molecular formula C9H7N3 B1592460 7-Methyl-1H-indazole-3-carbonitrile CAS No. 90322-84-2

7-Methyl-1H-indazole-3-carbonitrile

Cat. No.: B1592460
CAS No.: 90322-84-2
M. Wt: 157.17 g/mol
InChI Key: NSVPZOOFKLCZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1H-indazole-3-carbonitrile is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-3-2-4-7-8(5-10)11-12-9(6)7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVPZOOFKLCZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635104
Record name 7-Methyl-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90322-84-2
Record name 7-Methyl-1H-indazole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90322-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Methyl-1H-indazole-3-carbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Methyl-1H-indazole-3-carbonitrile: Properties, Synthesis, and Applications

Abstract

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of the indazole scaffold, which is recognized as a privileged structure, this molecule serves as a versatile building block for the synthesis of complex pharmacologically active agents. This guide provides a comprehensive technical overview of its chemical properties, detailed synthetic protocols, predicted spectroscopic data, reactivity profile, and potential applications in drug discovery. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to act as a bioisostere for other aromatic systems, such as indoles or purines, enabling it to interact with a wide array of biological targets.[3] Consequently, indazole derivatives are integral to numerous clinically approved drugs, including the anti-emetic Granisetron and the anti-inflammatory agent Benzydamine.[3] The this compound variant combines the stability and biological relevance of the indazole core with the versatile reactivity of a nitrile functional group, making it a highly valuable intermediate for library synthesis and lead optimization campaigns.

Physicochemical and Structural Properties

This compound is a solid, crystalline compound at room temperature with low solubility in water.[4] Its core structure consists of an indazole ring methylated at the 7-position and substituted with a nitrile group at the 3-position. The 1H-tautomer is generally considered the most thermodynamically stable form.[5]

PropertyValue / DescriptionSource(s)
IUPAC Name This compound-
Alias(es) 7-Methyl-3-cyanoindazole[4]
Molecular Formula C₉H₇N₃[4]
Molar Mass 157.17 g/mol [4]
Appearance Solid, powder or crystalline[4]
Solubility Low solubility in water[4]
Boiling Point Not applicable; likely decomposes upon heating[4]
CAS Number Not readily available in public databases.-

Note: Specific experimental data such as melting point, pKa, and LogP are not widely published. Researchers should determine these properties experimentally for their specific batches.

Synthesis and Purification

The synthesis of this compound is not commonly detailed in direct, single-step procedures. However, a robust and logical pathway involves the synthesis of a key aldehyde intermediate, 7-Methyl-1H-indazole-3-carboxaldehyde, followed by its conversion to the nitrile.

Stage 1: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde

The most efficient route to the aldehyde intermediate is via the nitrosation of commercially available 7-methyl-indole. This reaction proceeds through an initial nitrosation at the C3 position, followed by a ring-opening and subsequent ring-closure cascade to form the indazole aldehyde.[6]

  • Preparation: In a round-bottom flask, dissolve sodium nitrite (NaNO₂) (1.10 g, 16.0 mmol) in a mixture of deionized water (3.2 mL) and dimethylformamide (DMF) (3 mL). Cool the solution to 0 °C in an ice bath.

  • Acidification: Slowly add 2 N hydrochloric acid (HCl) (7.0 mL, 14 mmol) to the sodium nitrite solution while maintaining the temperature at 0 °C. Stir for 10 minutes.

  • Substrate Addition: In a separate vessel, dissolve 7-methyl-indole (262 mg, 2.0 mmol) in DMF (3 mL). Add this solution dropwise to the reaction mixture over a period of 2 hours using a syringe pump. Causality: Slow addition is crucial, especially for electron-rich indoles, to prevent the formation of unstable diazonium intermediates and subsequent side reactions.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate (EtOAc).

  • Washing: Combine the organic layers and wash them three times with water and then once with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v) to afford pure 7-Methyl-1H-indazole-3-carboxaldehyde as a yellowish solid.[6]

Synthesis_Workflow_Aldehyde cluster_reagents Reagents cluster_process Process cluster_product Product NaNO2 1. NaNO₂ / H₂O / DMF HCl 2. 2N HCl @ 0°C NaNO2->HCl Indole 3. 7-Methyl-indole in DMF (slow addition) HCl->Indole Reaction Stir 12h at RT Indole->Reaction Workup EtOAc Extraction & Wash Reaction->Workup Purify Silica Gel Chromatography Workup->Purify Aldehyde 7-Methyl-1H-indazole- 3-carboxaldehyde Purify->Aldehyde

Caption: Workflow for the synthesis of the key aldehyde intermediate.

Stage 2: Conversion of Aldehyde to Nitrile

A standard and reliable method for converting an aromatic aldehyde to a nitrile involves a two-step, one-pot sequence: formation of the aldoxime followed by dehydration.

  • Oxime Formation: Dissolve 7-Methyl-1H-indazole-3-carboxaldehyde (1.0 equiv) in a suitable solvent such as ethanol or pyridine. Add hydroxylamine hydrochloride (NH₂OH·HCl, ~1.1 equiv) and a base (e.g., sodium acetate or pyridine, ~1.5 equiv). Stir the mixture at room temperature or gentle heat (40-60 °C) until TLC analysis indicates complete conversion to the oxime.

  • Dehydration: To the crude oxime mixture, add a dehydrating agent. Acetic anhydride is a common and effective choice. Heat the reaction mixture (e.g., reflux) for several hours. Other reagents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or Burgess reagent can also be employed.

  • Workup and Purification: After cooling, pour the reaction mixture into ice-water to precipitate the product and hydrolyze excess anhydride. Filter the solid, wash thoroughly with water, and dry. The crude this compound can then be purified by recrystallization (e.g., from ethanol/water) or column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not widely published, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[6][7][8][9]

¹H NMR Spectroscopy

(Predicted for CDCl₃ or DMSO-d₆, shifts in ppm)

  • N-H Proton: A broad singlet, typically downfield (>10 ppm in DMSO-d₆), corresponding to the acidic proton on N1 of the indazole ring.

  • Aromatic Protons: The protons on the benzene portion of the ring will appear in the aromatic region (7.0-8.0 ppm). We expect three signals: a doublet for H4, a triplet for H5, and a doublet for H6, with coupling constants characteristic of ortho- and meta-relationships.

  • Methyl Protons: A sharp singlet around 2.5 ppm, corresponding to the three protons of the C7-methyl group.

¹³C NMR Spectroscopy

(Predicted, shifts in ppm)

  • Nitrile Carbon (C≡N): A characteristic signal in the range of 115-120 ppm.

  • Indazole Carbons: Signals corresponding to the indazole ring carbons, with C3, C7a, and C3a appearing further downfield due to their electronic environment.

  • Methyl Carbon: A signal in the aliphatic region, typically around 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive confirmation of the key functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3300N-HStretch
~3100-3000Aromatic C-HStretch
~2950-2850Aliphatic C-HStretch
~2230 C≡N (Nitrile) Stretch (Key Signal)
~1620-1450C=CAromatic Ring Stretch

The presence of a sharp, strong absorption band around 2230 cm⁻¹ is the most critical diagnostic peak for confirming the successful synthesis of the nitrile.[10]

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 157.17.

  • Fragmentation: Common fragmentation patterns may include the loss of HCN (m/z = 27) or cleavage of the methyl group. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₉H₇N₃.

Chemical Reactivity and Applications

This compound is a versatile intermediate due to its multiple reactive sites, which can be selectively functionalized to build molecular complexity.

Reactivity_Map cluster_nodes cluster_text mol N1 N1-H Site N1->mol Nitrile Nitrile Group Nitrile->mol Ring Aromatic Ring Ring->mol N1_text • Acidic Proton • Site for N-alkylation &  N-arylation Nitrile_text • Hydrolysis to Amide/Acid • Reduction to Amine • Cycloadditions Ring_text • Electrophilic Aromatic  Substitution (e.g., nitration,  halogenation)

Caption: Key reactive sites on the this compound scaffold.

  • N1-Position: The proton on the N1 nitrogen is acidic and can be deprotonated with a suitable base. This allows for regioselective N-alkylation or N-arylation, a common strategy in drug design to modulate solubility and target engagement.

  • Nitrile Group: The carbonitrile is a highly versatile functional group. It can be:

    • Hydrolyzed under acidic or basic conditions to the corresponding carboxamide or carboxylic acid.

    • Reduced to a primary amine (aminomethyl group), providing a key linker for further functionalization.

    • Converted to tetrazoles by reaction with azides, a common bioisosteric replacement for carboxylic acids.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the reactivity and regioselectivity will be influenced by the existing substituents.

Applications in Drug Discovery

The indazole core is present in numerous kinase inhibitors.[2] Furthermore, the closely related 1H-indazole-3-carboxamide scaffold has been identified in potent inhibitors of p21-activated kinase 1 (PAK1), a target in oncology, and as modulators of cannabinoid receptors (CB1/CB2), which are involved in pain and immune function.[11] Therefore, this compound is a prime starting material for developing novel therapeutics in areas such as:

  • Oncology (Kinase Inhibitors)

  • Neurology (Cannabinoid Receptor Modulators)

  • Inflammatory Diseases

Applications Core This compound (Scaffold) Deriv Chemical Derivatization (e.g., Amide, Amine, Tetrazole) Core->Deriv Target1 Kinase Inhibitors Deriv->Target1 Target2 PAK1 Inhibitors Deriv->Target2 Target3 Cannabinoid Receptor Modulators Deriv->Target3 Area1 Oncology Target1->Area1 Target2->Area1 Area2 Pain & Inflammation Target3->Area2

Caption: Path from core scaffold to potential therapeutic areas.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handling: Work in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a cool, dry, dark place in a tightly sealed container to prevent degradation from moisture and light.[4]

  • Toxicity: While specific toxicity data is not available for this compound, related structures like methyl 1H-indazole-3-carboxylate are classified as harmful if swallowed (Acute Tox. 4).[12] It is prudent to handle this compound with care, assuming it may be harmful.

References

  • Vertex AI Search result citing a Methylamine Supplier.[4]
  • BenchChem. (2025). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol. [Link: Provided by Grounding Tool][13]
  • Wikipedia. Sandmeyer reaction. [Link: https://en.wikipedia.org/wiki/Sandmeyer_reaction][14]
  • BenchChem. (2025). 7-Methyl-1H-indazole-3-carboxamide CAS number and molecular weight. [Link: Provided by Grounding Tool][11]
  • J&K Scientific LLC. (2025). Sandmeyer Reaction. [Link: Provided by Grounding Tool][15]
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link: Provided by Grounding Tool][16]
  • Petit, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, DOI:10.1039/C8RA01546E. [Link: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra01546e][6]
  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis.... [Link: Provided by Grounding Tool][17]
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm][18]
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. [Link: Provided by Grounding Tool][5]
  • ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. [Link: https://www.researchgate.net/figure/Scheme-20-Synthesis-of-indazole-derivatives-in-different-methods_fig18_370335832][1]
  • Supporting Information for an unspecified chemical synthesis. [Link: Provided by Grounding Tool][7]
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link: Provided by Grounding Tool][8]
  • PubChem. methyl 1H-indazole-3-carboxylate. CID 657476. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/657476][12]
  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link: Provided by Grounding Tool][9]
  • BenchChem. (2025). Spectroscopic Data for 1H-Indole-3-acetonitrile Derivatives: A Technical Guide. [Link: Provided by Grounding Tool][10]
  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link: Provided by Grounding Tool][3]
  • PubMed. (2018). Synthesis of 2-Aminobenzonitriles through Nitrosation Reaction.... [Link: https://pubmed.ncbi.nlm.nih.gov/29800010/][19]
  • PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link: Provided by Grounding Tool][2]

Sources

Structure Elucidation of 7-Methyl-1H-indazole-3-carbonitrile: A Multi-Technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including treatments for cancer and emesis.[1][2] The specific substitution pattern on the indazole ring is critical for biological activity, making unambiguous structure determination an essential step in the synthesis and development of new chemical entities. 7-Methyl-1H-indazole-3-carbonitrile is a key synthetic intermediate, and its precise characterization is paramount for ensuring the integrity of subsequent drug discovery efforts.

This technical guide provides a comprehensive, field-proven workflow for the complete structure elucidation of this compound. Moving beyond a simple recitation of data, this paper explains the causality behind the experimental choices, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. The narrative follows a logical progression from initial molecular weight confirmation to the definitive assignment of the molecule's atomic connectivity.

Foundational Analysis: Molecular Formula and Functional Groups

The initial hypothesis is based on the intended synthetic route, proposing the structure shown below. The first phase of analysis aims to confirm the molecular formula and identify the key functional groups predicted by this structure.

Figure 1: Proposed Structure of this compound.
Mass Spectrometry: Confirming Molecular Weight and Formula

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the elemental composition of a novel compound. Unlike nominal mass, HRMS provides a highly accurate mass measurement, allowing for the calculation of a unique molecular formula and immediately validating the success of the synthesis. Electron Ionization (EI) is chosen for its tendency to produce a clear molecular ion (M+) and reproducible fragmentation patterns for small aromatic molecules.[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-EI)

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) using a known standard to ensure high mass accuracy (< 5 ppm).

  • Analysis: Introduce the sample via direct insertion probe or GC inlet. Acquire the spectrum in positive ion EI mode.

  • Data Processing: Determine the accurate mass of the molecular ion peak. Use the instrument's software to generate possible molecular formulas that match the measured mass within a 5 ppm tolerance.

Trustworthiness (Self-Validating System): The calculated molecular formula must align with the masses of the observed fragment ions. The isotopic pattern of the molecular ion, particularly the M+1 peak arising from the natural abundance of ¹³C, provides an additional layer of confirmation for the number of carbon atoms in the formula.

Expected Data & Interpretation

ParameterExpected Value
Molecular Formula C₉H₇N₃
Calculated Exact Mass 157.0640
Observed m/z ~157.0640 ± 5 ppm
Key Fragment 1 m/z 130 (Loss of HCN)
Key Fragment 2 m/z 118 (Loss of C₂H₃N)

The primary piece of data is the molecular ion peak [M]⁺ at m/z 157.0640, confirming the elemental composition of C₉H₇N₃. The fragmentation pattern provides initial structural clues. The loss of 27 Da (HCN) is a characteristic fragmentation of aromatic nitriles, while the loss of the methyl group can also be observed.[4][5]

Infrared Spectroscopy: Rapid Functional Group Identification

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique perfect for identifying the presence of key functional groups.[6] For this molecule, we are specifically looking for the characteristic vibrations of the N-H bond in the indazole ring, the C≡N of the nitrile, and the aromatic C-H and C=C bonds. Attenuated Total Reflectance (ATR) is the method of choice for solid samples, requiring minimal preparation.[6]

Experimental Protocol: ATR-FTIR Spectroscopy

  • Background Scan: Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and acquire a background spectrum to account for atmospheric CO₂ and H₂O.[6]

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact using the pressure clamp.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the resulting spectrum (baseline correction, normalization) and identify the key absorption bands.

Expected Data & Interpretation

Wavenumber (cm⁻¹)VibrationFunctional GroupExpected Intensity
3300 - 3200N-H Stretch1H-IndazoleMedium, Broad
~2230C≡N StretchNitrileStrong, Sharp
3100 - 3000C-H StretchAromaticMedium to Weak
2980 - 2850C-H StretchMethyl (CH₃)Medium to Weak
1620 - 1450C=C StretchAromatic RingMedium to Strong

The most diagnostic peaks are the sharp, intense nitrile stretch around 2230 cm⁻¹ and the broader N-H stretch characteristic of the indazole ring.[7][8][9] The presence of both aromatic and aliphatic C-H stretches further supports the proposed structure.

Definitive Structure Confirmation: NMR Spectroscopy

While MS and IR confirm the pieces are present, NMR spectroscopy connects them. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment of every atom in the molecule, confirming the specific 7-methyl substitution pattern.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to ensure the acidic N-H proton is observable. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • 1D Spectra Acquisition: Acquire ¹H and proton-decoupled ¹³C spectra on a spectrometer (e.g., 400 MHz or higher).

  • 2D Spectra Acquisition: Acquire gHSQC (edited) and gHMBC experiments. The HMBC experiment should be optimized for a long-range coupling constant (Jⁿ H,C) of ~8 Hz to observe 2- and 3-bond correlations.

¹H and ¹³C NMR: The Atom Inventory

Expertise & Experience: The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the local electronic environment. The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H spectrum provide a detailed proton inventory. The ¹³C spectrum identifies all unique carbon environments.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Proton LabelPredicted δ (ppm)MultiplicityCoupling (J, Hz)Integration
NH -1~14.0Broad Singlet-1H
H-4~8.15DoubletJ = 8.41H
H-6~7.70DoubletJ = 7.01H
H-5~7.30TripletJ ≈ 7.71H
CH₃ -7~2.60Singlet-3H

Note: The N-H proton of indazoles is often very broad and downfield. Aromatic proton shifts are estimations based on similar substituted indazoles.[10][11]

Expected ¹³C NMR Data (101 MHz, DMSO-d₆)

Carbon LabelPredicted δ (ppm)Type
C-5~128.0CH
C-3a~141.0C
C-7a~143.0C
C-4~124.0CH
C-6~120.5CH
C-7~120.0C
CN ~115.0C
C-3~108.0C
C H₃~16.5CH₃

Note: Quaternary carbons (C) will typically have lower intensity. The nitrile carbon chemical shift is highly characteristic.[2][11]

2D NMR: Assembling the Puzzle

Expertise & Experience: 2D NMR is the key to connecting the assigned protons and carbons into a single molecular structure. HSQC links protons to their directly attached carbons, while HMBC reveals longer-range (2- and 3-bond) H-C correlations, which are essential for mapping out the connectivity across quaternary carbons and heteroatoms.[12][13]

HSQC (Heteronuclear Single Quantum Coherence): This experiment confirms the one-bond connections.

  • Expected Correlations:

    • The proton at ~8.15 ppm will correlate to the carbon at ~124.0 ppm (H4-C4).

    • The proton at ~7.30 ppm will correlate to the carbon at ~128.0 ppm (H5-C5).

    • The proton at ~7.70 ppm will correlate to the carbon at ~120.5 ppm (H6-C6).

    • The proton signal at ~2.60 ppm will correlate to the carbon at ~16.5 ppm (CH₃ protons to the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for establishing the substitution pattern.

G cluster_0 Initial Analysis cluster_1 1D NMR cluster_2 2D NMR Connectivity cluster_3 Final Confirmation HRMS HRMS H1_NMR ¹H NMR HRMS->H1_NMR  Molecular Formula  (C₉H₇N₃) FTIR FTIR FTIR->H1_NMR  Functional Groups  (-NH, -CN, Ar) C13_NMR ¹³C NMR H1_NMR->C13_NMR  Proton Count  & Environment HSQC HSQC HMBC HMBC C13_NMR->HSQC  Carbon Count  & Environment HSQC->HMBC  ¹J C-H  Correlations Final Confirmed Structure HMBC->Final  ²J,³J C-H  Connectivity

Figure 3: Comprehensive workflow for structure elucidation.

Conclusion

The rigorous application of orthogonal analytical techniques—mass spectrometry, infrared spectroscopy, and a full suite of NMR experiments—provides an unshakeable foundation for the structural characterization of this compound. The workflow presented here is a self-validating system where the molecular formula from HRMS is substantiated by the functional groups seen in FTIR, and the complete atomic inventory and connectivity are definitively established by 1D and 2D NMR. The key HMBC correlations from the methyl protons to carbons C6, C7, and C7a are indispensable for distinguishing the 7-methyl isomer from other potential regioisomers. This level of analytical certainty is non-negotiable for advancing synthetic intermediates in a drug development pipeline, ensuring that all subsequent biological and toxicological data are based on a well-defined molecular structure.

References

  • Molecules. (2006).
  • ResearchGate. (2006).
  • University of Groningen Research Portal. (2006).
  • ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]
  • The Royal Society of Chemistry. (2014).
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]
  • RSC Advances. (2018).
  • ResearchGate. (2024).
  • ACD/Labs. (2008). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. [Link]
  • Chemistry LibreTexts. (2023).
  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
  • Supporting Information. 3-methyl-1-propyl-1H-indazole (3u). [Link]
  • ESA-IPB.
  • ACS Publications. (2012). Synthesis of 1H-Indazoles via Silver(I)
  • InstaNANO.
  • University of Calgary. IR: amines. [Link]
  • Wikipedia.
  • Columbia University NMR Core Facility. HSQC and HMBC. [Link]
  • Oxford Instruments Magnetic Resonance.
  • RSC Advances. (2024).

Sources

The Emerging Therapeutic Potential of 7-Methyl-1H-indazole-3-carbonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides an in-depth exploration of 7-Methyl-1H-indazole-3-carbonitrile, a specific derivative with significant, albeit underexplored, therapeutic potential. While direct literature on this exact molecule is emerging, a comprehensive analysis of its structural analogs and the broader indazole class allows for robust predictions of its biological activities and mechanisms of action. This document will serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential therapeutic applications, and detailed experimental protocols for its biological evaluation.

Introduction: The Significance of the Indazole Moiety

Indazoles, bicyclic heterocyclic aromatic compounds, are of immense interest in drug discovery due to their diverse pharmacological profiles.[3] Their structural resemblance to purines allows them to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[4] Several indazole-based drugs, such as axitinib, pazopanib, and lonidamine, have been successfully commercialized for cancer therapy, underscoring the clinical relevance of this scaffold.[2][5] The substitution pattern on the indazole ring profoundly influences its biological activity, making the exploration of novel derivatives like this compound a promising avenue for identifying new therapeutic agents.[2]

Synthesis of this compound and Related Analogs

The synthesis of this compound can be approached through established methodologies for indazole synthesis. A common route involves the cyclization of appropriately substituted phenylhydrazones. For the synthesis of the closely related and informative analog, 7-Methyl-1H-indazole-3-carboxamide, a multi-step process starting from 7-methyl-indole is well-documented.[6][7] This process can be adapted for the synthesis of the target carbonitrile.

Conceptual Synthetic Workflow

A 7-Methyl-indole B Nitrosation A->B C 7-Methyl-1H-indazole-3-carboxaldehyde B->C D Oxidation C->D E 7-Methyl-1H-indazole-3-carboxylic acid D->E F Amidation or Cyanation E->F G 7-Methyl-1H-indazole-3-carboxamide F->G Ammonia source H This compound (Target) F->H Cyanating agent A Growth Factor Signaling B PAK1 Activation A->B C Cytoskeletal Reorganization B->C D Gene Transcription B->D F Cell Migration & Invasion C->F E Cell Proliferation D->E G This compound G->B Inhibition

Sources

7-Methyl-1H-indazole-3-carbonitrile mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanisms of Action of 7-Methyl-1H-indazole-3-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous biologically active molecules.[1][2] While direct and extensive mechanistic studies on this specific substituted indazole are not yet prevalent in publicly accessible literature, the wealth of data on structurally related analogues allows for the formulation of evidence-based, hypothetical mechanisms of action. This guide synthesizes the current understanding of the broader indazole class to propose two primary, plausible mechanisms for this compound: competitive inhibition of protein kinases and modulation of nitric oxide synthase activity. By examining these potential pathways, this document aims to provide a foundational framework to guide future empirical research and drug development efforts.

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[2] This designation stems from its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] Marketed drugs such as the anti-inflammatory agent Benzydamine, the antiemetic Granisetron, and several oncology therapeutics, including Pazopanib and Niraparib, feature the indazole core, underscoring its therapeutic versatility.[1] The stability of the 1H-indazole tautomer, coupled with its capacity for diverse substitutions, makes it a highly adaptable framework for designing targeted therapeutic agents.[2][3]

Physicochemical Properties and Synthesis

A plausible synthetic route for this compound can be extrapolated from established methods for analogous compounds. A common starting material is 7-methyl-indole, which can be converted to 7-Methyl-1H-indazole-3-carboxaldehyde through a nitrosation reaction.[4][5][6] Subsequent conversion of the aldehyde to a nitrile is a standard synthetic transformation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇N₃Inferred
Molecular Weight 157.17 g/mol Inferred
Alias 7-Methyl-3-cyanoindazole[7]
EINECS 872-050-8[7]

Proposed Mechanism of Action I: Protein Kinase Inhibition (Hypothetical)

A predominant mechanism of action for many indazole-containing compounds is the inhibition of protein kinases.[3][8] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[8][9]

Rationale and a Putative Target: p21-Activated Kinase 1 (PAK1)

Derivatives of 1H-indazole-3-carboxamide, a compound structurally similar to the carbonitrile , have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[4][10] PAK1 is a key regulator of cellular processes such as motility, proliferation, and survival.[4] Its aberrant activation is implicated in tumor progression and metastasis.[4] We hypothesize that this compound may act as an ATP-competitive inhibitor of PAK1. In this model, the indazole ring serves as a surrogate for the adenine of ATP, binding to the hinge region of the kinase's active site. This occupation of the ATP-binding pocket prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade.

Visualizing the Pathway

PAK1_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_pak1 PAK1 Activation cluster_downstream Downstream Effects Rac/Cdc42 Rac/Cdc42 PAK1_inactive PAK1 (Inactive) Rac/Cdc42->PAK1_inactive PAK1_active PAK1 (Active) PAK1_inactive->PAK1_active GTP Cell_Motility Cell Motility & Invasion PAK1_active->Cell_Motility Proliferation Cell Proliferation PAK1_active->Proliferation Survival Cell Survival PAK1_active->Survival Inhibitor 7-Methyl-1H-indazole- 3-carbonitrile Inhibitor->PAK1_active Inhibition

Caption: Hypothetical inhibition of the PAK1 signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a method to assess the direct inhibitory activity of this compound against a target kinase, such as PAK1.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.

Materials:

  • Recombinant human PAK1 enzyme

  • Fluorescently labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., a known PAK1 inhibitor)

  • 384-well microplates

  • Plate reader capable of detecting fluorescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM.

  • Reaction Mixture: In each well of the microplate, add the assay buffer, the peptide substrate, and the test compound at various concentrations. Include wells for a "no inhibitor" control and a positive control.

  • Enzyme Addition: Initiate the kinase reaction by adding the recombinant PAK1 enzyme to each well.

  • ATP Addition: Start the phosphorylation reaction by adding a predetermined concentration of ATP (often at the Kₘ value for the specific kinase).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Signal Detection: Measure the fluorescence of each well using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Proposed Mechanism of Action II: Nitric Oxide Synthase (NOS) Inhibition (Hypothetical)

An alternative or potentially parallel mechanism of action is the inhibition of nitric oxide synthases (NOS). This hypothesis is strongly supported by a study on 1H-indazole-7-carbonitrile, a positional isomer of the title compound, which demonstrated potent and competitive inhibition of NOS.[11]

Rationale and Mechanism

Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. It is synthesized by three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The study on 1H-indazole-7-carbonitrile revealed that it acts as a competitive inhibitor with respect to both the substrate (L-arginine) and the cofactor tetrahydrobiopterin (H₄B).[11] It is plausible that this compound shares this mechanism, binding to the active site of NOS and preventing the synthesis of NO.

Visualizing the Pathway

NOS_Inhibition_Pathway cluster_reactants Substrates & Cofactors cluster_enzyme NOS Catalytic Cycle cluster_products Products L_Arginine L-Arginine NOS_Enzyme NOS Enzyme L_Arginine->NOS_Enzyme O2_NADPH O₂ + NADPH O2_NADPH->NOS_Enzyme H4B H₄B H4B->NOS_Enzyme NO Nitric Oxide (NO) NOS_Enzyme->NO L_Citrulline L-Citrulline NOS_Enzyme->L_Citrulline Inhibitor 7-Methyl-1H-indazole- 3-carbonitrile Inhibitor->NOS_Enzyme Competitive Inhibition

Caption: Hypothetical competitive inhibition of the NOS enzyme.

Experimental Protocol: NOS Activity Assay (Griess Assay)

This protocol measures the production of nitrite, a stable breakdown product of NO, to determine NOS activity.

Objective: To quantify the inhibitory effect of the test compound on NOS activity.

Materials:

  • NOS enzyme source (e.g., purified nNOS, eNOS, or iNOS, or tissue homogenate)

  • L-Arginine

  • NADPH

  • H₄B (Tetrahydrobiopterin)

  • Assay buffer

  • This compound (in DMSO)

  • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well microplates

  • Microplate reader (540 nm absorbance)

Procedure:

  • Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite.

  • Reaction Setup: In a 96-well plate, add the assay buffer, L-arginine, NADPH, H₄B, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the NOS enzyme source to each well.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).

  • Nitrite Detection: Add the Griess Reagent to each well. This will react with any nitrite produced to form a colored azo compound.

  • Incubation: Incubate at room temperature for 10-15 minutes to allow for color development.

  • Absorbance Measurement: Measure the absorbance of each well at 540 nm.

  • Data Analysis: Using the nitrite standard curve, calculate the concentration of nitrite produced in each well. Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value as described in the kinase assay protocol.

Potential Therapeutic Applications (Speculative)

Based on these two proposed mechanisms, this compound could have therapeutic potential in several areas:

  • Oncology: If the compound is a potent inhibitor of kinases like PAK1, it could be investigated for its ability to inhibit tumor cell proliferation, migration, and invasion.[10][12][13] Many indazole derivatives have shown promise as anti-cancer agents.[12][13]

  • Inflammatory Diseases: Overproduction of NO by iNOS is a key factor in the pathophysiology of many inflammatory conditions. An inhibitor of iNOS could have therapeutic benefits in diseases like rheumatoid arthritis or inflammatory bowel disease.

  • Neurological Disorders: Both nNOS and certain kinases are implicated in various neurological and psychiatric disorders.[14] Modulating these targets could offer novel treatment strategies.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be empirically determined, a strong theoretical framework based on its structural class points towards two highly plausible pathways: protein kinase inhibition and nitric oxide synthase inhibition. The indazole scaffold's proven success in targeting these enzyme classes provides a solid foundation for this hypothesis.

Future research should prioritize the validation of these proposed mechanisms through direct experimental testing. The protocols outlined in this guide offer a starting point for such investigations. A broad kinase panel screening would be invaluable to identify specific kinase targets and assess selectivity. Similarly, testing against all three NOS isoforms would clarify its potential therapeutic window. Elucidating the definitive mechanism of action is the critical next step in unlocking the full therapeutic potential of this promising compound.

References

  • Benchchem. (n.d.). 7-Methyl-1H-indazole-3-carboxamide CAS number and molecular weight.
  • Davioud-Charvet, E., et al. (2008). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. Bioorganic & Medicinal Chemistry, 16(11), 5962-73.
  • Li, J., et al. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • National Institutes of Health. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • National Institutes of Health. (n.d.). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer.
  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 834-40.
  • BOC Sciences. (n.d.). CAS 1000340-51-1 7-Methyl-1H-indazole-3-carbaldehyde.
  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.
  • Benchchem. (n.d.). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol.
  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • National Institutes of Health. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • Methylamine Supplier. (n.d.). This compound.
  • MDPI. (n.d.). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • PubMed. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities.
  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.

Sources

synthesis of 7-Methyl-1H-indazole-3-carbonitrile from 7-methyl-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 7-Methyl-1H-indazole-3-carbonitrile from 7-methyl-indole

Abstract

Indazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities that have led to their incorporation into numerous therapeutic agents.[1] This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of this compound, a valuable building block for drug discovery, starting from the readily available precursor, 7-methyl-indole. This document is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, step-by-step experimental protocols, and the critical rationale behind procedural choices to ensure reproducibility and success.

Strategic Overview: From Indole to Indazole

The transformation of an indole scaffold to an indazole is a non-trivial ring expansion reaction that requires precise control of reaction conditions. A direct, single-step conversion to the target carbonitrile is not synthetically feasible. Therefore, a robust, multi-step strategy is employed, which hinges on two key transformations:

  • Nitrosative Ring Expansion: The core of the synthesis involves the conversion of the five-membered pyrrole ring of 7-methyl-indole into the pyrazole ring of the indazole system. This is achieved through a nitrosation reaction, which proceeds via a ring-opening and subsequent re-cyclization to furnish an intermediate, 7-Methyl-1H-indazole-3-carboxaldehyde.[2][3][4][5]

  • Functional Group Transformation: The aldehyde functional group of the intermediate is then converted into the target carbonitrile. This is most reliably accomplished via a two-step sequence involving the formation of an aldoxime, followed by its dehydration.

The complete synthetic pathway is visualized below.

G cluster_0 Synthetic Pathway 7-methyl-indole 7-methyl-indole 7-Methyl-1H-indazole-3-carboxaldehyde 7-Methyl-1H-indazole-3-carboxaldehyde 7-methyl-indole->7-Methyl-1H-indazole-3-carboxaldehyde Step 1: Nitrosative Ring Expansion This compound This compound 7-Methyl-1H-indazole-3-carboxaldehyde->this compound Step 2: Aldehyde to Nitrile Conversion

Caption: Overall synthetic strategy for the target molecule.

Mechanistic Insights: The Nitrosative Ring Expansion

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The conversion of indole to 1H-indazole-3-carboxaldehyde is a sophisticated process that begins with the nitrosation of the electron-rich C3 position of the indole ring.[5]

The key steps are:

  • Nitrosation: In a mildly acidic medium, sodium nitrite generates nitrous acid, which acts as the electrophile, attacking the C3 position of 7-methyl-indole to form a nitroso-intermediate.

  • Tautomerization: The nitroso-intermediate quickly tautomerizes to the more stable oxime 2.

  • Ring-Opening: The oxime facilitates the addition of a water molecule to the C2 position of the indole ring. This triggers the cleavage and opening of the five-membered ring.[5]

  • Recyclization: The process concludes with a ring-closure step, where the terminal amine attacks the imine carbon, forming the thermodynamically stable six-membered pyrazole ring of the indazole system and yielding the final aldehyde product.[5]

G Start 7-Methyl-Indole Step1 Nitrosation at C3 (NaNO₂, HCl) Start->Step1 Intermediate1 C3-Nitroso Intermediate Step1->Intermediate1 Step2 Tautomerization Intermediate1->Step2 Intermediate2 Oxime Intermediate (2) Step2->Intermediate2 Step3 Water Addition at C2 Intermediate2->Step3 Intermediate3 Ring-Opened Intermediate Step3->Intermediate3 Step4 Ring Closure (Cyclization) Intermediate3->Step4 End 7-Methyl-1H-indazole-3-carboxaldehyde Step4->End

Caption: Mechanistic pathway for the nitrosative ring expansion.

Detailed Experimental Protocols

Part 1: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde

This protocol is adapted from established and optimized procedures for the nitrosation of indoles.[4][5] The slow, controlled addition of reagents is critical to minimize side reactions and maximize yield.

Materials & Reagents:

  • 7-methyl-indole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 2 N aqueous solution

  • Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Petroleum Ether & Ethyl Acetate (for chromatography)

Experimental Workflow:

G cluster_workflow Workflow: Step 1 A 1. Prepare NaNO₂ solution in H₂O/DMF, cool to 0°C B 2. Add 2N HCl slowly at 0°C A->B D 4. Add indole solution dropwise over 2 hours via syringe pump B->D C 3. Prepare 7-methyl-indole solution in DMF C->D E 5. Stir at room temperature for 12 hours D->E F 6. Aqueous Work-up: Extract with EtOAc, wash with H₂O & Brine E->F G 7. Dry (MgSO₄), filter, and concentrate F->G H 8. Purify by Column Chromatography G->H I Product: 7-Methyl-1H-indazole-3-carboxaldehyde H->I

Caption: Experimental workflow for aldehyde synthesis.

Step-by-Step Procedure:

  • In a round-bottom flask, prepare a solution of sodium nitrite (NaNO₂) in a mixture of deionized water and DMF. Cool the solution to 0 °C using an ice bath.[2][3]

  • Slowly add 2 N hydrochloric acid (HCl) to the nitrite solution while maintaining the temperature at 0 °C. Stir for 10 minutes.[2]

  • In a separate flask, dissolve 7-methyl-indole in DMF.

  • Using a syringe pump, add the 7-methyl-indole solution dropwise to the cold reaction mixture over a period of 2 hours. This slow addition is crucial for controlling the reaction rate and preventing the formation of undesired byproducts.[2][4]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

  • Once the starting material is consumed, pour the reaction mixture into water and extract three times with ethyl acetate (EtOAc).

  • Combine the organic layers and wash them sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate (e.g., 8:2) mixture to afford the pure 7-Methyl-1H-indazole-3-carboxaldehyde as a yellowish solid.[2][4]

Quantitative Data Summary (Step 1):

Reagent/MaterialMolar Equiv.PurposeTypical Yield
7-methyl-indole1.0Starting Material-
Sodium Nitrite (NaNO₂)8.0Nitrosating Agent-
Hydrochloric Acid (2 N)~7.0Acid Catalyst-
Product -Intermediate~72%[4]
Part 2: Synthesis of this compound

This transformation converts the intermediate aldehyde into the final carbonitrile product. The process involves two discrete, high-yielding steps: oxime formation and subsequent dehydration.

Materials & Reagents:

  • 7-Methyl-1H-indazole-3-carboxaldehyde

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Pyridine or Sodium Acetate

  • Ethanol or Methanol

  • Acetic Anhydride (Ac₂O) or Thionyl Chloride (SOCl₂)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Experimental Workflow:

G cluster_step2a Sub-step 2a: Oxime Formation cluster_step2b Sub-step 2b: Dehydration to Nitrile A1 1. Dissolve aldehyde and NH₂OH·HCl in Ethanol A2 2. Add base (e.g., Pyridine) A1->A2 A3 3. Heat to reflux until reaction is complete (TLC) A2->A3 A4 4. Cool, precipitate/extract to isolate oxime intermediate A3->A4 B1 5. Dissolve oxime in solvent (e.g., Pyridine or DCM) A4->B1 B2 6. Add dehydrating agent (e.g., Acetic Anhydride) B1->B2 B3 7. Stir at room temp or heat gently B2->B3 B4 8. Quench, work-up, and purify (crystallization/chromatography) B3->B4 Product Final Product: This compound B4->Product Start Aldehyde Intermediate Start->A1

Caption: Workflow for aldehyde to nitrile conversion.

Step-by-Step Procedure:

2a: Formation of 7-Methyl-1H-indazole-3-carboxaldehyde oxime

  • Dissolve 7-Methyl-1H-indazole-3-carboxaldehyde (1.0 equiv.) and hydroxylamine hydrochloride (approx. 1.2-1.5 equiv.) in ethanol.

  • Add a base such as pyridine (approx. 2.0-3.0 equiv.) to the mixture. The base neutralizes the HCl released from the hydroxylamine salt.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture. The oxime product may precipitate upon cooling or after the addition of water. Filter the solid or perform an aqueous extraction to isolate the crude oxime, which is often pure enough for the next step.

2b: Dehydration of the Oxime to this compound

  • Dissolve the crude oxime from the previous step in a suitable solvent like pyridine or dichloromethane.

  • Add a dehydrating agent such as acetic anhydride (if using pyridine as solvent) or thionyl chloride (if using a non-basic solvent) dropwise, potentially with cooling. Acetic anhydride is a common and effective choice.

  • Stir the reaction at room temperature or with gentle heating until the oxime is fully converted (monitor by TLC).

  • Carefully pour the reaction mixture into ice water to quench the excess dehydrating agent.

  • If the reaction was acidic, neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the final this compound.

Self-Validation and Trustworthiness

To ensure the integrity of the synthesis, each stage incorporates self-validating checkpoints:

  • Reaction Monitoring: Consistent use of Thin Layer Chromatography (TLC) at each step provides a real-time assessment of the reaction's progress, confirming the consumption of starting materials and the formation of the desired product before proceeding to work-up.[2]

  • Controlled Conditions: The protocol emphasizes strict temperature control during the nitrosation step (0 °C) and the slow, syringe-pump addition of the indole substrate. This is not merely procedural; it is a critical control to manage the exothermic nature of the reaction and prevent the formation of complex, difficult-to-separate byproducts, thus ensuring a cleaner reaction profile.[2][4]

  • Purification: Each key intermediate and the final product are subjected to purification by column chromatography or recrystallization. This step is essential for removing unreacted starting materials and byproducts, guaranteeing the high purity required for subsequent applications and analytical characterization.[2][4]

Conclusion

This guide details a reliable and well-documented synthetic route for the preparation of this compound from 7-methyl-indole. By leveraging a foundational nitrosative ring expansion followed by a standard functional group conversion, this methodology provides researchers with a clear and reproducible pathway to access this valuable heterocyclic building block. The emphasis on mechanistic understanding and procedural rationale empowers scientists to not only execute the synthesis but also to intelligently adapt and troubleshoot the process as needed.

References

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.National Institutes of Health (NIH).[Link]
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.RSC Advances (RSC Publishing).[Link]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.PMC - PubMed Central.[Link]

Sources

Solubility Profile of 7-Methyl-1H-indazole-3-carbonitrile: A Framework for Experimental Determination and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: 7-Methyl-1H-indazole-3-carbonitrile is a heterocyclic compound featuring the indazole scaffold, a privileged structure in medicinal chemistry. Understanding its solubility in various organic solvents is a critical prerequisite for its advancement in any drug discovery and development pipeline, influencing everything from synthetic workup and purification to formulation and bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this compound. While specific quantitative data for this compound is not extensively published, this document outlines the theoretical considerations, state-of-the-art experimental protocols, and data interpretation strategies necessary to generate a robust solubility profile.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that dictates its path through the development lifecycle.[1] Poor solubility can lead to low bioavailability, challenging formulation development, and ultimately, the failure of a promising therapeutic candidate.[2][3] this compound (Figure 1) belongs to the indazole class of compounds, many of which are explored for their kinase inhibitory and other therapeutic activities. Its progression from a laboratory curiosity to a viable preclinical candidate is contingent upon a thorough understanding of its solubility.

This guide provides the necessary theoretical foundation and practical, field-proven protocols to empower researchers to meticulously characterize the solubility of this compound in a range of pharmaceutically relevant organic solvents.

Figure 1: Chemical Structure of this compound

  • Molecular Formula: C₉H₇N₃

  • Molar Mass: 157.17 g/mol [4]

  • Appearance: Typically a colorless to off-white solid powder.[4]

Theoretical Solubility Considerations: A Structural Analysis

Before embarking on experimental measurements, a structural analysis of this compound provides qualitative insights into its expected solubility behavior.

  • The Indazole Core: The bicyclic indazole system is aromatic and relatively planar. The presence of two nitrogen atoms and an N-H group allows it to act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the sp² nitrogen). This duality suggests potential solubility in both protic and aprotic polar solvents.

  • The Carbonitrile Group (-C≡N): The nitrile group is strongly polar and a hydrogen bond acceptor. Its presence increases the overall polarity of the molecule compared to an unsubstituted indazole. The contribution of this group to the dipole moment can enhance solubility in polar solvents like DMSO or DMF.

  • The Methyl Group (-CH₃): The methyl group at the 7-position is a small, nonpolar, lipophilic substituent. It slightly increases the molecule's hydrophobicity, which may marginally enhance solubility in less polar organic solvents while potentially decreasing aqueous solubility.

Predicted Behavior: Based on this analysis, this compound is expected to be poorly soluble in water and nonpolar solvents like hexanes.[4] It is predicted to have moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and dichloromethane (DCM), and potentially in polar protic solvents like ethanol or methanol, where hydrogen bonding can occur.[4]

A Framework for Experimental Solubility Determination

A multi-tiered approach is essential for building a comprehensive solubility profile, typically starting with high-throughput screening and progressing to more definitive equilibrium measurements for key solvents.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements often used in drug discovery.[5]

  • Kinetic Solubility: This is a high-throughput measurement of the concentration of a compound in solution after a pre-dissolved stock (usually in DMSO) is added to an aqueous or organic buffer and precipitation is observed.[5] It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions and is invaluable for early-stage screening.

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the concentration of a saturated solution in contact with its solid phase at a specific temperature and pressure.[3] The shake-flask method is the gold standard for this determination and is essential for late-stage development and regulatory filings.[6]

The following workflow illustrates a logical progression for assessing the solubility of a new chemical entity.

G cluster_0 Phase 1: Early Discovery Screening cluster_1 Phase 2: Preclinical Characterization A Prepare 10 mM Stock Solution in 100% DMSO B High-Throughput Kinetic Solubility Assay (Nephelometry or UV-Vis) A->B Protocol 1 C Categorize Solubility (High, Medium, Low) B->C D Select Key Organic Solvents (e.g., Ethanol, DCM, Ethyl Acetate) C->D Compound advances E Thermodynamic Solubility Assay (Shake-Flask Method) D->E Protocol 2 F Quantify by Validated HPLC-UV Method E->F G Comprehensive Solubility Report F->G Generate Profile

Caption: General workflow for solubility assessment in drug discovery.

Experimental Protocol 1: High-Throughput Kinetic Solubility

Objective: To rapidly assess the kinetic solubility in a panel of solvents. This protocol utilizes a UV-Vis plate reader for quantification.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Selected organic solvents (e.g., acetonitrile, ethanol, ethyl acetate)

  • 96-well filter plates (e.g., 0.45 µm PVDF)

  • 96-well UV-transparent microplates

  • Multichannel pipette, plate shaker, UV-Vis microplate reader

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution.

  • Serial Dilution: In a standard 96-well plate, perform serial dilutions of the stock solution with DMSO to create calibration standards (e.g., from 500 µM to 1 µM).

  • Assay Plate Preparation: Add 198 µL of each selected organic solvent to the wells of a new 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well containing the organic solvent. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation and Precipitation: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow for precipitation to occur.

  • Phase Separation: Transfer the contents to a 96-well filter plate and centrifuge to separate the precipitated solid from the supernatant.

  • Quantification: Transfer the clear filtrate to a UV-transparent microplate. Also, transfer the calibration standards prepared in Step 2. Measure the UV absorbance at the compound's λ_max.

  • Calculation: Construct a calibration curve from the standards. Use the curve to determine the concentration of the compound in the filtrate, which represents its kinetic solubility.[5]

Experimental Protocol 2: Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the definitive equilibrium solubility in a specific, pure organic solvent.

Causality Behind Choices: The shake-flask method is chosen because it is the universally accepted standard for measuring true thermodynamic solubility.[6] Using a validated HPLC method for quantification ensures high specificity and accuracy, avoiding interference from potential impurities or degradants.

Materials:

  • Pure this compound (>99% purity)

  • HPLC-grade organic solvent of interest

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (0.22 µm, chemically compatible with the solvent)

  • Calibrated HPLC-UV system

Methodology:

  • System Setup: Equilibrate the incubator/shaker to the desired temperature (e.g., 25 °C or 37 °C).

  • Sample Preparation: Add an excess amount of solid this compound to a vial (enough to ensure that undissolved solid remains at equilibrium).

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the pre-equilibrated organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it on the orbital shaker. Shake the mixture for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles.[3][6]

  • Dilution: Immediately dilute the filtered sample with a known volume of the mobile phase to prevent precipitation and bring the concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method.

  • Quantification: Calculate the concentration of the original, undiluted sample by applying the dilution factor. This value is the thermodynamic solubility.

G A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Seal and Shake (24-48h at constant T) B->C D 4. Allow to Settle C->D E 5. Filter Supernatant (0.22 µm syringe filter) D->E F 6. Dilute Sample with Mobile Phase E->F G 7. Quantify via Validated HPLC-UV F->G H Result: Thermodynamic Solubility (mg/mL) G->H

Caption: Step-by-step workflow for the Shake-Flask solubility protocol.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format to allow for easy comparison across different solvents and conditions.

Table 1: Solubility Profile of this compound (Template)

SolventClassificationTemperature (°C)MethodSolubility (mg/mL)Solubility (mM)
DichloromethaneAprotic, Halogenated25Shake-FlaskExperimental DataCalculated Data
ChloroformAprotic, Halogenated25Shake-FlaskExperimental DataCalculated Data
EthanolProtic, Alcohol25Shake-FlaskExperimental DataCalculated Data
MethanolProtic, Alcohol25Shake-FlaskExperimental DataCalculated Data
Ethyl AcetateAprotic, Ester25Shake-FlaskExperimental DataCalculated Data
AcetonitrileAprotic, Nitrile25Shake-FlaskExperimental DataCalculated Data
DMSOAprotic, Sulfoxide25Shake-FlaskExperimental DataCalculated Data
WaterProtic25Shake-FlaskExperimental DataCalculated Data

This table is a template for reporting experimentally determined values.

Conclusion

A thorough understanding of the solubility of this compound in relevant organic solvents is not merely an academic exercise; it is a fundamental pillar supporting its potential development as a therapeutic agent. While existing literature provides qualitative hints, a systematic experimental approach is required. By implementing the robust kinetic and thermodynamic protocols detailed in this guide, researchers can generate the high-quality, reliable data needed to make informed decisions in synthesis, purification, formulation, and preclinical evaluation. This structured approach ensures that the solubility profile is a self-validating system, providing a trustworthy foundation for the advancement of this promising compound.

References

  • Methylamine Supplier. (n.d.). This compound.
  • Slideshare. (2015). solubility experimental methods.pptx.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

Sources

Unlocking the Therapeutic Potential of 7-Methyl-1H-indazole-3-carbonitrile: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of clinically approved therapeutics and investigational drug candidates.[1][2] Its inherent drug-like properties and synthetic tractability have made it a "privileged scaffold" for targeting a wide array of biological pathways. This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific, yet underexplored derivative: 7-Methyl-1H-indazole-3-carbonitrile. Drawing upon the well-documented activities of structurally related indazole compounds, we will delineate a scientifically rigorous roadmap for researchers and drug development professionals to identify and validate novel therapeutic applications for this promising molecule. This document moves beyond a mere listing of possibilities, offering causal explanations for experimental choices and providing actionable, self-validating protocols to guide laboratory investigation.

Introduction: The Indazole Nucleus as a Versatile Pharmacophore

The 1H-indazole core, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a recurring motif in numerous pharmacologically active agents.[1][2] Its thermodynamic stability and capacity for diverse substitutions at multiple positions allow for the fine-tuning of steric and electronic properties, enabling precise interactions with biological targets.[2] Marketed drugs such as the anti-cancer tyrosine kinase inhibitor Pazopanib and the 5-HT3 antagonist Granisetron, used to manage chemotherapy-induced nausea, underscore the clinical significance of this heterocyclic system.[2]

While direct biological data for this compound is not extensively published, the known bioactivities of its structural analogs provide a robust framework for predicting its therapeutic potential. The presence of the methyl group at the 7-position and the carbonitrile moiety at the 3-position are key structural features that will dictate its target engagement profile. This guide will systematically explore the most promising therapeutic avenues based on this structural rationale.

Predicted Therapeutic Target Classes and Mechanistic Hypotheses

Our analysis of the broader indazole chemical space points to several high-probability target classes for this compound. The following sections will delve into the rationale for each, supported by evidence from the scientific literature.

Protein Kinase Inhibition: A Primary Avenue for Anti-Cancer Activity

The indazole scaffold is a well-established ATP-mimetic, capable of fitting into the highly conserved ATP-binding pocket of protein kinases.[3] The nitrogen atoms of the pyrazole ring can form critical hydrogen bonds with the kinase hinge region, a common anchoring point for many kinase inhibitors.[3]

  • p21-Activated Kinase 1 (PAK1): Derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of PAK1.[4] PAK1 is a key downstream effector of the Rho GTPases Rac1 and Cdc42 and plays a crucial role in regulating cell motility, proliferation, and survival.[4] Its aberrant activation is implicated in tumor progression and metastasis, making it a compelling target in oncology.[4] The 3-carbonitrile group of our lead compound can be hypothesized to interact with the active site of PAK1, potentially offering a distinct binding mode compared to the corresponding carboxamides.

  • Other Oncogenic Kinases (Bcr-Abl, EGFR, ALK): Numerous studies have detailed the synthesis of indazole derivatives targeting a range of oncogenic kinases. For instance, 1H-indazol-3-amine derivatives have shown potent activity against the Bcr-Abl fusion protein, a hallmark of chronic myeloid leukemia.[1] Similarly, other indazole-based compounds have been developed as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) and inhibitors of Anaplastic Lymphoma Kinase (ALK).[1] The 7-methyl substitution on our lead compound may enhance selectivity or potency for a specific subset of kinases.

Experimental Workflow: Kinase Inhibition Profiling

A logical first step in evaluating this compound is to screen it against a broad panel of recombinant human kinases. This will provide a global view of its selectivity profile and identify high-affinity targets for further investigation.

G cluster_0 Initial Screening cluster_1 Hit Identification & Dose-Response cluster_2 Cellular Validation Compound This compound KinasePanel Broad Kinase Panel Assay (e.g., 400+ kinases) Compound->KinasePanel Test at fixed concentration (e.g., 1 µM) HitKinases Identify 'Hits' (% Inhibition > Threshold) KinasePanel->HitKinases IC50 IC50 Determination Assays (e.g., ADP-Glo, LanthaScreen) HitKinases->IC50 Generate dose-response curves CellLines Select Cancer Cell Lines (with target dependency) IC50->CellLines CellViability Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) CellLines->CellViability TargetModulation Western Blot for Target Phosphorylation CellLines->TargetModulation G cluster_0 NOS Catalytic Cycle cluster_1 Proposed Inhibition L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS O2_NADPH O2 + NADPH O2_NADPH->NOS NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline H4B Tetrahydrobiopterin (H4B) (Cofactor) H4B->NOS Required for NO production Guanylate_Cyclase Soluble Guanylate Cyclase NO->Guanylate_Cyclase Activates Compound This compound Compound->NOS Competitive Inhibition cGMP Cyclic GMP Guanylate_Cyclase->cGMP GTP to cGMP Downstream Physiological Effects cGMP->Downstream Downstream Signaling (e.g., Vasodilation)

Caption: Proposed inhibition of the Nitric Oxide Synthase pathway.

Broader Anti-Proliferative and Anti-Inflammatory Potential

Beyond specific, high-affinity targets, indazole derivatives are known to exhibit broad anti-cancer and anti-inflammatory effects through various mechanisms. [1][5]

  • Induction of Apoptosis: Studies on other indazole derivatives have shown they can induce apoptosis in cancer cells by modulating the expression of key regulatory proteins. [5][6]This often involves the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. [5][6]

  • Cell Cycle Arrest: Some indazole compounds can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cell proliferation. [6]This is often associated with modulation of pathways like the p53/MDM2 axis. [6]

  • Anti-inflammatory Effects: The anti-inflammatory properties of some indazoles, such as Benzydamine, are well-documented. [2]This activity can be mediated through various mechanisms, including the inhibition of pro-inflammatory cytokine production.

Data Summary: IC₅₀ Values of Representative Indazole Derivatives Against Cancer Cell Lines

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
1H-Indazole Derivative (2f)4T1 (Breast Cancer)0.23 - 1.15[5]
1H-Indazol-3-amine (6o)K562 (Leukemia)5.15[6]
1H-Indazol-3-amine (89)K562 (Leukemia)6.50[1]

Conclusion and Future Directions

This compound represents a molecule of significant therapeutic promise, standing on the shoulders of a well-validated and clinically successful chemical scaffold. The evidence strongly suggests that its primary therapeutic potential lies in the realms of oncology and neurology, with protein kinases, cannabinoid receptors, and nitric oxide synthases emerging as high-priority target classes. The experimental workflows and protocols outlined in this guide provide a clear and logical path for the systematic evaluation of this compound. Initial broad-panel kinase screening, coupled with binding assays for cannabinoid receptors and functional assays for NOS inhibition, will be critical in elucidating its primary mechanism of action. Subsequent cellular assays will then serve to validate these findings in a more physiologically relevant context. The journey from a promising scaffold to a novel therapeutic is a long and arduous one, but for this compound, the signposts are clear, and the path is ripe for exploration.

References

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives - JOCPR. (n.d.).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2020). RSC Advances.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (2018). Molecules.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Advances.
  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (2022). Journal of Pharmaceutical Negative Results.
  • 2-(7-Methyl-1H-indol-3-yl)acetonitrile - PubMed. (2012). Acta Crystallographica Section E: Structure Reports Online.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules.
  • 1-Methyl-1H-indazole-3-carboxylic acid - PMC. (2009). Acta Crystallographica Section E: Structure Reports Online.
  • What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?. (2024).
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances.
  • This compound - Methylamine Supplier. (n.d.).
  • Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. (2008). Bioorganic & Medicinal Chemistry.
  • Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. (2022). The Journal of Organic Chemistry.
  • methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem. (n.d.).

Sources

Navigating the Synthesis and Application of 7-Methyl-1H-indazole-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Methyl-1H-indazole-3-carbonitrile (CAS No. 90322-84-2), a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in numerous biologically active molecules.[1][2][3] This guide offers an in-depth exploration of the synthesis, physicochemical properties, and potential therapeutic applications of this compound. Drawing upon established synthetic methodologies for analogous structures and highlighting the known biological significance of the indazole core, this document serves as a critical resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic heteroaromatic compound, consists of a benzene ring fused to a pyrazole ring. This structural motif is found in a variety of compounds with diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][3] The thermodynamic stability of the 1H-indazole tautomer makes it a particularly attractive scaffold for the development of new chemical entities.[3] The strategic placement of substituents on the indazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a versatile building block in drug design.

This compound, with its methyl group at the 7-position and a nitrile group at the 3-position, presents a unique substitution pattern that can influence its molecular interactions and metabolic stability. This guide will delve into the specifics of this promising molecule.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 90322-84-2[4]
Molecular Formula C9H7N3[5]
Molar Mass 157.17 g/mol [5]
Appearance Solid (typically a powder or crystalline solid)[5]
Color Colorless to off-white[5]
Solubility in Water Low solubility, likely insoluble[5]
Solubility in Organic Solvents Soluble in solvents like dichloromethane and chloroform[5]

Synthesis of this compound

While a direct, one-pot synthesis for this compound is not extensively documented in publicly available literature, a reliable synthetic route can be devised based on established methodologies for analogous indazole derivatives. The following multi-step synthesis is a proposed and logical pathway, starting from the readily available 7-methyl-indole. This pathway involves the formation of key intermediates, including 7-Methyl-1H-indazole-3-carboxaldehyde and its subsequent conversion to the nitrile.

Synthetic Workflow

The proposed synthetic pathway can be visualized as a three-step process:

SynthesisWorkflow Start 7-Methyl-indole Step1 Step 1: Nitrosation Start->Step1 Intermediate1 7-Methyl-1H-indazole-3-carboxaldehyde Step1->Intermediate1 NaNO₂, HCl, DMF/H₂O Step2 Step 2: Oximation Intermediate1->Step2 Intermediate2 7-Methyl-1H-indazole-3-carbaldehyde oxime Step2->Intermediate2 Hydroxylamine Step3 Step 3: Dehydration Intermediate2->Step3 End This compound Step3->End Dehydrating Agent (e.g., Ac₂O)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar indazole derivatives and provide a robust starting point for the preparation of this compound.

Step 1: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde

This initial step involves the nitrosation of 7-methyl-indole.[6]

  • Materials and Reagents:

    • 7-methyl-indole

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl), 2 N

    • Dimethylformamide (DMF)

    • Deionized water

    • Ethyl acetate

    • Petroleum ether

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask cooled to 0 °C, prepare a solution of sodium nitrite in a mixture of deionized water and DMF.

    • Slowly add 2 N hydrochloric acid to the solution while maintaining the temperature at 0 °C.

    • In a separate flask, dissolve 7-methyl-indole in DMF and cool the solution to 0 °C.

    • Add the cold solution of 7-methyl-indole to the nitrosating mixture dropwise.

    • Stir the reaction mixture at 0 °C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to yield 7-Methyl-1H-indazole-3-carboxaldehyde.[6]

Step 2: Synthesis of 7-Methyl-1H-indazole-3-carbaldehyde oxime

The aldehyde is then converted to its corresponding oxime.

  • Materials and Reagents:

    • 7-Methyl-1H-indazole-3-carboxaldehyde

    • Hydroxylamine hydrochloride

    • Sodium acetate or other suitable base

    • Ethanol or another appropriate solvent

  • Procedure:

    • Dissolve 7-Methyl-1H-indazole-3-carboxaldehyde in ethanol.

    • Add a solution of hydroxylamine hydrochloride and sodium acetate in water.

    • Reflux the mixture for a designated period, monitoring by TLC.

    • After cooling, the oxime may precipitate. If not, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent.

    • Isolate and dry the product.

Step 3: Synthesis of this compound

The final step is the dehydration of the oxime to the nitrile.

  • Materials and Reagents:

    • 7-Methyl-1H-indazole-3-carbaldehyde oxime

    • Acetic anhydride or another suitable dehydrating agent (e.g., thionyl chloride, phosphorus pentoxide)

  • Procedure:

    • Heat the oxime with an excess of acetic anhydride.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the cooled reaction mixture into ice water to hydrolyze the excess acetic anhydride.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer, remove the solvent, and purify the crude nitrile by recrystallization or chromatography.

Potential Biological Activity and Therapeutic Applications

The indazole nucleus is a well-established pharmacophore. While specific biological data for this compound is limited in public databases, the activities of structurally related compounds provide strong indications of its potential therapeutic value.

Signaling Pathway Interactions

Derivatives of 1H-indazole-3-carboxamide, which can be synthesized from the corresponding nitrile, have been identified as potent inhibitors of p21-activated kinase 1 (PAK1).[7] PAK1 is a crucial regulator of cellular processes such as motility, proliferation, and survival. Its dysregulation is implicated in cancer progression and metastasis. Inhibition of PAK1 can suppress these malignant phenotypes.[7]

Furthermore, the 1H-indazole-3-carboxamide scaffold is a key feature in synthetic cannabinoids that act as potent agonists of the CB1 and CB2 cannabinoid receptors.[7] These receptors are involved in a multitude of physiological processes, including pain modulation, appetite regulation, and immune responses.[7]

SignalingPathways cluster_pak1 PAK1 Signaling cluster_cb Cannabinoid Receptor Signaling PAK1 PAK1 CellMotility Cell Motility PAK1->CellMotility Proliferation Proliferation PAK1->Proliferation Survival Survival PAK1->Survival Metastasis Metastasis Survival->Metastasis IndazoleCore This compound (as a precursor to inhibitors) IndazoleCore->PAK1 Inhibition CB1 CB1 Receptor PainPerception Pain Perception CB1->PainPerception Appetite Appetite CB1->Appetite CB2 CB2 Receptor ImmuneFunction Immune Function CB2->ImmuneFunction IndazoleCore2 This compound (as a precursor to agonists) IndazoleCore2->CB1 Agonism IndazoleCore2->CB2 Agonism

Caption: Potential signaling pathway interactions of this compound derivatives.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, general guidelines for handling similar heterocyclic compounds should be followed.

  • Handling:

    • Use in a well-ventilated area, preferably in a fume hood.

    • Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]

    • Avoid breathing dust.[8]

    • Wash hands thoroughly after handling.[9]

  • Storage:

    • Store in a cool, dry place away from direct sunlight and heat sources.[5]

    • Keep the container tightly sealed to prevent moisture absorption and degradation.[5]

    • Store separately from incompatible substances, such as strong oxidizing agents.[5][10]

  • First Aid:

    • In case of skin contact: Wash off immediately with plenty of soap and water.

    • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[10]

    • If inhaled: Remove to fresh air. If breathing is difficult, give oxygen.[8]

    • If swallowed: Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[8]

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with significant therapeutic potential. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The indazole core's proven track record in medicinal chemistry, particularly in the development of kinase inhibitors and cannabinoid receptor modulators, underscores the importance of further research into this and related compounds. This guide provides a foundational understanding for researchers to confidently embark on the synthesis and biological evaluation of this compound, paving the way for future discoveries in drug development.

References

  • Methylamine Supplier. (n.d.). This compound. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Scheme 20.
  • PubChem. (n.d.).
  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. [Link]
  • ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)
  • PubChem. (n.d.). 1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrile. [Link]
  • Magritek. (n.d.).
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
  • Semantic Scholar. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 7-Methyl-1H-indazole-3-carbonitrile for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed overview of the safety and handling precautions for 7-Methyl-1H-indazole-3-carbonitrile (CAS No. 90322-84-2), a heterocyclic compound of interest in drug discovery and chemical synthesis.[1] Recognizing the limited publicly available, compound-specific toxicological data, this document synthesizes known information with established best practices for handling nitrile-containing and indazole-based molecules. The protocols and recommendations herein are designed to empower researchers, scientists, and drug development professionals to manage the risks associated with this compound effectively, ensuring a safe laboratory environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety through understanding.

Compound Profile and Inherent Hazard Assessment

Known and Inferred Hazards

Based on available Safety Data Sheets (SDS) and the chemical nature of the compound, the following hazards should be considered:

  • Inhalation: May cause respiratory irritation.[1]

  • Ingestion: While specific data is unavailable, related nitrile compounds can be harmful or toxic if swallowed.[3]

  • Skin and Eye Contact: Assumed to be an irritant. Prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[1]

  • Reactivity: The compound is stable under recommended storage conditions but is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[1]

Physicochemical Properties
PropertyValueSource
CAS Number 90322-84-2Capot Chemical[1]
Molecular Formula C₉H₇N₃Capot Chemical[1]
Molecular Weight 157.17 g/mol Capot Chemical[1]
Appearance Solid (powder or crystalline)Nanjing Finechem[2]
Solubility in Water Low solubility, likely insolubleNanjing Finechem[2]
Solubility in Organic Solvents Soluble in some organic solvents like dichloromethane and chloroformNanjing Finechem[2]

Note: Many physical properties such as melting point, boiling point, and flash point are not available in the reviewed literature.[1]

Risk Mitigation and Safe Handling Protocols

A proactive approach to risk mitigation is paramount when working with this compound. The following protocols are based on the principles of minimizing exposure and preventing accidental release.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.

  • Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is crucial to prevent inhalation of the powder and any potential vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[4]

Personal Protective Equipment (PPE): A Necessary Barrier

The appropriate selection and use of PPE are critical for preventing dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[4] A face shield should be worn in situations where there is a higher risk of splashes or aerosol generation.

  • Hand Protection: Nitrile gloves are recommended for incidental contact.[5][6] Given that breakthrough times can vary, it is crucial to change gloves immediately if they become contaminated.[7] For more prolonged handling or in the absence of specific glove compatibility data, consider using thicker gloves or double-gloving. Always inspect gloves for tears or punctures before use.[8]

  • Body Protection: A lab coat must be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron is also recommended.

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, in the event of a spill or if engineering controls are not available, a respirator with an appropriate cartridge should be used.

PPE_Hierarchy cluster_ppe Personal Protective Equipment for this compound node_eye Eye/Face Protection (Goggles/Face Shield) node_hand Hand Protection (Nitrile Gloves) node_body Body Protection (Lab Coat/Apron) node_resp Respiratory Protection (As needed) node_handler Researcher/Scientist node_handler->node_eye Mandatory node_handler->node_hand Mandatory node_handler->node_body Mandatory node_handler->node_resp Situational

Caption: Required PPE for handling this compound.

Safe Handling and Storage Workflow

Adherence to a systematic workflow is essential for minimizing risks during handling and storage.

  • Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Have spill cleanup materials accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations on a disposable work surface (e.g., plastic-backed absorbent paper) within the fume hood to contain any spills.[9]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Housekeeping: Clean all work surfaces thoroughly after each use. Do not allow the accumulation of chemical residues.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][8] Keep it away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1] Avoid moisture.[1]

Handling_Workflow cluster_workflow Safe Handling and Storage Workflow node_prep Preparation (Fume Hood, PPE, Spill Kit) node_handle Handling (Weighing, Transfer, Solution Prep) node_prep->node_handle node_clean Housekeeping (Decontaminate Work Area) node_handle->node_clean node_store Storage (Sealed, Cool, Dry, Ventilated) node_clean->node_store

Caption: Step-by-step workflow for safe handling and storage.

Emergency Procedures

In the event of an accidental exposure or release, a swift and informed response is critical.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air immediately.[10] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove contaminated clothing and shoes.[10] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.[10]

Accidental Release Measures
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully sweep or scoop up the absorbed material and place it into a sealed container for proper disposal.[12]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion

While this compound presents a profile of incompletely characterized hazards, a diligent and informed approach to its handling can significantly mitigate the associated risks. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound in a safe and responsible manner. The causality behind these protocols is rooted in the fundamental principles of chemical hygiene: minimize exposure, prevent release, and plan for contingencies. This self-validating system of overlapping safeguards ensures that the pursuit of scientific advancement does not come at the cost of personal or environmental safety.

References

  • Capot Chemical. (2008, October 28). MSDS of this compound.
  • Fisher Scientific. (2010, April 10). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
  • Nanjing Finechem Holding Co.,Limited. This compound.
  • Fisher Scientific. SAFETY DATA SHEET.
  • New Jersey Department of Health. HAZARD SUMMARY: 2-DIMETHYLAMINOACETONITRILE.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
  • The University of Sheffield. (2024, January 18). The Science And Safety Behind The Use Of Nitrile Gloves.
  • The University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • University of Pennsylvania. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • Eastwest Medico. (2022, November 29).
  • MedChemExpress. (2025, January 3). 1-Methyl-1H-indazole-3-carboxylic acid-SDS.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards.
  • Fisher Scientific. (2009, April 29).
  • CAMEO Chemicals. 2-amino-2-methyl-butane nitrile.
  • National Center for Biotechnology Information. (n.d.). methyl 1H-indazole-3-carboxylate.
  • Princeton University. Hazardous Chemical Exposures. Retrieved from Office of Environmental Health and Safety.
  • GOV.UK. (2024, October 10).
  • TCI Chemicals.
  • CONTINUUM AT3207.
  • BLD Pharm. 7-Methyl-1H-indazole-3-carbaldehyde.
  • Pharmaffiliates. 7-Methyl-1H-indazole-3-carboxylic acid.
  • Benchchem. 7-Methyl-1H-indazole-3-carboxamide CAS number and molecular weight.
  • European Chemicals Agency. 2,3-dihydro-6-(2-hydroxy-2-methyl-1-oxopropyl)-1,1,3-trimethyl-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1H-indene; 2,3-dihydro-5-(2-hydroxy-2-methyl-1-oxopropyl)
  • ACS Publications.
  • BLD Pharm. 7-Methyl-1H-indazole-3-carboxylic acid.

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 7-Methyl-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] As a bioisostere of indole, it is a cornerstone in the design of numerous therapeutic agents.[1] Indazole-containing molecules have demonstrated a wide array of pharmacological properties, including potent anti-cancer, anti-inflammatory, and anti-bacterial activities.[2][3] Marketed drugs such as Pazopanib (a multi-kinase inhibitor) and Granisetron (a 5-HT3 receptor antagonist for chemotherapy-induced nausea) feature the indazole core, underscoring its clinical significance.[1]

The 3-carbonitrile substituent, in particular, serves as a versatile chemical handle. It can be readily converted into other functional groups, such as tetrazoles or amidines, or participate in cycloaddition reactions, making 7-Methyl-1H-indazole-3-carbonitrile a valuable intermediate for building libraries of novel drug candidates. This document provides a detailed, four-step synthesis protocol starting from the commercially available 7-methyl-indole, designed to be a self-validating and reproducible workflow for researchers in drug development and organic synthesis.

Overall Synthetic Strategy

The synthesis proceeds through four distinct, high-yielding steps. The strategy begins with the conversion of 7-methyl-indole into the indazole core via a nitrosative ring expansion. The resulting aldehyde is then oxidized to a carboxylic acid, which is subsequently converted to a primary amide. The final step involves the dehydration of the amide to yield the target nitrile. This pathway was selected for its reliability and use of well-documented, scalable reactions.

Synthesis_Workflow A 7-Methyl-1H-indole B Step 1: Nitrosative Ring Expansion A->B NaNO₂, HCl DMF, 0°C to RT C 7-Methyl-1H-indazole-3-carboxaldehyde B->C D Step 2: Oxidation C->D NaClO₂, NaH₂PO₄ 2-methyl-2-butene E 7-Methyl-1H-indazole-3-carboxylic acid D->E F Step 3: Amidation E->F HATU, DIPEA NH₄Cl, DMF G 7-Methyl-1H-indazole-3-carboxamide F->G H Step 4: Dehydration G->H POCl₃ or TFAA Pyridine or Et₃N I This compound H->I

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Insights & Rationale

A core principle of this protocol is understanding the causality behind each transformation. The choice of reagents and conditions is critical for maximizing yield and minimizing side products.

Step 1: Nitrosative Ring Expansion of 7-Methyl-indole This key step transforms the indole scaffold into the desired indazole ring system. The reaction is initiated by the in situ formation of nitrous acid from sodium nitrite and hydrochloric acid. This electrophilically attacks the electron-rich C3 position of the indole ring to form a nitroso-intermediate.[4] This intermediate rapidly tautomerizes to an oxime, which then undergoes a water-mediated ring-opening, followed by cyclization and dehydration to furnish the stable 7-Methyl-1H-indazole-3-carboxaldehyde.[4] The slow addition of the indole solution via syringe pump is crucial, especially for electron-rich indoles like 7-methyl-indole, to maintain low substrate concentration and prevent undesired side reactions, thereby improving yield.[4]

Mechanism cluster_0 Key Mechanistic Steps Indole Indole Ring Nitroso C3 Nitrosation Indole->Nitroso + HNO₂ Oxime Oxime Intermediate Nitroso->Oxime Tautomerization Open Ring Opening Oxime->Open + H₂O Indazole Ring Closure to Indazole Open->Indazole - H₂O

Caption: Simplified mechanism of the indole-to-indazole ring expansion.

Step 2: Oxidation to Carboxylic Acid The conversion of the aldehyde to a carboxylic acid requires an oxidizing agent that is selective and does not affect the electron-rich indazole ring. The Pinnick oxidation, using sodium chlorite (NaClO₂), is the method of choice.[5] It is performed under mildly acidic conditions, buffered by sodium dihydrogen phosphate (NaH₂PO₄). A crucial component is the use of 2-methyl-2-butene as a scavenger for the highly reactive hypochlorite (ClO⁻) byproduct, which can otherwise lead to unwanted side reactions.[5]

Step 3: Amidation The formation of the primary amide is achieved using modern peptide coupling reagents. Here, we specify HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base. HATU activates the carboxylic acid by forming a highly reactive acyl-uronium species, which readily reacts with an ammonia source (ammonium chloride) to form the amide bond under mild conditions.[5] This method is highly efficient and minimizes the formation of byproducts often seen with harsher methods.[6]

Step 4: Dehydration to Nitrile The final conversion of the primary amide to the nitrile is a dehydration reaction. A common and effective reagent for this transformation is phosphorus oxychloride (POCl₃) in the presence of a base like pyridine or triethylamine. The POCl₃ activates the amide oxygen, converting it into a good leaving group. A subsequent base-mediated elimination of the protonated oxygen and two protons from the nitrogen furnishes the carbon-nitrogen triple bond of the nitrile.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Protocol 1: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde (2)

This protocol is adapted from the optimized procedure for nitrosation of electron-rich indoles.[4]

Materials & Reagents

Reagent MW ( g/mol ) Equiv. Amount
7-Methyl-1H-indole (1) 131.17 1.0 2.00 g (15.25 mmol)
Sodium Nitrite (NaNO₂) 69.00 8.0 8.42 g (122 mmol)
Hydrochloric Acid (2 N) - 2.7 20.6 mL (41.2 mmol)
Dimethylformamide (DMF) 73.09 - ~30 mL
Deionized Water 18.02 - 32 mL
Ethyl Acetate (EtOAc) 88.11 - For extraction
Brine, sat. aq. - - For washing

| Magnesium Sulfate (MgSO₄) | 120.37 | - | For drying |

Procedure:

  • Nitrosating Agent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (8.42 g) in deionized water (32 mL) and DMF (10 mL). Cool the solution to 0 °C in an ice bath.

  • Slowly add 2 N hydrochloric acid (20.6 mL) to the solution at 0 °C. Stir the resulting mixture for 10 minutes at 0 °C.

  • Substrate Addition: In a separate flask, dissolve 7-methyl-indole (2.00 g) in DMF (20 mL).

  • Using a syringe pump, add the 7-methyl-indole solution dropwise to the cold nitrosating mixture over a period of 2 hours. Maintain the internal temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours. Monitor reaction completion by TLC (Thin Layer Chromatography), eluting with 8:2 Petroleum Ether:Ethyl Acetate.[5]

  • Workup: Pour the reaction mixture into a separatory funnel containing 200 mL of water. Extract the aqueous layer three times with ethyl acetate (100 mL each).

  • Combine the organic layers and wash three times with water (100 mL each), followed by one wash with saturated brine (100 mL).[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate (e.g., 9:1 to 8:2).[4][5] Combine the fractions containing the product and evaporate the solvent to afford 7-Methyl-1H-indazole-3-carboxaldehyde (2) as a yellowish solid.

    • Expected Yield: ~60-70%

    • Characterization Data: ¹H NMR (300 MHz, CDCl₃) δ 10.31 (s, 1H), 8.14 (m, 1H), 7.28 (m, 2H), 2.62 (s, 3H).[4]

Protocol 2: Synthesis of 7-Methyl-1H-indazole-3-carboxylic acid (3)

This protocol employs a Pinnick oxidation.[5]

Materials & Reagents

Reagent MW ( g/mol ) Equiv. Amount (for 10 mmol scale)
Aldehyde (2) 160.17 1.0 1.60 g (10.0 mmol)
Sodium Chlorite (NaClO₂) 90.44 5.0 4.52 g (50.0 mmol)
NaH₂PO₄ 119.98 4.0 4.80 g (40.0 mmol)
2-Methyl-2-butene 70.13 5.0 6.2 mL (50.0 mmol)
tert-Butanol 74.12 - 50 mL
Water 18.02 - 50 mL
Sodium Sulfite (Na₂SO₃) 126.04 - For quenching

| HCl (1 N) | - | - | For acidification |

Procedure:

  • Reaction Setup: In a 250 mL flask, dissolve 7-Methyl-1H-indazole-3-carboxaldehyde (1.60 g) in a 1:1 mixture of tert-butanol and water (100 mL).

  • Add sodium dihydrogen phosphate (4.80 g) and 2-methyl-2-butene (6.2 mL) to the solution.[5]

  • Oxidant Addition: In a separate flask, dissolve sodium chlorite (4.52 g) in water (20 mL). Add this solution dropwise to the aldehyde mixture at room temperature over 20 minutes.

  • Reaction: Stir the reaction vigorously at room temperature. Monitor for the consumption of the starting material by TLC (e.g., 1:1 Hexane:EtOAc). The reaction is typically complete within 1-3 hours.

  • Workup: Cool the mixture in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite until a test with starch-iodide paper is negative.

  • Concentrate the mixture under reduced pressure to remove the tert-butanol.

  • Wash the remaining aqueous layer with ethyl acetate (50 mL) to remove any unreacted aldehyde and other organic impurities.

  • Precipitation: Acidify the aqueous layer with 1 N HCl while stirring in an ice bath. A precipitate will form. Continue adding acid until the pH is ~2-3.

  • Isolation: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield 7-Methyl-1H-indazole-3-carboxylic acid (3) as a solid.[5]

    • Expected Yield: >90%

Protocol 3: Synthesis of 7-Methyl-1H-indazole-3-carboxamide (4)

This protocol uses HATU as a coupling agent.[5]

Materials & Reagents

Reagent MW ( g/mol ) Equiv. Amount (for 8 mmol scale)
Carboxylic Acid (3) 176.17 1.0 1.41 g (8.0 mmol)
HATU 380.23 1.2 3.65 g (9.6 mmol)
DIPEA 129.24 3.0 4.2 mL (24.0 mmol)
Ammonium Chloride (NH₄Cl) 53.49 1.5 0.64 g (12.0 mmol)
Dimethylformamide (DMF) 73.09 - 40 mL

| Ethyl Acetate (EtOAc) | 88.11 | - | For extraction |

Procedure:

  • Reaction Setup: Dissolve 7-Methyl-1H-indazole-3-carboxylic acid (1.41 g) in DMF (40 mL) in a 100 mL flask.

  • Add HATU (3.65 g) and DIPEA (4.2 mL) to the solution and stir for 10 minutes at room temperature to pre-activate the acid.[5]

  • Add ammonium chloride (0.64 g) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC, typically 4-8 hours).

  • Workup: Pour the reaction mixture into 200 mL of cold water.

  • Extract the aqueous layer three times with ethyl acetate (100 mL each).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with saturated brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography if necessary to yield 7-Methyl-1H-indazole-3-carboxamide (4) .

    • Expected Yield: ~80-90%

Protocol 4: Synthesis of this compound (5)

This protocol uses phosphorus oxychloride for dehydration.

Materials & Reagents

Reagent MW ( g/mol ) Equiv. Amount (for 6 mmol scale)
Amide (4) 175.19 1.0 1.05 g (6.0 mmol)
Phosphorus Oxychloride (POCl₃) 153.33 2.0 1.1 mL (12.0 mmol)
Pyridine 79.10 - 20 mL
Dichloromethane (DCM) 84.93 - For extraction

| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | For washing |

Procedure:

  • Reaction Setup: In a 100 mL flask, suspend the amide (1.05 g) in anhydrous pyridine (20 mL). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add phosphorus oxychloride (1.1 mL) dropwise to the cold suspension. The mixture may become a clear solution.

  • Reaction: After addition, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice (~100 g).

  • Extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash sequentially with 1 N HCl (2 x 50 mL) to remove pyridine, saturated aqueous NaHCO₃ solution (50 mL), and finally brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a Hexane:EtOAc gradient) to afford the final product, This compound (5) .

    • Expected Yield: ~75-85%

References

  • Couty, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12839-12847.
  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326.
  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.
  • ResearchGate. (n.d.). Preparation of 1 H ‐Indazole‐3‐Carbonitrile.
  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
  • Pharmaffiliates. (n.d.). 7-Methyl-1H-indazole-3-carboxylic acid.
  • Kumar, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Li, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues.

Sources

Application Notes and Protocols for 7-Methyl-1H-indazole-3-carbonitrile in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality starting points for novel therapeutics.[1] Unlike high-throughput screening (HTS), which often yields large, complex hits that can be challenging to optimize, FBDD focuses on screening small, low-molecular-weight compounds ("fragments"). These fragments, due to their simplicity, can explore chemical space more effectively and tend to form high-quality, efficient interactions with their biological targets.[2]

Within the vast landscape of chemical fragments, the indazole nucleus represents a "privileged scaffold." This bicyclic heteroaromatic system is a bioisostere of indole and is present in numerous FDA-approved drugs, including kinase inhibitors like Pazopanib and Axitinib.[2] Its rigid structure, combined with strategically positioned hydrogen bond donors and acceptors, makes it an ideal anchor for engaging with various protein targets, particularly the hinge region of protein kinases.[2][3]

This guide focuses on a specific, well-qualified fragment: 7-Methyl-1H-indazole-3-carbonitrile . We will explore its properties, its potential as a starting point in FBDD campaigns, and provide detailed protocols for its application in identifying and validating novel drug targets. While direct literature on the screening of this exact fragment is limited, the protocols and rationale presented herein are built upon established, field-proven methodologies for analogous indazole-based fragments.[2][4][5]

Physicochemical Profile and "Rule of Three" Compliance

A successful fragment must possess physicochemical properties that adhere to the "Rule of Three," which maximizes the probability of efficient binding and provides a solid foundation for subsequent optimization.[6]

PropertyValue"Rule of Three" ComplianceSource/Calculation
Molecular Weight 157.17 g/mol < 300 Da[7]
cLogP ~1.7-2.0 (estimated)≤ 3Calculated
Hydrogen Bond Donors 1 (indazole N-H)≤ 3By inspection
Hydrogen Bond Acceptors 3 (indazole N, nitrile N)≤ 3By inspection
Rotatable Bonds 0≤ 3By inspection

As demonstrated in the table, this compound exhibits excellent compliance with the "Rule of Three." Its low molecular weight and lipophilicity, coupled with a defined number of hydrogen bonding features and high rigidity, make it an ideal candidate for fragment screening libraries.

Synthesis of this compound

The synthesis of this compound can be achieved from commercially available 7-methyl-indole through a multi-step process. A plausible and adaptable synthetic route is outlined below, based on established procedures for analogous indazole formations.[4][8]

Synthesis Start 7-Methyl-indole Step1_reagents 1. NaNO2, HCl, DMF 2. Room Temp, 12h Intermediate1 7-Methyl-1H-indazole- 3-carboxaldehyde Step1_reagents->Intermediate1 Nitrosation/ Cyclization Step2_reagents 1. NH2OH·HCl 2. Formic Acid, Reflux Product 7-Methyl-1H-indazole- 3-carbonitrile Step2_reagents->Product Dehydration of Oxime FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Triage & Validation cluster_2 Structural Characterization cluster_3 Hit-to-Lead Optimization Primary_Screen High-Throughput Biophysical Screen (e.g., SPR or Thermal Shift) Orthogonal_Screen Orthogonal Biophysical Method (e.g., NMR) Primary_Screen->Orthogonal_Screen Initial Hits Dose_Response Dose-Response & Affinity (SPR or ITC) Orthogonal_Screen->Dose_Response Validated Hits Structure_Det X-ray Crystallography or NMR (Binding Mode Analysis) Dose_Response->Structure_Det Characterized Hits Hit_to_Lead Structure-Guided Medicinal Chemistry Structure_Det->Hit_to_Lead Structural Insights Hit_to_Lead Fragment Fragment Hit (e.g., this compound) High LE, Low Potency Optimization Structure-Guided Optimization (Growing, Linking) Fragment->Optimization Lead Lead Compound Improved Potency Maintained LE & Drug-like Properties Optimization->Lead

Sources

protocol for purification of 7-Methyl-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 7-Methyl-1H-indazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, complicate structural analysis, and impact the biological activity and safety of the final compounds. This document provides a comprehensive guide to the purification of crude this compound, detailing robust protocols for recrystallization and column chromatography. It further outlines methods for assessing final purity and offers troubleshooting guidance, ensuring researchers can obtain material of high quality for demanding applications.

Introduction and Physicochemical Profile

This compound is a solid, typically appearing as a colorless to off-white powder.[1] Its structural integrity and purity are the foundation for successful downstream applications. Understanding its physical properties is the first step in designing an effective purification strategy. The indazole core is a common scaffold in many biologically active molecules, making this compound a valuable intermediate.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇N₃[1]
Molar Mass 157.17 g/mol [1]
Appearance Colorless to off-white solid/powder[1]
Solubility in Water Low to insoluble[1]
Solubility in Organic Solvents Soluble in dichloromethane, chloroform; Good solubility in DMF; Moderate in THF[1][3]
Storage Store in a cool, dry place away from light in a well-sealed container.[1]

Rationale for Purification: Understanding Potential Impurities

The synthesis of this compound, often proceeding via the nitrosation of 7-methyl-indole to form an intermediate aldehyde followed by further functional group manipulation, can introduce several impurities.[2][4] A successful purification protocol is one that effectively removes these contaminants.

Common impurities may include:

  • Unreacted Starting Materials: Such as 7-methyl-indole.

  • Reaction Intermediates: For instance, 7-Methyl-1H-indazole-3-carboxaldehyde, if the synthesis proceeds through this intermediate and the conversion is incomplete.[5]

  • Isomeric Byproducts: Depending on the synthetic route, other positional isomers could be formed.

  • Reagents and Catalysts: Residual palladium catalysts or coupling agents (e.g., HOBT, EDC) if the nitrile is formed from the corresponding carboxylic acid or amide.[6][7]

  • Residual Solvents: Solvents used in the reaction and workup, such as DMF, Ethyl Acetate, or Dichloromethane.[4][8]

The presence of these impurities can be indicated by a broad or depressed melting point range and confirmed by analytical techniques like HPLC and NMR.[6]

Purification Strategy Selection

The choice between purification methods depends on the impurity profile, the scale of the purification, and the desired final purity. For this compound, the two most effective methods are recrystallization and column chromatography.

G start Crude this compound is_solid Is the crude material a solid? start->is_solid is_major_product Is the desired compound the major component (>90%)? is_solid->is_major_product Yes oily_crude Use Column Chromatography directly for oily crude is_solid->oily_crude No (Oily) recrystallize Purify by Recrystallization is_major_product->recrystallize Yes chromatography Purify by Column Chromatography is_major_product->chromatography No (Complex Mixture) G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis eluent 1. Select Eluent via TLC pack 2. Pack Column with Silica Slurry eluent->pack load 3. Load Sample pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate

Sources

Application Notes & Protocols: 7-Methyl-1H-indazole-3-carbonitrile as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The indazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous clinically significant therapeutic agents.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile bioisostere for other aromatic systems and engage in key hydrogen bonding interactions with biological targets.[3] Within this class, 7-Methyl-1H-indazole-3-carbonitrile emerges as a particularly valuable building block for drug discovery programs. The strategic placement of the 7-methyl group offers a handle to probe steric pockets in target proteins and can favorably impact metabolic stability and pharmacokinetic properties. The 3-carbonitrile group is not merely a placeholder; it is a versatile functional group amenable to a wide array of chemical transformations, enabling the rapid generation of diverse compound libraries.

This guide provides an in-depth exploration of this compound, detailing its synthesis, key chemical transformations, and strategic application in medicinal chemistry workflows. The protocols herein are designed to be robust and reproducible, providing researchers with the tools to leverage this powerful scaffold in their drug discovery efforts.

Physicochemical Properties & Safety Data

A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis.

PropertyValueSource / Notes
Molecular Formula C₉H₇N₃[4]
Molar Mass 157.17 g/mol [4]
Appearance Solid (typically a powder or crystalline solid)[4]
Color Colorless to off-white[4]
Solubility Low solubility in water; Soluble in select organic solvents (e.g., DCM, Chloroform)[4]

Safety & Handling: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves, is required.[5] The compound may cause skin and serious eye irritation.[6] In case of contact, immediately flush the affected area with copious amounts of water.[5][6]

  • Storage: Store in a cool, dry place away from direct sunlight and heat.[4] Keep the container tightly sealed to prevent moisture absorption and degradation.[4]

  • Incompatibilities: Avoid strong oxidizing agents.[7]

Synthesis of the Core Scaffold: this compound

The most direct and efficient synthesis of 3-substituted indazoles often begins with the corresponding indole derivative. The following protocol adapts an optimized nitrosation procedure for the conversion of 7-methyl-indole to 7-Methyl-1H-indazole-3-carboxaldehyde, which can then be converted to the target nitrile.[8][9]

G cluster_0 Step 1: Nitrosation & Ring Expansion cluster_1 Step 2: Conversion to Nitrile 7-Methyl-indole 7-Methyl-indole NaNO2_HCl NaNO2, HCl (aq) DMF/H2O, 0°C to RT 7-Methyl-indole->NaNO2_HCl Aldehyde 7-Methyl-1H-indazole-3-carboxaldehyde NaNO2_HCl->Aldehyde Aldehyde_2 7-Methyl-1H-indazole-3-carboxaldehyde Reagents NH2OH·HCl, then Dehydration (e.g., SOCl2 or Ac2O) Aldehyde_2->Reagents Nitrile This compound Reagents->Nitrile

Caption: Synthetic pathway from 7-methyl-indole to the target nitrile.

This protocol is based on the procedure reported by Petit et al. for the nitrosation of substituted indoles.[9]

  • Preparation: In a round-bottom flask, cool a solution of sodium nitrite (NaNO₂, 16 mmol) in deionized water (3.2 mL) and DMF (3 mL) to 0 °C in an ice bath.

  • Acidification: Slowly add 2 N hydrochloric acid (14 mmol) to the solution, maintaining the temperature at 0 °C. Stir for 10 minutes.

  • Indole Addition: Prepare a solution of 7-methyl-indole (2.0 mmol) in DMF (3 mL). Add this solution dropwise to the reaction mixture over 2 hours using a syringe pump.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Workup: Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with water (3x) and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 8:2) to yield 7-Methyl-1H-indazole-3-carboxaldehyde.[8][9]

This is a standard conversion of an aldehyde to a nitrile via an oxime intermediate.

  • Oxime Formation: Dissolve 7-Methyl-1H-indazole-3-carboxaldehyde (1.0 equiv) in a suitable solvent such as ethanol or pyridine. Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2-1.5 equiv) and a base (e.g., sodium acetate or pyridine) if necessary. Stir at room temperature or with gentle heating until TLC indicates complete conversion to the oxime.

  • Dehydration: Isolate the crude oxime. In a separate flask, add a dehydrating agent such as thionyl chloride (SOCl₂), acetic anhydride (Ac₂O), or phosphorus oxychloride (POCl₃) to an appropriate solvent (e.g., DCM or toluene) at 0 °C. Add the oxime solution dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Carefully quench the reaction by pouring it onto ice water. Neutralize with a suitable base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry over a drying agent, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain this compound.

Key Transformations & Synthetic Protocols

The true power of this compound as a building block lies in the differential reactivity of its two key functional handles: the indazole nitrogens and the C3-nitrile.

The alkylation of the indazole ring is a critical step for modulating potency, selectivity, and pharmacokinetic properties. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) often leads to mixtures of regioisomers.[10][11] The regiochemical outcome is highly dependent on the reaction conditions.[11][12][13]

G cluster_0 Thermodynamic Control cluster_1 Kinetic Control / Alternative Conditions Start 7-Methyl-1H-indazole- 3-carbonitrile Cond_N1 NaH, THF (Strong, non-coordinating base) Start->Cond_N1 Cond_N2 Mitsunobu Conditions (PPh3, DIAD/DEAD, Alcohol) or TfOH, Diazo Compound Start->Cond_N2 Prod_N1 N-1 Alkylated Product (Major) Cond_N1->Prod_N1 Prod_N2 N-2 Alkylated Product (Often Favored) Cond_N2->Prod_N2

Caption: Factors influencing N-1 vs. N-2 regioselectivity in indazole alkylation.

This protocol generally favors the more thermodynamically stable N-1 isomer, particularly with strong, non-coordinating bases.[10][12][13]

  • Preparation: To a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the suspension.

  • Reaction: Stir the reaction at room temperature or heat as required (e.g., overnight), monitoring by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl solution.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

Mitsunobu conditions often show a preference for the formation of the N-2 regioisomer.[12]

  • Preparation: Dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Purification: Remove the solvent under reduced pressure and purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers.

The nitrile group is a highly versatile functional handle that can be converted into several other key functionalities common in medicinal chemistry, such as amides, amines, and ketones.[14][15]

G cluster_0 Key Derivatives Nitrile 7-Methyl-1H-indazole- 3-carbonitrile Amide 3-Carboxamide Nitrile->Amide H2O2, Base or H+, H2O (mild) Amine 3-Aminomethyl Nitrile->Amine Reduction (LiAlH4 or H2, Catalyst) Ketone 3-Acyl (Ketone) Nitrile->Ketone Organometallic (R-MgBr or R-Li) Acid 3-Carboxylic Acid Amide->Acid H+/OH-, H2O, Δ

Caption: Mechanism of action for indazole-based ATP-competitive kinase inhibitors.

The synthesis of a 1H-indazole-3-carboxamide derivative allows it to mimic the adenine region of ATP, forming key hydrogen bonds in the hinge region of the kinase active site. The 7-methyl group can be used to explore hydrophobic pockets adjacent to the active site, potentially enhancing potency and selectivity. The N-1 position can be substituted with various groups to extend into the solvent-exposed region, providing a handle to fine-tune physicochemical properties like solubility without disrupting core binding interactions.

References

  • BenchChem. (n.d.). Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles.
  • BenchChem. (n.d.). Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates.
  • Chemical Communications (RSC Publishing). (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
  • National Institutes of Health (NIH). (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
  • BenchChem. (n.d.). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol.
  • Safety data sheet. (2024, April 29).
  • BenchChem. (n.d.). 7-Methyl-1H-indazole-3-carboxamide CAS number and molecular weight.
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, April 29). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Conversion of nitrile to other functional groups.
  • Petit, E., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI:10.1039/C8RA01546E.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.
  • Methylamine Supplier. (n.d.). This compound.
  • National Center for Biotechnology Information (PMC). (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

Sources

Application Note: A Comprehensive Guide to Cell-Based Assays for Characterizing the Biological Activity of 7-Methyl-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a prominent bicyclic heterocycle recognized as a "privileged structure" in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1][2] Derivatives of indazole have demonstrated a wide array of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Notably, several approved drugs, such as the multi-targeted tyrosine kinase inhibitor Pazopanib, feature the indazole core, highlighting its significance in drug discovery.[1] The biological versatility of this scaffold stems from its ability to form key interactions, such as hydrogen bonds, with various biological targets.

Given the rich pharmacological history of the indazole class, novel derivatives like 7-Methyl-1H-indazole-3-carbonitrile represent promising candidates for investigation. However, a systematic approach is required to elucidate their cellular effects and potential mechanisms of action. This application note provides a comprehensive, tiered strategy for researchers, scientists, and drug development professionals to characterize the biological activity of this compound using a suite of robust cell-based assays. We will progress logically from broad phenotypic screening to the elucidation of specific molecular mechanisms, emphasizing the scientific rationale behind each protocol and the importance of orthogonal validation.

Part 1: Primary Phenotypic Screening - Assessing Global Cellular Impact

The initial and most critical step in characterizing a novel compound is to determine if it impacts overall cell health and to establish a working concentration range. Cell viability and cytotoxicity assays provide this foundational data, forming the basis for all subsequent mechanistic studies.

Rationale: Why Start with Viability?

Before investigating complex mechanisms like apoptosis or kinase inhibition, it is essential to answer a fundamental question: Does the compound affect cell survival or proliferation? A dose-response analysis not only confirms biological activity but also determines the concentration at which 50% of the cellular activity is inhibited (the IC50 value). This value is crucial for designing subsequent experiments, ensuring that observed effects are not merely a consequence of overwhelming, non-specific toxicity. We recommend an ATP-based assay for its high sensitivity and direct correlation with metabolic activity.

Recommended Primary Assay: Luminescent ATP-Based Cell Viability Assay

Principle: The quantity of adenosine triphosphate (ATP) is a direct indicator of metabolically active, viable cells.[3] Upon cell lysis, ATP is released and can be used as a substrate by luciferase to generate a luminescent signal that is directly proportional to the number of viable cells in culture.[3][4] The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used, robust example of this method.[3][5]

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout plate Seed cells in a 96-well plate incubate1 Incubate for 24h (allow attachment) plate->incubate1 treat Add serial dilutions of This compound incubate1->treat incubate2 Incubate for desired time period (e.g., 72h) treat->incubate2 add_reagent Add ATP Assay Reagent (e.g., CellTiter-Glo®) incubate2->add_reagent incubate3 Incubate (10 min, room temp) add_reagent->incubate3 read Measure Luminescence (Plate Reader) incubate3->read

Caption: Workflow for ATP-Based Cell Viability Assay.

Protocol: ATP-Based Viability Assay

  • Cell Plating: Seed a cancer cell line of interest (e.g., K562, a chronic myeloid leukemia line known to be sensitive to kinase inhibitors[6]) into a white, opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to adhere and resume normal growth.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells.

  • Treatment Incubation: Incubate the plate for a relevant exposure period (e.g., 72 hours).

  • Assay Reagent Addition: Equilibrate the plate and the ATP assay reagent to room temperature for 30 minutes.[7] Add 100 µL of the reagent to each well.[3]

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis & Interpretation

The raw relative light unit (RLU) data should be converted to percent viability relative to the vehicle control. This data is then used to generate a dose-response curve and calculate the IC50 value.

Table 1: Sample Cell Viability Data and Analysis

Concentration (µM) Log(Concentration) Avg. RLU Std. Dev. % Viability
0 (Vehicle) N/A 1,500,000 75,000 100.0%
0.1 -1.00 1,450,000 68,000 96.7%
0.5 -0.30 1,200,000 60,000 80.0%
1.0 0.00 800,000 45,000 53.3%
5.0 0.70 250,000 15,000 16.7%

| 10.0 | 1.00 | 50,000 | 8,000 | 3.3% |

Plot % Viability against Log(Concentration) and use a non-linear regression model (sigmoidal dose-response) to determine the IC50.

Part 2: Mechanistic Elucidation - Investigating the Mode of Action

If the primary screen reveals cytotoxic activity, the next logical step is to determine how the compound is killing the cells. The two most common outcomes of anticancer agents are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Apoptosis Induction Assays

Rationale: Apoptosis is a controlled, programmed form of cell death characterized by specific biochemical events, including the activation of caspase enzymes.[8] Determining if cell death occurs via apoptosis is a critical step in characterizing a potential anticancer agent. We will use a primary assay to measure the activity of key executioner caspases and suggest an orthogonal method for validation.

Recommended Assay: Luminescent Caspase-3/7 Activity Assay

Principle: Caspases 3 and 7 are key "executioner" enzymes that are activated during apoptosis. The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate which, when cleaved by active caspase, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[9]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Plating and Treatment: Seed cells and treat with this compound at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a suitable time (e.g., 24 hours). Include vehicle and positive controls (e.g., Staurosporine).

  • Reagent Addition: Following the manufacturer's protocol, add 100 µL of Caspase-Glo® 3/7 Reagent to each 100 µL of sample in the 96-well plate.[9]

  • Incubation: Mix gently and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence with a plate reader.

  • Interpretation: A significant increase in luminescence in treated cells compared to the vehicle control indicates the induction of apoptosis via caspase-3/7 activation.

Orthogonal Validation Method: Annexin V Staining

To confirm the apoptosis finding, an orthogonal method is highly recommended. The RealTime-Glo™ Annexin V Apoptosis Assay can be used, which measures the exposure of phosphatidylserine (PS) on the outer cell membrane—an early hallmark of apoptosis.[8][10] This assay allows for the real-time monitoring of apoptosis progression.[10][11]

Cell Cycle Analysis

Rationale: Many cytotoxic compounds, particularly those targeting kinases involved in cell division, exert their effects by causing cells to arrest at specific phases of the cell cycle, preventing proliferation.[12] Analyzing the DNA content of a cell population via flow cytometry allows for the quantification of cells in the G0/G1, S, and G2/M phases.[13]

Recommended Assay: Propidium Iodide (PI) Staining with Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA.[13] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. Cells in the G2/M phase (with 4n DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA), while cells in the S phase (DNA synthesis) will have an intermediate fluorescence.[13][14]

Protocol: PI Staining for Cell Cycle Analysis

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compound at 1x and 2x IC50 concentrations for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and slowly add ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight or for at least 2 hours at -20°C.[14]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[13][14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase.

Table 2: Sample Cell Cycle Distribution Data

Treatment % G0/G1 % S % G2/M
Vehicle Control 55.2% 30.1% 14.7%
Compound (1x IC50) 25.8% 20.5% 53.7%

| Compound (2x IC50) | 15.3% | 12.1% | 72.6% |

An accumulation of cells in a specific phase (e.g., G2/M in the table above) indicates cell cycle arrest at that checkpoint.

Part 3: Target-Specific & Pathway Analysis

Given that the indazole scaffold is a well-established core for kinase inhibitors, a logical next step is to investigate whether this compound functions by inhibiting a cellular kinase pathway.[1][15]

Cell-Based Kinase Phosphorylation Assay

Rationale: Unlike in vitro assays using purified enzymes, cell-based methods provide more physiologically relevant data by assessing a compound's effect on its target within the complex cellular environment.[16][17] A common and direct method to measure kinase inhibition in cells is to quantify the phosphorylation of a known downstream substrate of that kinase.[15][18]

G cluster_pathway cluster_detection Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activates Kinase_A Kinase A Receptor->Kinase_A Phosphorylates Kinase_B Kinase B (Target of Indazole) Kinase_A->Kinase_B Phosphorylates Substrate Substrate (e.g., Transcription Factor) Kinase_B->Substrate Phosphorylates (p-Substrate) WB Western Blot Analysis Substrate->WB Measure phosphorylation and total protein levels Indazole 7-Methyl-1H- indazole-3-carbonitrile Indazole->Kinase_B Inhibits pSubstrate Anti-p-Substrate Ab TotalSubstrate Anti-Total Substrate Ab

Caption: Inhibition of a kinase cascade and its detection.

Protocol (General): Western Blotting for Substrate Phosphorylation

  • Cell Treatment & Lysis: Plate cells and allow them to attach. Starve cells of serum if necessary to reduce basal pathway activation. Pre-treat with this compound for 1-2 hours, then stimulate with an appropriate growth factor (e.g., EGF, PDGF) for a short period (5-15 minutes) to activate the target pathway.

  • Lysate Preparation: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) and probe overnight with a primary antibody specific for the phosphorylated form of the substrate of interest (e.g., anti-phospho-ERK).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate protein to serve as a loading control.

  • Interpretation: A decrease in the ratio of the phospho-protein signal to the total protein signal in compound-treated cells indicates inhibition of the upstream kinase.

Transcription Factor Activity via Reporter Gene Assay

Rationale: Many signaling pathways culminate in the activation of transcription factors, which then regulate gene expression.[19] A reporter gene assay provides a powerful and quantifiable functional readout of the entire pathway's activity upstream of the transcription factor.[20][21]

Principle: In a reporter assay, cells are transfected with a plasmid containing a reporter gene (e.g., Firefly Luciferase) whose expression is driven by a promoter containing specific DNA binding sites (response elements) for a transcription factor of interest (e.g., NF-κB, AP-1).[22][23] If the compound inhibits the signaling pathway, the transcription factor will not be activated, leading to a decrease in reporter gene expression and a corresponding drop in the quantifiable signal (light output).[19]

Protocol (General): Dual-Luciferase® Reporter Assay

  • Transfection: Co-transfect cells in a 96-well plate with two plasmids:

    • An experimental reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro]).

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter, used for normalization of transfection efficiency.

  • Incubation: Allow 24 hours for gene expression.

  • Treatment and Stimulation: Treat the cells with the compound for 1-2 hours, followed by stimulation with an appropriate agonist (e.g., TNFα to activate NF-κB) for 6-8 hours.

  • Lysis and Signal Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized activity of treated wells to stimulated, untreated wells. A dose-dependent decrease in the signal indicates inhibition of the signaling pathway.

Conclusion

This application note outlines a systematic, multi-tiered approach to characterizing the cellular activity of this compound. By progressing from broad phenotypic assays (cell viability) to more specific mechanistic investigations (apoptosis, cell cycle) and finally to hypothesis-driven target pathway analysis (kinase phosphorylation, reporter assays), researchers can build a comprehensive profile of the compound's biological function. The use of orthogonal methods to validate key findings is crucial for ensuring scientific rigor. This structured workflow enables an efficient and logical elucidation of a novel compound's mechanism of action, providing a solid foundation for further preclinical development.

References

  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • G-Biosciences. (2017). Role of reporter genes to assay for transcription factors & more.
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide).
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Moellering, D. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. YouTube.
  • Pandolfi, S., et al. (2015). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Methods in Molecular Biology, 1322, 71-79.
  • Parker, L. L., et al. (2014). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE.
  • Wikipedia. (n.d.). Reporter gene.
  • Biocompare. (n.d.). Apoptosis Assay Kits.
  • Zhang, H., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2959.
  • Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(31), 21583-21607.
  • Devin, J., et al. (2008). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. Bioorganic & Medicinal Chemistry, 16(11), 5962-73.
  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Research Square.

Sources

Application Notes and Protocols for In Vitro Kinase Assays of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Indazoles in Kinase-Targeted Drug Discovery

Protein kinases are a vast and critical family of enzymes that orchestrate a multitude of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1][2] This transfer of a phosphate group from ATP acts as a molecular switch, regulating everything from cell cycle progression and metabolism to signal transduction and apoptosis.[1] Given their central role, it is unsurprising that dysregulated kinase activity is a hallmark of numerous human diseases, most notably cancer.[3] This has positioned kinases as one of the most important classes of drug targets.[4]

In the quest for potent and selective kinase inhibitors, the indazole scaffold has emerged as a "privileged structure" in medicinal chemistry.[3][5][6] A number of commercially successful anticancer drugs, including axitinib and pazopanib, feature this core moiety.[5] Indazole derivatives have demonstrated remarkable inhibitory activity against a wide array of kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Polo-like kinase 4 (PLK4), and Aurora kinases, making them a focal point for modern drug development professionals.[5][7][8][9]

This guide provides a comprehensive framework for researchers seeking to evaluate the inhibitory potential of novel indazole derivatives. We will delve into the core principles of various in vitro kinase assay formats, present a detailed, field-proven protocol for a luminescence-based assay, and offer insights into data analysis and troubleshooting to ensure the generation of robust and reliable results.

The Fundamental Principle: Choosing the Right Lens to View Kinase Activity

At its core, an in vitro kinase assay measures the enzymatic transfer of the terminal (gamma) phosphate from adenosine triphosphate (ATP) to a specific substrate, which can be a protein, peptide, or other molecule.[4][10] The fundamental reaction is:

Kinase + Substrate + ATP → Kinase + Phosphorylated Substrate + ADP

The challenge and ingenuity in assay design lie in how we quantify the progression of this reaction. The choice of detection method is a critical experimental decision, directly impacting sensitivity, throughput, cost, and the type of information obtained.[11][12] Three primary methodologies dominate the field.

Assay Type Principle Advantages Disadvantages
Radiometric Measures the incorporation of a radiolabeled phosphate ([γ-³²P]ATP) into the substrate.[10][13][14]Considered the "gold standard" for direct measurement and high sensitivity.[10][13][15]Requires handling of radioactive materials, generates hazardous waste, and is low-throughput.[13][14]
Fluorescence-Based Detects changes in fluorescence properties (e.g., intensity, polarization, or FRET) upon substrate phosphorylation.[16][17][18]Non-radioactive, amenable to high-throughput screening (HTS), and allows for real-time measurements.[16][18][19]Can be prone to interference from fluorescent compounds; may require specific antibodies or labeled substrates.[18]
Luminescence-Based Measures light output from a luciferase-based reaction that is coupled to either the consumption of ATP or the production of ADP.[20][21]Extremely high sensitivity, broad dynamic range, and simple "add-and-read" format ideal for HTS.[20][22][23]The detection enzyme (luciferase) can be inhibited by some test compounds, leading to artifacts.[12]

For screening libraries of indazole derivatives, luminescence-based assays, particularly those that quantify ADP production, offer a superior combination of sensitivity, throughput, and operational simplicity.[11][22] The ADP-Glo™ Kinase Assay, for instance, directly measures the product of the kinase reaction (ADP), making the luminescent signal directly proportional to kinase activity.[1][24] This method is highly sensitive, capable of detecting activity even at low substrate conversion, and is compatible with a wide range of ATP concentrations (up to 1mM), which is crucial for accurately characterizing ATP-competitive inhibitors.[22][24]

Visualizing the Workflow: From Compound to IC₅₀

A structured workflow is essential for the successful evaluation of kinase inhibitors. The process begins with careful preparation of reagents and culminates in the determination of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

G cluster_prep 1. Preparation cluster_assay 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Compound Indazole Derivative Serial Dilution Reaction Incubate: Kinase + Substrate + ATP + Compound Compound->Reaction Kinase Kinase & Substrate Preparation Kinase->Reaction ATP ATP Solution ATP->Reaction Detect Add Detection Reagents (e.g., ADP-Glo™) Reaction->Detect Read Measure Signal (Luminescence) Detect->Read Inhibition Calculate % Inhibition Read->Inhibition Curve Generate Dose- Response Curve Inhibition->Curve IC50 Determine IC₅₀ Value Curve->IC50

Caption: General experimental workflow for in vitro kinase inhibitor testing.

Detailed Protocol: Luminescence-Based Assay Using ADP-Glo™

This protocol provides a robust method for determining the IC₅₀ value of an indazole derivative against a target protein kinase. It is designed as a self-validating system with essential controls.

Materials and Reagents
  • Kinase: Purified, active enzyme of interest.

  • Substrate: Appropriate peptide or protein substrate for the kinase.

  • Indazole Derivative: Test compound, typically dissolved in 100% DMSO as a high-concentration stock.

  • ATP: Adenosine 5'-triphosphate, disodium salt.

  • ADP-Glo™ Kinase Assay Kit (Promega): Includes ADP-Glo™ Reagent, Kinase Detection Reagent, ADP, and ATP.[22]

  • Kinase Assay Buffer: (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Buffer composition should be optimized for the specific kinase.

  • Microplates: White, opaque, 96- or 384-well plates suitable for luminescence.

  • Multichannel Pipettes

  • Plate-reading Luminometer

Step 1: Reagent Preparation
  • Indazole Compound Plate: Prepare a serial dilution of your indazole derivative.

    • Start with your high-concentration stock in DMSO.

    • Perform a 1:3 serial dilution in a separate DMSO plate. For a 10-point curve, this will cover a wide concentration range.

    • Create an intermediate dilution plate by transferring a small volume (e.g., 1 µL) of the DMSO serial dilutions into the corresponding wells of a new plate containing kinase assay buffer. This minimizes the final DMSO concentration in the assay. The final DMSO concentration should be kept constant across all wells (typically ≤1%).[19]

  • Kinase/Substrate Master Mix: Prepare a 2X master mix containing the kinase and substrate in kinase assay buffer. The optimal concentrations of each must be empirically determined.

  • ATP Solution: Prepare a 2X ATP solution in kinase assay buffer. The final concentration in the assay should ideally be close to the Michaelis constant (Kₘ) of the kinase for ATP, as this increases the assay's sensitivity to ATP-competitive inhibitors.[25]

Step 2: Kinase Reaction
  • Dispense Compound: Add 5 µL of the diluted indazole derivative from the intermediate plate to the wells of the final white assay plate. Include wells for controls:

    • Negative Control (0% Inhibition): Add 5 µL of buffer containing the same percentage of DMSO as the compound wells.

    • Positive Control: Add 5 µL of a known inhibitor for the target kinase.

  • Add Kinase/Substrate: Add 10 µL of the 2X Kinase/Substrate master mix to all wells.

  • Initiate Reaction: Add 5 µL of the 2X ATP solution to all wells to start the reaction. The total reaction volume is now 20 µL.

  • Incubate: Mix the plate gently and incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

Step 3: ADP Detection (The ADP-Glo™ Principle)

The detection phase is a two-step process that first eliminates unused ATP and then converts the newly formed ADP into a luminescent signal.[23][24]

G cluster_reaction cluster_step1 cluster_step2 KinaseReaction Kinase + Substrate + ATP (Excess) Products Phospho-Substrate + ADP + ATP (Remaining) KinaseReaction->Products Incubation AddReagent1 Add ADP-Glo™ Reagent Products->AddReagent1 Depletion Remaining ATP is depleted AddReagent1->Depletion AddReagent2 Add Kinase Detection Reagent Depletion->AddReagent2 ADPtoATP ADP is converted to ATP AddReagent2->ADPtoATP Light Luciferase uses new ATP to generate light ADPtoATP->Light Luminescence Luminescence Light->Luminescence Proportional to initial kinase activity

Caption: Principle of the two-step ADP-Glo™ luminescent kinase assay.

  • Terminate and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[17]

  • Generate Luminescent Signal: Add 40 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Read Plate: Measure luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

The goal of data analysis is to convert the raw luminescence readings into a quantitative measure of inhibitor potency (IC₅₀).

Calculate Percent Inhibition

First, calculate the percentage of kinase activity inhibited at each concentration of the indazole derivative.

  • High Control (0% Inhibition): Average luminescence from the DMSO/vehicle wells.

  • Low Control (100% Inhibition): Luminescence from a "no enzyme" control well or a well with a saturating concentration of a potent inhibitor.

The formula is: % Inhibition = 100 * (1 - (Signal_Compound - Signal_LowControl) / (Signal_HighControl - Signal_LowControl))

Generate Dose-Response Curve and Determine IC₅₀

Plot the % Inhibition (Y-axis) against the logarithm of the indazole derivative concentration (X-axis). Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation. The software will calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[26][27]

Indazole Conc. (nM) Log [Conc.] Raw Luminescence (RLU) % Inhibition
0 (High Control)-850,0000%
10810,0004.9%
30.48750,00012.2%
101550,00036.6%
30 1.48 450,000 48.8% (≈ IC₅₀)
1002200,00079.3%
3002.48110,00090.2%
1000390,00092.7%
Low Control-70,000100%

Target Pathway Context: Indazoles and VEGFR Signaling

Many potent indazole derivatives, such as axitinib, function by inhibiting receptor tyrosine kinases involved in angiogenesis, like VEGFR-2.[5][7][8] Understanding the target's place in cellular signaling provides crucial context for the in vitro data.

G cluster_membrane Cell Membrane Indazole Indazole Derivative (e.g., Axitinib) VEGFR2 VEGFR-2 Receptor Indazole->VEGFR2 Inhibits Phosphorylation VEGF VEGF Ligand VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Dimerizes & Autophosphorylates PI3K PI3K VEGFR2->PI3K Dimerizes & Autophosphorylates RAF RAF VEGFR2->RAF Dimerizes & Autophosphorylates Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT Akt PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole derivative.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates - Pipetting errors, especially with small volumes.- Inconsistent mixing.- Reagent instability.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Ensure thorough but gentle mixing after each addition.- Prepare fresh reagents and keep enzymes on ice.[25]
No Inhibition Observed - Compound is insoluble or degraded.- Compound is not an inhibitor for this specific kinase.- Assay ATP concentration is too high for a competitive inhibitor.- Verify compound integrity and solubility in assay buffer.- Include a positive control inhibitor to validate the assay.- Perform the assay with ATP concentration at or below the Kₘ value for the kinase.[25]
Inhibition Seen in Biochemical Assay but Not in Cells - Poor cell permeability of the compound.- Compound is actively pumped out of the cell (efflux).- High intracellular ATP concentration (~1-10 mM) outcompetes the inhibitor.- Perform cell permeability assays (e.g., PAMPA).- Modify the compound's structure to improve physicochemical properties.- Acknowledge that higher concentrations may be needed in cellular contexts.[25]

Conclusion

The systematic in vitro evaluation of indazole derivatives is a cornerstone of modern kinase-targeted drug discovery. By selecting an appropriate assay format, such as the highly sensitive and robust ADP-Glo™ luminescence assay, researchers can efficiently generate high-quality data. A meticulously executed protocol, complete with proper controls, coupled with rigorous data analysis, provides a reliable determination of inhibitor potency. This information is critical for guiding structure-activity relationship (SAR) studies, optimizing lead compounds, and ultimately advancing the development of next-generation therapeutics.

References

  • Title: ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Source: PubMed URL:[Link]
  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Source: PMC - NIH URL:[Link]
  • Title: Assay of protein kinases using radiolabeled ATP: a protocol. Source: PubMed URL:[Link]
  • Title: Promega ADP-Glo kinase assay. Source: BMG LABTECH URL:[Link]
  • Title: Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Source: BPS Bioscience URL:[Link]
  • Title: Luminescent Assay Kits. Source: BPS Bioscience URL:[Link]
  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Source: RSC Publishing URL:[Link]
  • Title: In vitro kinase assay. Source: Protocols.io URL:[Link]
  • Title: Fluorescent Peptide Assays For Protein Kinases. Source: PMC - NIH URL:[Link]
  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Source: Celtarys Research URL:[Link]
  • Title: A high-throughput radiometric kinase assay. Source: PMC - NIH URL:[Link]
  • Title: Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. Source: PubMed URL:[Link]
  • Title: Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
  • Title: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Source: PMC URL:[Link]
  • Title: Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format.
  • Title: Assaying Protein Kinase Activity with Radiolabeled ATP.
  • Title: Kinase assays. Source: BMG LABTECH URL:[Link]
  • Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL:[Link]
  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Source: PMC - PubMed Central URL:[Link]
  • Title: Prediction of kinase-inhibitor binding affinity using energetic parameters. Source: PubMed Central URL:[Link]
  • Title: In-cell Western Assays for IC50 Determination. Source: Azure Biosystems URL:[Link]
  • Title: Why does my inhibitor not work in an in vitro kinase assay?
  • Title: IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.
  • Title: Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Source: PMC - NIH URL:[Link]
  • Title: Identification of novel protein kinase CK2 inhibitors among indazole derivatives. Source: Semantic Scholar URL:[Link]
  • Title: Choosing the Right Assay for Your Kinase Drug Discovery. Source: Reaction Biology URL:[Link]
  • Title: Assay Development for Protein Kinase Enzymes. Source: NCBI - NIH URL:[Link]

Sources

Application Note & Protocols: Comprehensive Analytical Characterization of 7-Methyl-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 7-Methyl-1H-indazole-3-carbonitrile. As a member of the indazole class of heterocyclic compounds, this molecule and its analogues are of significant interest in medicinal chemistry and drug discovery.[1][2] Robust and reliable analytical characterization is paramount for confirming chemical identity, assessing purity, and ensuring consistency for research and development applications. This guide outlines field-proven protocols for structural elucidation and purity determination using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction and Physicochemical Profile

This compound belongs to the indazole-3-carbonitrile family, a scaffold found in various biologically active molecules.[2][3] The indazole ring system, composed of a fused benzene and pyrazole ring, is a privileged structure in medicinal chemistry.[1][3] Accurate characterization is the foundational step for any further investigation, including biological screening and preclinical development. This involves unequivocally confirming the molecular structure and quantifying its purity.

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Chemical Formula C₉H₇N₃[4]
Molar Mass 157.17 g/mol [4]
Alias 7-Methyl-3-cyanoindazole[4]
Appearance Solid (typically colorless to off-white powder)[4]
Solubility Low solubility in water; Soluble in organic solvents like dichloromethane and chloroform.[4]
Storage Store in a cool, dry place away from light and moisture in a well-sealed container.[4]

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of a novel chemical entity. The following diagram illustrates a logical workflow, beginning with structural confirmation and concluding with quantitative purity analysis.

G cluster_0 Structural Elucidation cluster_1 Purity & Quantification MS Mass Spectrometry (Confirms Molecular Weight) NMR NMR Spectroscopy (¹H, ¹³C) (Confirms Connectivity) MS->NMR Structural Backbone IR IR Spectroscopy (Confirms Functional Groups) NMR->IR Functional Group Verification HPLC HPLC-UV (Purity Assessment) NMR->HPLC IR->HPLC Purity Check qNMR qNMR (Optional) (Quantitative Analysis) HPLC->qNMR Absolute Quantification Synthesis Crude Synthesized This compound Synthesis->MS Initial Check HPLC_Workflow Sample Dissolved Sample (in Mobile Phase) Injector Autosampler Injects Precise Volume Sample->Injector Column C18 Column (Separation Occurs) Injector->Column Mobile Phase Flow Detector UV-Vis Detector (Measures Absorbance) Column->Detector Data Chromatogram (Peak Analysis) Detector->Data Signal

Sources

An In-depth Technical Guide to 7-Methyl-1H-indazole-3-carbonitrile for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 7-Methyl-1H-indazole-3-carbonitrile in the field of oncology. While direct literature on this specific molecule is emerging, this guide leverages the extensive research on the indazole scaffold, a privileged structure in modern medicinal chemistry, to provide a robust framework for its investigation as a potential anti-cancer agent.

The indazole core is a key component in numerous FDA-approved anti-cancer drugs, including kinase inhibitors like axitinib and pazopanib.[1][2][3] These compounds highlight the versatility of the indazole scaffold in targeting key signaling pathways that are dysregulated in cancer. This guide will, therefore, be grounded in the established biological activities of structurally related indazole derivatives to propose a hypothesized mechanism of action and provide detailed protocols for its experimental validation.

Hypothesized Biological Target: PIM Kinases

The 1H-indazole-3-carbonitrile core is a recognized pharmacophore for the inhibition of several protein kinases.[1][4][5] Based on structure-activity relationships of similar indazole-based compounds, a primary hypothesized target for this compound is the PIM kinase family.[4][6]

PIM kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that act as crucial downstream effectors in many signaling pathways essential for cell growth, proliferation, and survival.[7][8] Unlike many other kinases, PIM kinases are constitutively active upon expression, and their activity is primarily regulated at the level of transcription and protein stability. Their overexpression is frequently observed in a wide range of hematological malignancies and solid tumors, making them an attractive target for cancer therapy.[7][8][9]

Inhibition of PIM kinases has been shown to induce anti-tumor effects, including cell cycle arrest and apoptosis, and can re-sensitize cancer cells to other therapies.[7][10] The primary mechanism involves preventing the phosphorylation of numerous downstream substrates that regulate cell survival and proliferation.

PIM Kinase Signaling Pathway

PIM_Kinase_Pathway cluster_upstream Upstream Signals cluster_pim PIM Kinase Regulation cluster_downstream Downstream Effects Cytokines Cytokines JAK_STAT_Pathway JAK_STAT_Pathway Cytokines->JAK_STAT_Pathway Growth_Factors Growth_Factors Growth_Factors->JAK_STAT_Pathway PIM1_PIM2_PIM3 PIM1/2/3 Kinases JAK_STAT_Pathway->PIM1_PIM2_PIM3 Upregulates Expression BAD BAD PIM1_PIM2_PIM3->BAD Phosphorylates (Inactivates) p27 p27Kip1 PIM1_PIM2_PIM3->p27 Phosphorylates (Promotes Degradation) MYC c-MYC PIM1_PIM2_PIM3->MYC Stabilizes Apoptosis Inhibition of Apoptosis BAD->Apoptosis Promotes Proliferation Cell Proliferation p27->Proliferation Inhibits MYC->Proliferation Promotes 7_Methyl_1H_indazole_3_carbonitrile 7-Methyl-1H-indazole- 3-carbonitrile 7_Methyl_1H_indazole_3_carbonitrile->PIM1_PIM2_PIM3 Inhibits

Caption: Hypothesized inhibition of the PIM kinase signaling pathway.

Application Notes

Compound Handling and Stock Solution Preparation

Due to the heterocyclic nature of the indazole scaffold, this compound is predicted to have low aqueous solubility. Therefore, an organic solvent is required for the preparation of stock solutions for in vitro assays.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the standard solvent of choice for this class of compounds.

  • Stock Concentration: It is advisable to prepare a high-concentration stock solution, typically between 10 mM and 20 mM. This allows for minimal final DMSO concentration in the cell culture media, which should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. Before each use, thaw an aliquot completely and bring it to room temperature.

Selection of Cancer Cell Lines for Screening

The initial evaluation of this compound should be performed in cancer cell lines known to have high expression levels of PIM kinases. This provides a strong rationale for observing a potent anti-proliferative effect if the compound's mechanism of action is indeed PIM kinase inhibition.

Recommended Cancer Types for Initial Screening:

  • Hematological Malignancies:

    • Multiple Myeloma (e.g., KMS-12, MM.1S)[4]

    • Acute Myeloid Leukemia (AML) (e.g., MOLM-13, MV4-11)

    • Lymphoma (e.g., SUDHL-4, SUDHL-6)

  • Solid Tumors:

    • Prostate Cancer (e.g., PC-3, DU145)[8]

    • Breast Cancer, particularly HER2-positive subtypes (e.g., SkBr3, BT-474)[11]

    • Hepatocellular Carcinoma (e.g., HepG2)[12]

A preliminary screen across a panel of these cell lines can help identify the most sensitive cancer types and provide a basis for more detailed mechanistic studies.

Experimental Protocols

The following protocols provide a validated workflow to assess the anti-cancer properties of this compound and to investigate its hypothesized mechanism of action as a PIM kinase inhibitor.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Workflow for MTT Assay

MTT_Workflow A Seed cancer cells in a 96-well plate B Allow cells to adhere (overnight incubation) A->B D Treat cells with compound (include vehicle control) B->D C Prepare serial dilutions of This compound C->D E Incubate for 48-72 hours D->E F Add MTT reagent to each well E->F G Incubate for 2-4 hours (formation of formazan crystals) F->G H Solubilize formazan crystals with DMSO or solubilization buffer G->H I Measure absorbance at 570 nm using a plate reader H->I J Calculate cell viability and determine IC50 value I->J

Caption: Step-by-step workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment.

  • Adherence: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 2X working solution of this compound by serially diluting the DMSO stock in culture medium. A typical concentration range for an initial screen is from 0.01 µM to 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-cell" blank control (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.

  • Incubation: Incubate the treated plates for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Pipette up and down to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Protocol 2: Western Blot Analysis of PIM Kinase Downstream Targets

This protocol is used to confirm that this compound engages its hypothesized target in a cellular context by measuring changes in the phosphorylation status of known PIM kinase substrates.

Workflow for Western Blotting

WB_Workflow A Seed cells in 6-well plates and grow to 70-80% confluency B Treat cells with compound at 0.5x, 1x, and 2x IC50 concentrations A->B C Incubate for a defined period (e.g., 6-24 hours) B->C D Lyse cells on ice with RIPA buffer containing protease/phosphatase inhibitors C->D E Determine protein concentration using BCA or Bradford assay D->E F Prepare lysates for SDS-PAGE (add Laemmli buffer, boil) E->F G Separate proteins by SDS-PAGE F->G H Transfer proteins to a PVDF or nitrocellulose membrane G->H I Block membrane and probe with primary antibodies (e.g., p-BAD, BAD) H->I J Incubate with HRP-conjugated secondary antibody I->J K Detect signal using ECL substrate and imaging system J->K L Strip and re-probe for loading control (e.g., GAPDH, β-actin) K->L

Caption: Standard workflow for Western blot analysis.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., KMS-12) in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 6 to 24 hours. Include a vehicle (DMSO) control.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Key antibodies to probe for:

      • Phospho-BAD (Ser112) - Expected to decrease with treatment.[10]

      • Total BAD

      • p27Kip1 - Expected to increase with treatment.[8]

      • Cleaved PARP or Cleaved Caspase-3 - To detect apoptosis.

      • GAPDH or β-actin - As a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using appropriate software.

Data Presentation

Quantitative data, such as IC50 values from cell viability assays, should be summarized in a clear and structured table to facilitate comparison across different cell lines.

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypePIM Kinase ExpressionIC50 (µM) ± SD (72h)
KMS-12Multiple MyelomaHighExperimental Value
MOLM-13AMLHighExperimental Value
PC-3Prostate CancerModerateExperimental Value
SkBr3Breast Cancer (HER2+)ModerateExperimental Value
A549Lung CancerLowExperimental Value
HEK-293 (Control)Normal KidneyLowExperimental Value

Data in this table is hypothetical and should be replaced with experimentally derived values.

References

  • Chen, J., & Wang, J. (2024). Targeting PIM kinases in cancer therapy: An update on pharmacological small-molecule inhibitors. PubMed.
  • Pascual-Pasto, G., & Rivas, F. (2021). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. AACR Journals.
  • Uddin, M. B., et al. (2020). PIM Kinase as an Executional Target in Cancer. PMC - NIH.
  • Unknown Author. (2025). PIM Kinase Inhibitors and Cancer Treatment. Juniper Publishers.
  • Chen, M., et al. (2021). Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Frontiers.
  • BenchChem. (n.d.). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol. Benchchem.
  • BenchChem. (n.d.). Preparing 7-Methyl-1H-indazole-3-carboxamide for In Vitro Assays: Application Notes and Protocols. Benchchem.
  • BenchChem. (2025). 7-Methyl-1H-indazole-3-carboxamide CAS number and molecular weight. Benchchem.
  • Rival, Y., et al. (2008). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. Bioorganic & Medicinal Chemistry.
  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • BenchChem. (n.d.). Application Notes and Protocols for Indazole Derivatives in Cancer Research. Benchchem.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Research Square.
  • Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH.
  • Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Methylamine Supplier. (n.d.). This compound. Methylamine Supplier.
  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses.
  • Barberis, C., et al. (2017). Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I. PubMed.
  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate.
  • Synthesis of 1H-Indazoles via Silver(I)
  • Kumar, A., et al. (2013). Small molecule inhibitors of PIM1 kinase: July 2009 to February 2013 patent update.
  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry.
  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (2015). ResearchGate.
  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI.
  • Shaikh, M. S., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
  • Nguyen, T. H., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (n.d.). OUCI.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-Methyl-1H-indazole-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 7-Methyl-1H-indazole-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in established literature to help you optimize your reaction yields and product purity.

Indazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The successful and reproducible synthesis of intermediates like this compound is a critical step in the discovery and development of novel therapeutics.[2] This guide will focus on the most prevalent synthetic strategies and their associated challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis. The solutions are presented in a question-and-answer format, explaining the causality behind each recommendation.

Q1: My overall yield for the synthesis starting from 7-methyl-indole is consistently low. What are the most critical parameters to investigate?

Low yield is a common issue that can often be traced back to specific steps in the multi-step synthesis, which typically proceeds through the formation of 7-Methyl-1H-indazole-3-carboxaldehyde via nitrosation.[3]

Primary Cause 1: Inefficient Nitrosation

The conversion of 7-methyl-indole to the indazole-aldehyde intermediate is a sensitive step. The reaction involves the in-situ generation of nitrous acid, which then reacts with the indole.

  • Causality: Nitrous acid is unstable and decomposes rapidly at elevated temperatures. The reaction with the indole is also exothermic. Poor temperature control leads to nitrous acid decomposition before it can react, and promotes the formation of unwanted side products.

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature at 0 °C, especially during the addition of acid to the sodium nitrite solution. Use an ice/salt bath for more consistent cooling.[4]

    • Slow Reagent Addition: Add the acid dropwise to the sodium nitrite solution to ensure the nitrous acid is consumed as it is formed. Similarly, the solution of 7-methyl-indole should be added slowly over a prolonged period (e.g., 2 hours) using a syringe pump to prevent localized overheating and side reactions.[3]

    • Reagent Quality: Ensure the sodium nitrite is a fine powder and has been stored in a dry environment.

Primary Cause 2: Suboptimal Conversion of Aldehyde to Nitrile

The conversion of the intermediate 7-Methyl-1H-indazole-3-carboxaldehyde to the final carbonitrile product can be a source of yield loss. A standard method involves forming an oxime followed by dehydration.

  • Causality: The dehydration of the aldoxime to the nitrile requires an effective dehydrating agent and appropriate thermal conditions. Incomplete conversion or degradation of the product can occur if conditions are not optimized.

  • Solution:

    • Choice of Dehydrating Agent: Acetic anhydride, trifluoroacetic anhydride, or Burgess reagent are commonly effective. The choice may depend on the scale and sensitivity of other functional groups.

    • Reaction Monitoring: Monitor the reaction closely by Thin Layer Chromatography (TLC) to determine the point of maximum conversion and avoid product degradation from prolonged heating.

Q2: I am using a palladium-catalyzed cyanation route from 3-Iodo-7-methyl-1H-indazole, but the reaction is sluggish and gives a complex mixture. How can I improve this?

Palladium-catalyzed cyanation is a powerful method for synthesizing aryl nitriles.[5][6] However, its success is highly dependent on excluding oxygen and using high-purity reagents.

Primary Cause 1: Catalyst Deactivation

The palladium catalyst is sensitive to oxygen, which can lead to the formation of inactive palladium oxides.

  • Causality: The active Pd(0) species in the catalytic cycle is readily oxidized. The presence of even trace amounts of oxygen can shut down the reaction.

  • Solution:

    • Inert Atmosphere: The reaction must be performed under a strict inert atmosphere (Nitrogen or Argon). Use Schlenk techniques or a glovebox.[5]

    • Degassing: All solvents (e.g., DMF or DMAc) and aqueous solutions must be thoroughly degassed before use by bubbling with an inert gas for at least one hour.[5]

Primary Cause 2: Inappropriate Cyanide Source or Ligand

The choice of cyanide source and phosphine ligand is critical for catalytic efficiency.

  • Causality: While toxic reagents like Zn(CN)₂ can be effective, safer alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]) require specific ligands to facilitate the reaction and prevent catalyst poisoning.[5][6] The ligand stabilizes the palladium center and promotes the reductive elimination step.

  • Solution:

    • Use a Safer Cyanide Source: Potassium ferrocyanide is an excellent, less toxic alternative to KCN or Zn(CN)₂.[6]

    • Select an Appropriate Ligand: For cyanation with K₄[Fe(CN)₆], a bulky, electron-rich ligand like Xantphos is highly effective and has been demonstrated to give high yields.[5]

Q3: My final product shows a broad melting point and contains extra peaks in the ¹H NMR spectrum. What are the likely impurities and how can I remove them?

A broad melting point is a clear indicator of impurities.[7] These can be residual starting materials, reagents, or byproducts.

  • Causality: Impurities disrupt the crystal lattice of the solid, leading to melting over a range of temperatures. Residual solvents are a very common source of extraneous NMR peaks.[8]

  • Solution:

    • Identify Impurities: Compare the NMR spectrum to known shifts of common lab solvents (e.g., Ethyl Acetate, Hexane, DMF). Check for unreacted starting materials like 7-Methyl-1H-indazole-3-carboxaldehyde or 3-Iodo-7-methyl-1H-indazole.

    • Purification by Column Chromatography: This is the most effective method for removing a range of impurities. A gradient of ethyl acetate in hexane is typically effective for eluting the desired product from silica gel.[3]

    • Purification by Recrystallization: If the impurity profile is simple, recrystallization can be highly effective. Screen solvents like ethanol, ethyl acetate, or mixtures with hexane to find a system where the product has high solubility when hot and low solubility when cold.[7] If the product "oils out," try reheating, adding more solvent, and allowing for slower cooling.[7]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for scalability and reliability?

Both the nitrosation of 7-methyl-indole and the palladium-catalyzed cyanation of a 3-halo-7-methyl-indazole are viable.

  • The nitrosation route uses inexpensive starting materials but can be sensitive to reaction conditions, particularly temperature. It may require more optimization for consistent, large-scale production.[3]

  • The palladium-catalyzed cyanation route often provides higher yields and a cleaner reaction profile, especially with modern catalysts and ligands. The use of safer cyanide sources like potassium ferrocyanide makes it more attractive for scale-up, though the cost of the palladium catalyst and ligand must be considered.[5]

Q2: What is the mechanism of the Sandmeyer-type cyanation reaction?

While not a direct synthesis for the title compound from an amine, the Sandmeyer reaction is a classic method for introducing a nitrile group. It proceeds via a radical-nucleophilic aromatic substitution mechanism.[9] The process involves:

  • Formation of an aryl diazonium salt from an aromatic amine.

  • A one-electron transfer from a copper(I) cyanide catalyst to the diazonium salt.[10]

  • Loss of nitrogen gas (N₂) to form an aryl radical.

  • The aryl radical then reacts with the cyanide complex to form the final benzonitrile product and regenerate the copper(I) catalyst.

Q3: How can I confirm the identity and purity of my final this compound?

A combination of analytical techniques is essential:

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. The chemical shifts for the aldehyde precursor (7-Methyl-1H-indazole-3-carboxaldehyde) are reported as δ 10.31 (s, 1H, CHO) and δ 2.62 (s, 3H, CH₃) in CDCl₃.[3] The nitrile product will lack the aldehyde proton signal and show a characteristic nitrile carbon signal in the ¹³C NMR spectrum.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity.

Optimized Experimental Protocols

The following protocols are based on established and optimized procedures from the literature.

Protocol 1: Synthesis via Nitrosation of 7-Methyl-Indole

This two-step protocol is adapted from an optimized procedure for indazole-3-carboxaldehyde synthesis.[3]

Step A: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde
  • In a round-bottom flask, prepare a solution of sodium nitrite (1.1 equiv) in deionized water and cool to 0 °C in an ice bath.

  • Slowly add 2 N hydrochloric acid (1.1 equiv) to the solution, maintaining the temperature at 0 °C. Stir for 10 minutes.

  • In a separate flask, dissolve 7-methyl-indole (1.0 equiv) in DMF.

  • Add the 7-methyl-indole solution dropwise to the cold nitrous acid mixture over 2 hours using a syringe pump.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 8:2) to afford 7-Methyl-1H-indazole-3-carboxaldehyde.

Step B: Conversion to this compound (General Procedure)
  • Dissolve 7-Methyl-1H-indazole-3-carboxaldehyde (1.0 equiv) in a suitable solvent like ethanol.

  • Add hydroxylamine hydrochloride (1.1 equiv) and a base such as sodium acetate (1.5 equiv).

  • Heat the mixture to reflux and monitor by TLC until the aldehyde is consumed, forming the intermediate oxime.

  • Remove the solvent under reduced pressure.

  • To the crude oxime, add acetic anhydride (3.0 equiv) and heat gently (e.g., 80-100 °C), monitoring the dehydration to the nitrile by TLC.

  • After cooling, pour the reaction mixture into ice water to quench the excess acetic anhydride.

  • Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude nitrile by column chromatography or recrystallization.

Protocol 2: Synthesis via Palladium-Catalyzed Cyanation

This protocol is adapted from a robust procedure using potassium ferrocyanide.[5] It assumes the availability of 3-Iodo-7-methyl-1H-indazole.

  • To an oven-dried Schlenk flask, add 3-Iodo-7-methyl-1H-indazole (1.0 equiv), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.25 equiv, providing 1.5 equiv of CN⁻).

  • Add the catalyst, allylpalladium(II) chloride dimer (0.01 equiv), and the ligand, Xantphos (0.02 equiv).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add degassed N,N-Dimethylacetamide (DMAc) and degassed water via syringe.

  • Heat the reaction mixture to 120 °C and stir vigorously until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with 2-methyltetrahydrofuran (2-MeTHF) and water.

  • Separate the layers. Extract the aqueous layer with 2-MeTHF.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Data and Workflow Visualization

Table 1: Comparison of Key Reaction Parameters
ParameterNitrosation RoutePd-Catalyzed Cyanation Route
Starting Material 7-Methyl-indole3-Iodo-7-methyl-1H-indazole
Key Reagents NaNO₂, HClK₄[Fe(CN)₆], Pd-catalyst, Xantphos
Critical Temp. 0 °C (Nitrosation)120 °C
Atmosphere AirInert (Argon/Nitrogen)
Key Advantages Inexpensive starting materialHigh yield, cleaner reaction
Key Challenges Strict temperature control, multi-stepCatalyst cost, requires inert atmosphere
Diagrams

Synthesis_Workflow cluster_0 Route 1: Nitrosation Pathway cluster_1 Route 2: Cyanation Pathway 7-Methyl-indole 7-Methyl-indole Aldehyde 7-Methyl-1H-indazole- 3-carboxaldehyde 7-Methyl-indole->Aldehyde NaNO2, HCl 0°C -> RT Product 7-Methyl-1H-indazole- 3-carbonitrile Aldehyde->Product 1. NH2OH·HCl 2. Ac2O, Heat Halide 3-Iodo-7-methyl- 1H-indazole Product_C 7-Methyl-1H-indazole- 3-carbonitrile Halide->Product_C K4[Fe(CN)6] Pd-catalyst, 120°C Troubleshooting_Yield Start Low Yield Observed Route Which Synthetic Route? Start->Route Nitrosation Nitrosation Route Route->Nitrosation Nitrosation Cyanation Pd-Catalyzed Route Route->Cyanation Cyanation Temp Check Temperature Control (Maintain 0°C?) Nitrosation->Temp Temp->Temp No, Adjust Addition Check Reagent Addition Rate (Is it slow?) Temp->Addition Yes Addition->Addition No, Adjust Purification Review Purification (Column/Recryst.) Addition->Purification Yes Atmosphere Check Inert Atmosphere (Degassed Solvents?) Cyanation->Atmosphere Atmosphere->Atmosphere No, Improve Reagents Verify Catalyst/Ligand Quality & Purity of Halide Atmosphere->Reagents Yes Reagents->Reagents No, Replace Purification_C Review Purification (Remove Pd?) Reagents->Purification_C Yes

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis - Benchchem
  • Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Applic
  • Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purific
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing)
  • Sandmeyer reaction - Wikipedia
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH
  • Visible-Light-Promoted Direct C3-H Cyanomethyl
  • Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook
  • indazole - Organic Syntheses Procedure
  • Sandmeyer reaction - L.S.College, Muzaffarpur
  • Indazole synthesis - Organic Chemistry Portal
  • Sandmeyer Reaction - Organic Chemistry Portal
  • 1H-Indazole-5-carbonitrile, 3-methyl- synthesis - ChemicalBook
  • Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses
  • Synthesis of 1H-Indazoles via Silver(I)
  • Scheme 20. Synthesis of indazole derivatives in different methods.
  • Visible-Light-Promoted Direct C3-H Cyanomethyl
  • Preparation of 1 H ‐Indazole‐3‐Carbonitrile - ResearchG
  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH
  • Precursors and products from the Sandmeyer reaction - ResearchG
  • 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile - MDPI
  • This compound - Methylamine Supplier
  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz

Sources

troubleshooting 7-Methyl-1H-indazole-3-carbonitrile purification by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 7-Methyl-1H-indazole-3-carbonitrile by column chromatography. We will address common challenges, explain the rationale behind procedural choices, and provide detailed protocols to ensure the successful isolation of your target compound.

Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its purification?

This compound is a heterocyclic aromatic compound with a molecular weight of 157.17 g/mol . Its structure, featuring an indazole core, a nitrile group (-CN), and a methyl group (-CH3), renders it moderately polar. It is typically a solid powder with low solubility in water but better solubility in organic solvents like dichloromethane, ethyl acetate, and methanol.[1] The presence of the two nitrogen atoms in the indazole ring means the molecule has basic sites that can interact strongly with the acidic surface of standard silica gel, potentially leading to tailing during chromatography.

Q2: What are the likely impurities I might encounter in my crude sample?

Impurities are highly dependent on the synthetic route employed. However, common contaminants can include:

  • Unreacted Starting Materials: For instance, if the synthesis involves a cyanation reaction, you might have residual 7-methyl-3-iodo-1H-indazole or other halogenated precursors.[2]

  • Reagents and Byproducts: Residual coupling agents or catalysts from the synthesis can be present.[2][3]

  • Isomeric Impurities: Depending on the reaction conditions, small amounts of the 2-methyl isomer (2,7-dimethyl-2H-indazole-3-carbonitrile) could form.

  • Degradation Products: Indazole derivatives can be sensitive to strong acids, bases, or prolonged heat.[1] It is crucial to handle the compound under appropriate conditions to prevent degradation.

Q3: How do I select the appropriate stationary phase? Silica Gel vs. Alumina?

The choice of stationary phase is critical for successful separation.

  • Silica Gel (SiO₂): This is the most common and cost-effective choice. It is slightly acidic and works well for separating compounds of varying polarity. For this compound, silica gel (60 Å, 230-400 mesh) is a standard starting point.[4] However, the acidic nature of silica can sometimes cause irreversible adsorption or tailing of basic compounds like indazoles.

  • Alumina (Al₂O₃): Alumina is available in acidic, neutral, and basic forms. For indazole derivatives, neutral or basic alumina can be an excellent alternative if tailing or low recovery is observed on silica gel.[3][5] Basic alumina, in particular, can prevent the protonation of the indazole nitrogen atoms, leading to sharper peaks and better separation.

Q4: How do I develop an effective solvent system (mobile phase)?

The key to good separation is finding a solvent system that provides an optimal retention factor (Rf) for your target compound on a Thin-Layer Chromatography (TLC) plate. The ideal Rf value for the compound of interest should be between 0.2 and 0.4 to ensure it separates well on the column.[3]

The process is empirical and begins with TLC analysis:

  • Start with a binary system: A common and effective starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate).[6]

  • Adjust Polarity: Run several TLC plates with varying ratios of these solvents (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).

  • Analyze the Results:

    • If the spot remains at the baseline (Rf ≈ 0), the solvent system is too non-polar. Increase the proportion of the polar solvent (ethyl acetate).

    • If the spot runs with the solvent front (Rf ≈ 1), the system is too polar. Decrease the proportion of the polar solvent.

  • Consider Alternatives: If a simple hexane/ethyl acetate system does not provide adequate separation from impurities, consider other solvent systems. A mixture of dichloromethane (DCM) and methanol is effective for more polar compounds.[6]

Troubleshooting Guide: Column Chromatography Issues

This section addresses specific problems you may encounter during the column chromatography of this compound.

Problem 1: Poor separation of the target compound from impurities (co-elution).
  • Probable Cause: The chosen solvent system lacks the selectivity to resolve the components. The polarity difference between your compound and the impurity is insufficient for the eluent.

  • Solution:

    • Re-optimize via TLC: Perform a more thorough TLC analysis using different solvent systems. The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurities.

    • Switch to Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), start with a less polar eluent and gradually increase the polarity during the run.[3][7] For example, begin with 10% ethyl acetate in hexane and slowly increase to 30-40% ethyl acetate. This sharpens peaks and improves the separation of compounds with close Rf values.

    • Change Solvent Components: If hexane/ethyl acetate fails, try a different solvent combination with different chemical properties, such as dichloromethane/diethyl ether or toluene/acetone.

Solvent System Combination Polarity Index Notes
Hexane / Ethyl AcetateLow to MediumStandard choice, good for moderately polar compounds.[8]
Dichloromethane / MethanolMedium to HighEffective for more polar compounds. Use methanol sparingly (<10%) to avoid dissolving silica.[6]
Toluene / Ethyl AcetateLow to MediumOffers different selectivity due to the aromaticity of toluene.
Problem 2: The compound is not eluting from the column.
  • Probable Cause: The eluent is too non-polar. Your compound is strongly adsorbed to the stationary phase and cannot be displaced by the mobile phase.[3][9]

  • Solution:

    • Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. If you are using 10% ethyl acetate in hexane, try increasing it to 20%, 30%, and so on, until the compound begins to elute.

    • Flush with a Strong Solvent: If the compound still does not elute, you may need to flush the column with a much more polar solvent, such as pure ethyl acetate or a 5-10% methanol in dichloromethane solution, to recover your material.[6]

Problem 3: The compound shows significant tailing or streaking.
  • Probable Cause:

    • Strong Interaction with Silica: The basic nitrogen atoms of the indazole ring are interacting strongly with the acidic silanol groups on the silica surface.

    • Sample Overloading: Too much crude material was loaded onto the column for its diameter.

    • Insolubility: The compound may be partially precipitating at the top of the column if loaded in a solvent in which it is not very soluble.

  • Solution:

    • Add a Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to the eluent. This will neutralize the acidic sites on the silica gel and reduce tailing.

    • Reduce Sample Load: A general rule is to use a silica-to-crude-product ratio of 40:1 to 100:1 by weight.[7]

    • Use an Alternative Stationary Phase: Switch to neutral or basic alumina, which will not have the acidic sites that cause this issue.[3]

Problem 4: Low overall yield or recovery of the compound.
  • Probable Cause:

    • Irreversible Adsorption: The compound may be binding so strongly to the silica gel that it cannot be eluted.

    • Compound Degradation: Some compounds are unstable on silica gel and can decompose during the long exposure time of a chromatography run.[3]

    • Improper Fraction Collection: Fractions may have been cut too broadly or narrowly, leading to loss of pure product.

  • Solution:

    • Use Flash Chromatography: Employing pressure (air or nitrogen) to speed up the elution rate (flash chromatography) minimizes the time the compound spends on the stationary phase, reducing the chance of degradation.

    • Deactivate the Silica: Pre-treating the silica gel with a modifier like triethylamine can prevent irreversible binding.

    • Monitor Fractions Carefully: Collect smaller fractions and analyze each one by TLC to ensure no product is discarded.

Visualized Workflows and Protocols
Troubleshooting Logic for Poor Separation

G cluster_optimization Optimization Strategy start Problem: Poor Separation (Co-elution on TLC/Column) check_rf Is the target Rf value between 0.2-0.4? start->check_rf adjust_polarity Adjust polarity of binary system (e.g., Hexane/EtOAc) check_rf->adjust_polarity No gradient Implement a Gradient Elution on the column check_rf->gradient Yes tlc_screen Perform new TLC screen with different solvent classes (e.g., DCM/MeOH, Toluene/EtOAc) adjust_polarity->tlc_screen tlc_screen->gradient Separation Improved change_sp Change Stationary Phase (e.g., to Neutral Alumina) tlc_screen->change_sp Still No Separation end_node Achieved Good Separation gradient->end_node change_sp->end_node G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product Crude Crude Product TLC TLC Optimization (Find Rf ≈ 0.2-0.4) Crude->TLC Pack Pack Silica Gel Column TLC->Pack Load Load Sample (Wet or Dry Loading) Pack->Load Elute Elute with Optimized Solvent System (Gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Compound Evaporate->Pure

Sources

avoiding byproduct formation in 7-Methyl-1H-indazole-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-1H-indazole-3-carbonitrile is a crucial building block in the synthesis of various pharmacologically active molecules. Its structural motif is found in compounds developed for a range of therapeutic areas. However, its synthesis is often complicated by the formation of undesired byproducts, most notably the 5-methyl-1H-indazole-3-carbonitrile regioisomer. This formation significantly impacts yield, purity, and the overall efficiency of the synthetic process, necessitating complex and often costly purification steps.

This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize byproduct formation and streamline your synthesis of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound?

A1: The most prevalent byproduct is the constitutional isomer, 5-Methyl-1H-indazole-3-carbonitrile. This arises from the non-selective cyclization of the diazotized intermediate derived from 3-methyl-2-aminobenzonitrile (or a related precursor). The methyl group's position on the aniline starting material dictates the potential for isomeric outcomes.

Q2: Why is regioselectivity a major challenge in this synthesis?

A2: The key synthetic step often involves a diazotization-cyclization reaction (e.g., a Richter-type synthesis). During the cyclization of the diazonium salt intermediate, the attack can occur at two different positions on the aromatic ring relative to the methyl group, leading to the formation of both the 7-methyl (desired) and 5-methyl (undesired) isomers. The electronic and steric influences of the substituents are often not sufficient to direct the reaction to a single product completely.

Q3: Can I remove the 5-methyl isomer byproduct by simple recrystallization?

A3: While recrystallization can enrich the desired isomer, complete removal of the 5-methyl byproduct is often difficult due to the similar physical properties (solubility, polarity) of the two regioisomers.[1] A patent on separating substituted indazole isomers suggests that using a mixed solvent system for recrystallization can be more effective than a single solvent, but column chromatography is frequently required for achieving high purity (>99%).[1]

Q4: Are there alternative synthetic routes that avoid this specific byproduct issue?

A4: Yes, alternative strategies can offer better regioselectivity. One approach is to start with a precursor where the regiochemistry is already fixed, such as 7-methyl-1H-indazole, and then introduce the carbonitrile group at the 3-position. This can be achieved via methods like palladium-catalyzed cyanation of a 3-halo-7-methyl-1H-indazole intermediate.[2] This multi-step approach, while longer, can provide cleaner product and avoid the difficult isomeric separation.

Mechanistic Insights: The Origin of Regioisomeric Byproducts

Understanding the reaction mechanism is critical to controlling its outcome. The formation of 7-methyl and 5-methyl indazole regioisomers typically occurs during the intramolecular cyclization of a diazonium intermediate.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_cyclization Intramolecular Cyclization (Non-selective) cluster_products Products SM 3-Methyl-2-aminobenzonitrile Diazonium Diazonium Salt Intermediate SM->Diazonium Diazotization (e.g., NaNO₂, HCl) Attack1 Path A: Attack at C6 Diazonium->Attack1 Cyclization Attack2 Path B: Attack at C2 Diazonium->Attack2 Cyclization Product_Desired This compound (Desired Product) Attack1->Product_Desired Favored Product_Byproduct 5-Methyl-1H-indazole-3-carbonitrile (Regioisomeric Byproduct) Attack2->Product_Byproduct Disfavored G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 2-amino-3-methylbenzonitrile in acetic acid. B 2. Cool the solution to 0-5 °C in an ice-salt bath. A->B D 4. Add NaNO₂ solution dropwise to the cooled amine solution, maintaining temp < 5 °C. B->D C 3. Prepare a solution of NaNO₂ in water. C->D E 5. Stir at 0-5 °C for 1 hour (Diazotization). D->E F 6. Slowly warm to room temperature and stir for 12 hours (Cyclization). E->F G 7. Quench with water and neutralize with aq. NaHCO₃. F->G H 8. Extract with Ethyl Acetate. G->H I 9. Purify crude product via column chromatography. H->I

Sources

Technical Support Center: Strategies for Solubilizing 7-Methyl-1H-indazole-3-carbonitrile for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Methyl-1H-indazole-3-carbonitrile. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to overcome solubility challenges with this compound in biological assays. Our goal is to ensure the accuracy and reproducibility of your experimental results by addressing the critical first step: achieving a stable and homogenous solution.

Section 1: Understanding the Challenge & Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous assay buffer?

Answer: The solubility issue stems from the compound's molecular structure. This compound (Molar Mass: 157.17 g/mol ) is a bicyclic aromatic heterocycle.[1] Such structures are often characterized by:

  • Hydrophobicity: The fused benzene and pyrazole rings create a non-polar surface area, leading to low affinity for polar solvents like water or aqueous buffers. This is the primary reason for its low aqueous solubility.[1]

  • Crystal Lattice Energy: As a solid, the compound exists in a stable crystal lattice. A significant amount of energy is required to break the bonds holding the molecules together in the crystal before they can interact with solvent molecules.

  • Lack of Ionizable Groups: The carbonitrile (-CN) and methyl (-CH₃) groups are non-ionizable. The indazole ring itself is weakly basic and weakly acidic, with pKa values for the parent indazole molecule being approximately 1.04 for protonation and 13.86 for deprotonation.[2] This means that slight adjustments in the physiological pH range (e.g., pH 7.2-7.4) are unlikely to significantly increase solubility by forming a salt.[3]

Q2: What is the expected solubility of this compound?

Answer: Specific, experimentally determined aqueous solubility data for this compound is not widely published. However, chemical suppliers characterize its water solubility as "low" or "likely insoluble".[1] It is soluble in some organic solvents, such as dichloromethane and chloroform, which are incompatible with most biological assays.[1] For practical purposes in a research setting, its solubility in aqueous buffers at typical micromolar assay concentrations is expected to be very poor without formulation assistance.

Q3: I need to make a 10 µM solution for my cell-based assay. What is the very first thing I should try?

Answer: The universally accepted first step is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) and then dilute this stock into your final assay medium.[4][5] This "kinetic solubility" approach is standard practice in drug discovery.[6][7]

Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[8] By creating a concentrated stock (e.g., 10 mM to 50 mM), you can add a very small volume to your aqueous buffer to reach the desired final concentration, keeping the final DMSO percentage low enough to be non-toxic to cells.[4][9]

Section 2: Troubleshooting Guide & Step-by-Step Solubilization Protocols

If you encounter precipitation when diluting your DMSO stock into the aqueous assay buffer, do not proceed with the experiment. Precipitated compound leads to inaccurate and uninterpretable results.[10] The following protocols offer a tiered approach to resolving this issue.

Protocol 1: The Standard Co-Solvent Approach (DMSO)

This is the foundational method for solubilizing compounds for in vitro assays.

Objective: To prepare a concentrated stock solution and perform serial dilutions to achieve the final desired concentration while minimizing solvent-induced artifacts.

Materials:

  • This compound powder

  • High-purity, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

  • Calibrated pipettes

Step-by-Step Methodology:

  • Weighing the Compound: Accurately weigh the required amount of powder to prepare a stock solution of a specific molarity (e.g., 10 mM).

  • Dissolving in DMSO: Add the calculated volume of 100% DMSO to the vial containing the compound.

  • Aiding Dissolution: Vortex the tube vigorously for 1-2 minutes.[4] If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.[4] Visually inspect to ensure no solid particles remain.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[4] Store at -20°C or -80°C.[4]

  • Serial Dilution: Perform serial dilutions in 100% DMSO to create lower concentration stocks if needed for a dose-response curve.[4]

  • Final Dilution into Assay Medium: To prepare your working solution, add a small volume of the DMSO stock directly to your pre-warmed (e.g., 37°C) cell culture medium or assay buffer. For example, to make a 10 µM solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of medium). This results in a final DMSO concentration of 0.1%.

Critical Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5% , as higher concentrations can be toxic to cells or interfere with enzyme kinetics.[4][8]

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your highest compound concentration well but without the compound itself.[4][11] This allows you to distinguish the effects of the compound from the effects of the solvent.

Protocol 2: Advanced Strategy - Cyclodextrin Inclusion Complexes

When even low percentages of DMSO cause precipitation, or if your assay is exceptionally sensitive to organic solvents, cyclodextrins offer an excellent alternative.

Objective: To enhance aqueous solubility by forming a host-guest inclusion complex with a cyclodextrin molecule.

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] The non-polar indazole compound can be encapsulated within this cavity, forming a complex where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[16]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Stir plate and magnetic stir bar

  • Vortex mixer

Step-by-Step Methodology:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired buffer (e.g., a 10-40% w/v solution).

  • Add Compound: Add an excess of the this compound powder directly to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours. This extended time allows for the equilibrium of complex formation to be reached.

  • Separation: After stirring, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the remaining, uncomplexed solid.

  • Collect Supernatant: Carefully collect the clear supernatant. This solution contains the water-soluble drug-cyclodextrin complex.

  • Quantification (Optional but Recommended): Determine the final concentration of your compound in the supernatant using a suitable analytical method like HPLC-UV to ensure you know the actual concentration for your assays.

  • Assay Dilution: Use this aqueous stock solution to perform further dilutions in your assay buffer.

Protocol 3: pH Modification (Exploratory)

Objective: To determine if altering the pH of the buffer can increase solubility by ionizing the indazole ring.

Rationale: The indazole ring system is amphoteric, meaning it can accept a proton (become a cation) under strongly acidic conditions or lose a proton (become an anion) under strongly basic conditions.[2] While the pKa values are outside the typical physiological range, for some non-cellular assays (e.g., enzymatic assays), adjusting the buffer pH might be a viable option.[17][18][19]

Step-by-Step Methodology:

  • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0).

  • Solubility Test: Add an excess amount of this compound powder to a small volume of each buffer.

  • Equilibration: Agitate the samples (e.g., on a shaker) for at least 24 hours to reach equilibrium.

  • Analysis: Centrifuge the samples, collect the supernatant, and measure the concentration of the dissolved compound (e.g., by UV-Vis spectrophotometry or HPLC).

  • Evaluation: If a specific pH shows a significant increase in solubility and is compatible with your assay system, you can use that buffer for your experiments.

Section 3: Data Presentation & Decision Making

Table 1: Comparison of Solubilization Strategies
StrategyPrincipleProsConsBest For
DMSO Co-Solvent Dissolution in a water-miscible organic solvent.[4]Simple, fast, widely used, high stock concentrations achievable.Potential for cell toxicity, assay interference, compound precipitation upon dilution.[4][8]Initial screening, most in vitro cell-based and biochemical assays.
Cyclodextrins Encapsulation of the hydrophobic molecule within a hydrophilic host.[12][13]Creates a true aqueous solution, low toxicity, can improve bioavailability.[15][16]More complex preparation, requires molar excess of cyclodextrin, may alter drug-target binding kinetics.Assays sensitive to organic solvents, in vivo formulation development.
pH Modification Ionization of the molecule to form a more soluble salt.[3]Can be effective for ionizable compounds, simple to implement.Limited by the compound's pKa, may not be compatible with biological pH constraints.[2][17]Non-cellular assays (e.g., enzymatic, binding) where pH can be varied.
Visualization: Workflows & Mechanisms

Below are diagrams to guide your experimental design and understanding.

G cluster_adv Advanced Strategies start Start: Poorly Soluble This compound stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute stock into aqueous assay buffer. Keep final DMSO <0.5% stock->dilute check Observe for Precipitation dilute->check success No Precipitation: Proceed with Assay (Include Vehicle Control) check->success No precip Precipitation Occurs check->precip Yes cyclo Try Cyclodextrin (HP-β-CD) Formulation precip->cyclo ph_test Is Assay Cell-Free & pH-Tolerant? cyclo->ph_test Still fails ph_mod Test Solubility at Various pH Values ph_test->ph_mod Yes re_eval Re-evaluate Compound or Assay Conditions ph_test->re_eval No ph_mod->re_eval Fails

Caption: Decision workflow for solubilizing this compound.

G cluster_cd Cyclodextrin (Host) cluster_complex Water-Soluble Inclusion Complex a b a->b c b->c d c->d e d->e f e->f f->a label_cd Hydrophilic Exterior cavity Hydrophobic Cavity compound This compound (Guest - Hydrophobic) g h g->h i h->i j i->j k j->k l k->l l->g compound_in Guest Molecule cluster_cd cluster_cd cluster_complex cluster_complex cluster_cd->cluster_complex Complexation in Water

Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.

References

  • GPSR. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Global Pharmaceutical Sciences Review.
  • Methylamine Supplier. (n.d.). This compound.
  • IJPSR. (n.d.). CYCLODEXTRIN IN NOVEL FORMULATIONS AND SOLUBILITY ENHANCEMENT TECHNIQUES: A REVIEW.
  • MDPI. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • National Institutes of Health (NIH). (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
  • PubMed. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.
  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). The lab's all-purpose oil DMSO.
  • European Pharmaceutical Review. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • Protocols.io. (2021). DMSO stock preparation.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.
  • National Institutes of Health (NIH). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • National Institutes of Health (NIH). (2023). Antileishmanial activity of 5-nitroindazole derivatives. PMC.
  • Wikipedia. (n.d.). Indazole.
  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes.

Sources

Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 7-Methyl-1H-indazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and successfully optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are three principal strategies for the synthesis of this compound, each with its own set of advantages and challenges:

  • From 7-Methyl-1H-indazole: This involves the direct functionalization of the 7-methyl-1H-indazole core, typically through halogenation at the 3-position followed by a palladium-catalyzed cyanation. This is often a highly efficient and modular approach.

  • From 7-Methyl-indole: This route involves a ring transformation of the indole scaffold. A common method is the nitrosation of 7-methyl-indole to form 7-Methyl-1H-indazole-3-carboxaldehyde, which can then be converted to the nitrile.[1][2]

  • Via Sandmeyer Reaction: Starting from 3-amino-7-methyl-1H-indazole, a Sandmeyer reaction can be employed to introduce the nitrile group via a diazonium salt intermediate.[3][4][5][6] This is a classic and reliable method for this transformation.[3][5]

Q2: I am considering a palladium-catalyzed cyanation route. What are the most critical parameters to control?

A2: For a successful palladium-catalyzed cyanation, the following parameters are crucial:

  • Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd/C) and the phosphine ligand is critical.[7][8] Bulky, electron-rich phosphine ligands often improve catalytic activity, especially for less reactive aryl chlorides.[9]

  • Cyanide Source: While traditional cyanide sources like KCN and NaCN are effective, they are highly toxic.[10][11] Less toxic alternatives like zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are now widely used and can offer improved safety and, in some cases, better performance.[9][10][11]

  • Solvent and Temperature: The choice of a high-boiling point, polar aprotic solvent such as DMF or DMAc is common.[7][8] The reaction temperature often needs to be elevated (typically >100 °C) to ensure a reasonable reaction rate.[9]

  • Additives: In some cases, additives like zinc formate can help to reactivate the palladium catalyst and prevent catalyst poisoning by cyanide ions.[7]

Q3: What are the common byproducts I should be aware of when synthesizing this compound?

A3: Depending on the synthetic route, you may encounter several byproducts:

  • In the nitrosation of 7-methyl-indole: Incomplete reaction can leave starting material, and over-oxidation can lead to the formation of the corresponding carboxylic acid. Dimerization of the indole starting material can also occur as a side reaction.[2]

  • In palladium-catalyzed cyanation: Homocoupling of the starting aryl halide can occur, leading to biaryl impurities. Hydrolysis of the nitrile product to the corresponding amide or carboxylic acid can also be observed if water is present in the reaction mixture. Incomplete reaction will leave the starting 3-halo-7-methyl-1H-indazole.

  • In the Sandmeyer reaction: Phenolic byproducts can form if the diazonium salt reacts with water. Incomplete diazotization will leave the starting 3-amino-7-methyl-1H-indazole.

Troubleshooting Guides

Guide 1: Low Yield in the Palladium-Catalyzed Cyanation of 3-Halo-7-methyl-1H-indazole

Issue: The yield of this compound is consistently low.

Potential Cause Troubleshooting Steps & Explanation
Catalyst Inactivity/Poisoning Explanation: Cyanide ions can strongly coordinate to the palladium center, leading to catalyst deactivation.[10][12] Solution: 1. Switch Cyanide Source: If using KCN or NaCN, consider switching to Zn(CN)₂ or K₄[Fe(CN)₆], which have lower free cyanide concentrations.[9][10] 2. Add a Co-catalyst: The addition of a Lewis acid like Zn dust or a zinc salt can help to sequester excess cyanide. 3. Use a Robust Ligand: Employ bulky, electron-rich phosphine ligands that can stabilize the palladium catalyst and promote the desired catalytic cycle.
Poor Substrate Reactivity Explanation: The reactivity of the 3-halo-7-methyl-1H-indazole follows the order I > Br > Cl. Aryl chlorides can be particularly challenging to activate.[9] Solution: 1. Increase Temperature: Higher reaction temperatures can overcome the activation energy barrier. 2. Change Halogen: If possible, start with the more reactive 3-bromo or 3-iodo derivative. 3. Optimize Catalyst System: For aryl chlorides, specific catalyst systems with bulky phosphine ligands may be necessary.[9]
Sub-optimal Reaction Conditions Explanation: Incorrect solvent, temperature, or reaction time can lead to incomplete conversion. Solution: 1. Solvent Screening: Test different polar aprotic solvents like DMF, DMAc, or NMP.[8] 2. Temperature Optimization: Perform a temperature screen (e.g., 100 °C, 120 °C, 140 °C) to find the optimal balance between reaction rate and decomposition. 3. Time Course Study: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Presence of Water or Oxygen Explanation: Water can lead to hydrolysis of the nitrile product, and oxygen can deactivate the palladium catalyst. Solution: 1. Use Anhydrous Reagents and Solvents: Ensure all reagents and solvents are thoroughly dried. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.[13]
Guide 2: Impurity Formation in the Nitrosation of 7-Methyl-indole

Issue: The formation of 7-Methyl-1H-indazole-3-carboxaldehyde from 7-methyl-indole is plagued by significant impurity formation.

Potential Cause Troubleshooting Steps & Explanation
Over-reaction or Side Reactions Explanation: The reaction conditions for nitrosation are critical. Harsh acidic conditions or elevated temperatures can lead to the formation of undesired byproducts.[2] Solution: 1. Control Acid Addition: Add the acid slowly and at a low temperature (e.g., 0 °C) to maintain control over the reaction.[1] 2. Optimize pH: The reaction is sensitive to pH. A slightly acidic environment is generally preferred.[2] 3. Monitor Reaction Closely: Use TLC to monitor the consumption of the starting material and the formation of the product to avoid over-reaction.
Dimerization of Starting Material Explanation: Electron-rich indoles can be prone to dimerization under acidic conditions.[2] Solution: 1. Maintain Low Temperature: Keeping the reaction temperature low can minimize this side reaction. 2. Control Stoichiometry: Ensure the correct stoichiometry of sodium nitrite and acid is used.
Incomplete Reaction Explanation: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of the 7-methyl-indole. Solution: 1. Increase Reaction Time: Allow the reaction to stir for a longer period, monitoring by TLC. 2. Ensure Efficient Stirring: Use a suitable stir bar and flask size to ensure the reaction mixture is homogeneous.

Experimental Protocols & Workflows

Protocol 1: Palladium-Catalyzed Cyanation of 3-Iodo-7-methyl-1H-indazole

This protocol is adapted from a general procedure for the cyanation of 3-iodo-1H-indazole.[13]

Step-by-Step Methodology:

  • To a reaction vessel, add 3-iodo-7-methyl-1H-indazole (1.0 equiv), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.4 equiv), and sodium carbonate (2.0 equiv).

  • Add N,N-dimethylacetamide (DMAc) as the solvent.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Heat the reaction mixture to 120-140 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Filter the mixture to remove insoluble salts.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 3-iodo-7-methyl-1H-indazole, K4[Fe(CN)6]·3H2O, and Na2CO3 in DMAc degas Degas with Ar/N2 reagents->degas catalyst Add Pd catalyst and ligand degas->catalyst heat Heat to 120-140 °C catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool and dilute with water and ethyl acetate monitor->cool filter Filter solids cool->filter extract Extract and wash organic layer filter->extract purify Purify by column chromatography extract->purify G indole 7-Methyl-indole C3-H attack by nitrosonium ion (NO+) intermediate1 Intermediate Nitrosation at C3 indole->intermediate1 NaNO2, H+ oxime Oxime Formation intermediate1->oxime rearrangement Ring Opening and Rearrangement oxime->rearrangement H2O addition cyclization Ring Closure rearrangement->cyclization product 7-Methyl-1H-indazole-3-carboxaldehyde cyclization->product

Sources

common impurities in crude 7-Methyl-1H-indazole-3-carbonitrile and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 7-Methyl-1H-indazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after synthesis. Achieving high purity is critical, as even minor impurities can significantly impact downstream applications, from biological assays to structural studies. This document provides in-depth, field-proven insights and validated protocols to help you purify this important heterocyclic building block effectively.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my crude this compound and where do they come from?

Understanding the impurity profile is the first step toward effective purification. Impurities in crude this compound typically originate from the synthetic route, incomplete reactions, or degradation. Given that a common pathway to aromatic nitriles involves the dehydration of amides or proceeds from precursors like aldehydes and carboxylic acids, the following impurities are frequently observed.[1]

Impurity NamePotential Source / OriginChemical Nature
7-Methyl-1H-indazole-3-carboxylic acid Incomplete conversion during a dehydration-based synthesis; hydrolysis of the nitrile.[1]Acidic
7-Methyl-1H-indazole-3-carboxamide The direct precursor if synthesis involves dehydration; hydrolysis of the nitrile.[2]Neutral / Weakly Basic
Starting Materials (e.g., 7-methyl-indole) Incomplete initial reaction.[1]Neutral
Isomeric Impurities (e.g., 2,7-dimethyl-2H-indazole-3-carbonitrile) Lack of regioselectivity during alkylation or cyclization steps.[3]Neutral
Residual Solvents (e.g., DMF, Ethyl Acetate, Toluene) Trapped in the solid matrix after workup and concentration.[2][4]Varies
Reaction Reagents & Byproducts Leftover coupling agents, bases (e.g., TEA, DIPEA), or catalysts.[1][2][5]Varies (Acidic/Basic)
Degradation Products Exposure to moisture, strong acids/bases, or high heat can lead to hydrolysis.[6]Varies
Q2: How do I choose the best purification method for my crude sample?

The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities, as well as the desired final purity and scale. A broad melting point range is a strong indicator of significant impurities.[2] Use the following decision workflow to select the most appropriate method.

Purification_Workflow start Crude this compound tlc Perform TLC Analysis (e.g., 3:1 Hexane:EtOAc) start->tlc decision1 Are impurities significantly different in polarity from product? tlc->decision1 decision2 Is the crude product >85% pure and crystalline? decision1->decision2 Yes chromatography Column Chromatography (Silica Gel) decision1->chromatography No (e.g., Isomers) decision2->chromatography No recrystallization Recrystallization decision2->recrystallization Yes analysis Verify Purity (HPLC, NMR, MP) chromatography->analysis recrystallization->analysis end_product Pure Product (>99%) analysis->end_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful, scalable, and cost-effective technique, ideal for removing small amounts of impurities from a solid product.[7] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.

Q: How do I perform an effective recrystallization for this compound?

Causality: The goal is to find a solvent (or solvent system) in which this compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[2] Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).

Step-by-Step Protocol:

  • Solvent Screening: In parallel on a small scale, test potential solvents. Good starting points for indazole derivatives include ethanol, methanol, ethyl acetate, or mixed solvent systems like methanol/water or THF/water.[2][3][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with stirring) until it boils gently.

  • Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely. Adding excess solvent will reduce your recovery yield.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through celite or fluted filter paper to remove the charcoal.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Maximize Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[2]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to remove all residual solvent.

Q: My compound "oiled out" as a liquid instead of forming crystals. What should I do?

Causality: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too supersaturated. The presence of certain impurities can also inhibit crystal lattice formation.[2]

Solutions:

  • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (1-5% more) to reduce the saturation level.[2]

  • Promote Slow Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to initiate crystallization.

Troubleshooting Guide: Column Chromatography

Column chromatography is the method of choice for separating complex mixtures, particularly when impurities have similar polarities to the product, such as isomers.[3]

Q: I'm getting poor separation between my product and an impurity. How can I improve it?

Causality: Separation on a silica gel column is based on the differential partitioning of compounds between the polar stationary phase (silica) and the mobile phase (eluent). Poor separation means the eluent's polarity is not optimal to resolve the components.[2]

Solutions:

  • Thorough TLC Analysis: Before running a column, always optimize the eluent system using TLC. Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal system will show good separation between your product spot and impurity spots, with an Rf value of 0.2-0.4 for your desired compound.[2]

  • Use a Gradient Elution: Instead of an isocratic (single solvent system) elution, use a gradient. Start with a low-polarity eluent (e.g., 100% hexane) and gradually increase the polarity by slowly adding a more polar solvent (e.g., ethyl acetate). This sharpens the elution bands and improves the resolution of closely eluting compounds. A gradient of 0% to 5% methanol in chloroform can also be effective for indazole derivatives.[2]

  • Change the Stationary Phase: While silica gel is standard, some compounds separate better on other stationary phases. For indazole derivatives, neutral alumina can be an effective alternative.[2]

Q: My compound is not eluting from the column or is "streaking" badly.

Causality: If a compound does not elute, the chosen solvent system is too non-polar, causing the compound to remain strongly adsorbed to the stationary phase.[2] Streaking can occur if the compound is not very soluble in the eluent or if it is degrading on the acidic silica gel.

Solutions:

  • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If necessary, add a small percentage (0.5-2%) of a highly polar solvent like methanol.[2]

  • Check Compound Stability: Run a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot streaks, your compound may be degrading on the silica. In this case, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine (e.g., 0.1%) in your eluent system.

Purity Verification
Q: How do I confirm the purity of my final product?

A combination of analytical techniques is essential for a complete and trustworthy assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. It provides a precise percentage purity value.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural identity and can reveal the presence of organic impurities, even at low levels.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[2]

  • Melting Point: A sharp melting point range (within 1-2 °C) is a strong qualitative indicator of high purity. Impurities tend to depress and broaden the melting point range.[2]

References
  • Methylamine Supplier. (n.d.). This compound.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • MDPI. (2017). 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. Molbank, 2017(2), M941.
  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326.
  • National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • National Institutes of Health (NIH). (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
  • National Institutes of Health (NIH). (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.

Sources

Technical Support Center: Stability of 7-Methyl-1H-indazole-3-carbonitrile in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methyl-1H-indazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The stability of this compound in solution is critical for obtaining reliable and consistent results in biological assays and other experimental procedures. This guide addresses common challenges and questions regarding its stability, handling, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry place, away from direct sunlight and heat sources.[1] It is advisable to keep the container tightly sealed to prevent moisture absorption and contact with air, which could lead to degradation.[1] The compound is known to be sensitive to heat and decomposes before it reaches its boiling point.[1]

Q2: How should I prepare stock solutions of this compound?

A2: Due to its low aqueous solubility, this compound is typically dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice. Based on protocols for structurally similar indazole derivatives, a stock solution of up to 10 mM in anhydrous DMSO can be prepared. It is crucial to use anhydrous DMSO as it is hygroscopic and absorbed water can affect compound stability. To prepare the solution, allow the solid compound to reach room temperature before opening the vial to prevent condensation. Accurately weigh the desired amount of compound and add the calculated volume of anhydrous DMSO. Vortexing and, if necessary, brief sonication can aid in complete dissolution.

Q3: What is the stability of this compound in a DMSO stock solution?

A3: While specific long-term stability data for this compound in DMSO is not extensively published, data from the closely related 7-Methyl-1H-indazole-3-carboxamide suggests that a DMSO stock solution can be stable for up to 3 months when stored at -20°C. To maintain the integrity of the stock solution, it is highly recommended to aliquot it into single-use volumes to minimize freeze-thaw cycles.

Q4: Can I dissolve this compound in other organic solvents?

A4: Yes, this compound is reported to be soluble in other organic solvents such as dichloromethane and chloroform.[1] However, for biological assays, less toxic solvents like ethanol may be considered. The stability in these solvents should be experimentally verified for the duration of your planned experiments.

Q5: Is this compound sensitive to light?

A5: Indazole derivatives can be sensitive to light. Photochemical reactions, such as the transposition of indazoles to benzimidazoles, can occur upon exposure to UV irradiation. Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower than expected activity in biological assays. Compound degradation in the stock solution or working solution.1. Prepare fresh stock solutions from solid material. 2. Minimize freeze-thaw cycles by aliquoting stock solutions. 3. Verify the stability of the compound in the assay buffer under the experimental conditions (time, temperature). Prepare working solutions fresh before each experiment.
Precipitation observed in the stock solution upon storage. The storage temperature is too low for the solvent, or the solution is supersaturated.1. If using DMSO, ensure storage is at -20°C and not lower, as DMSO freezes at +18.5°C. 2. Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. If precipitation persists, consider preparing a more dilute stock solution.
Appearance of new peaks in HPLC analysis of the stock solution over time. Degradation of the compound.1. Identify the degradation products, if possible, by techniques like LC-MS. 2. Review storage conditions. Ensure the solution is protected from light, moisture, and excessive heat. 3. Consider performing a forced degradation study (see protocol below) to understand the degradation profile of the compound.
Discoloration of the solution. Potential oxidative or photodegradation.1. Store solutions under an inert atmosphere (e.g., argon or nitrogen) if oxidative degradation is suspected. 2. Strictly protect the solution from light exposure.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Allow the vial of solid this compound (MW: 157.17 g/mol ) to equilibrate to room temperature.

  • Accurately weigh 1.57 mg of the compound.

  • Add 1.0 mL of anhydrous DMSO to the solid.

  • Vortex the mixture until the solid is completely dissolved. If necessary, sonicate briefly in a water bath.

  • Aliquot the stock solution into single-use amber vials.

  • Store the aliquots at -20°C.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[2][3][4][5]

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Keep 2 mL of the stock solution at 60°C for 24 hours, protected from light.

    • Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound (100 µg/mL in methanol) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7][8][9][10] A control sample should be kept in the dark.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all samples by a stability-indicating HPLC method.

Stability-Indicating HPLC Method Parameters (Example):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or the λmax)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

The goal is to achieve good resolution between the parent compound and all degradation products.

Visualization of Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on the chemical properties of the indazole and nitrile functional groups.

G main This compound hydrolysis Hydrolysis (Acid/Base) main->hydrolysis H2O photodegradation Photodegradation (UV Light) main->photodegradation oxidation Oxidation (e.g., H2O2) main->oxidation [O] acid_product 7-Methyl-1H-indazole-3-carboxylic acid hydrolysis->acid_product photo_product Methyl-benzimidazole derivative photodegradation->photo_product ox_product Oxidized indazole derivatives oxidation->ox_product

Caption: Potential degradation pathways for this compound.

Conclusion

The stability of this compound in solution is a critical factor for the success of research and development activities. By following the recommended storage and handling procedures, and by understanding its potential degradation pathways, researchers can ensure the quality and reliability of their experimental data. This guide provides a foundation for addressing common stability-related issues and for designing robust experimental protocols.

References

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, in: International Conference on Harmoniz
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]
  • Photostability of Pharmaceuticals.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]
  • FREQUENTLY ASKED QUESTIONS: PHOTOSTABILITY. Caron Scientific. [Link]
  • This compound. Methylamine Supplier. [Link]
  • Forced Degradation – A Review. Journal of Drug Delivery and Therapeutics. [Link]
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmaceutical Research. [Link]
  • Forced Degrad

Sources

Technical Support Center: Navigating the Scale-Up of 7-Methyl-1H-indazole-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methyl-1H-indazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this valuable heterocyclic compound. Drawing from established synthetic protocols and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several synthetic routes, each with its own set of advantages and potential scale-up challenges. The most common strategies involve the construction of the indazole ring system from appropriately substituted aniline or indole precursors. Understanding the nuances of these pathways is critical for successful and scalable production.

A prevalent synthetic route involves the diazotization of 2-amino-3-methylbenzonitrile followed by an intramolecular cyclization, a variant of the Sandmeyer reaction.[1][2][3] Another common approach is the modification of a pre-existing indazole scaffold or the conversion of a 7-methyl-indole derivative.[4][5] Each of these methods presents unique considerations for reaction control, impurity profiles, and process safety, which will be explored in the following sections.

Troubleshooting Guide: From Benchtop to Pilot Plant

This section addresses specific issues that may arise during the scale-up of this compound synthesis. The solutions provided are based on established chemical principles and practical experience in process chemistry.

Problem 1: Low or Inconsistent Yields in the Diazotization-Cyclization Reaction

Question: We are experiencing significant drops in yield and batch-to-batch inconsistency when scaling up the synthesis from 2-amino-3-methylbenzonitrile via diazotization. What are the likely causes and how can we mitigate them?

Answer:

Low and inconsistent yields during the scale-up of a diazotization-cyclization reaction are often multifactorial. The primary culprits are typically related to temperature control, the rate of reagent addition, and the stability of the diazonium salt intermediate.

Causality and Mitigation Strategies:

  • Exothermic Reaction and Temperature Control: Diazotization is a highly exothermic reaction. On a larger scale, inefficient heat dissipation can lead to localized "hot spots," causing the decomposition of the thermally sensitive diazonium salt and the formation of unwanted byproducts.

    • Solution: Employ a reactor with efficient cooling and agitation. A jacketed reactor with a reliable chilling system is essential. Monitor the internal reaction temperature closely and control the addition rate of the diazotizing agent (e.g., sodium nitrite solution) to maintain the optimal temperature range, typically 0-5 °C.

  • Reagent Addition Rate: Slow and controlled addition of the diazotizing agent is crucial. A rapid addition can lead to a surge in temperature and a localized excess of nitrous acid, promoting side reactions.

    • Solution: Utilize a calibrated dosing pump for the addition of the sodium nitrite solution. The addition should be subsurface to ensure rapid mixing and prevent the accumulation of unreacted reagents.

  • Stability of the Diazonium Intermediate: The diazonium salt of 2-amino-3-methylbenzonitrile can be unstable, especially at elevated temperatures or in the presence of certain impurities.

    • Solution: Use the diazonium salt immediately in the subsequent cyclization step. Avoid prolonged holding times. Ensure the starting 2-amino-3-methylbenzonitrile is of high purity, as impurities can catalyze decomposition.

Experimental Protocol: Optimized Diazotization and Cyclization

  • Charge a solution of 2-amino-3-methylbenzonitrile in an appropriate acidic medium (e.g., hydrochloric acid) to a pre-chilled reactor.

  • Cool the reactor to 0-5 °C with efficient stirring.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise via a dosing pump, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for a specified time (e.g., 30 minutes) to ensure complete diazotization.

  • For the cyclization step, carefully raise the temperature according to the optimized protocol to induce ring closure. The specific temperature and reaction time will need to be determined experimentally.

  • Monitor the reaction progress by a suitable analytical method, such as HPLC.

Problem 2: Impurity Profile and Purification Challenges

Question: Our scaled-up batches of this compound are contaminated with several impurities that are difficult to remove by simple recrystallization. What are the likely impurities and how can we improve the purification process?

Answer:

The impurity profile in the crude product can be complex and is highly dependent on the synthetic route and reaction conditions. Common impurities may include unreacted starting materials, isomers, and byproducts from side reactions.

Likely Impurities and Purification Strategies:

  • Unreacted 2-amino-3-methylbenzonitrile: This is a common impurity if the diazotization reaction is incomplete.

  • Phenolic Byproducts: Decomposition of the diazonium salt can lead to the formation of phenolic impurities.

  • Isomeric Indazoles: Depending on the reaction conditions, small amounts of other methylated indazole isomers might form.

  • Polymeric Materials: Harsh reaction conditions can sometimes lead to the formation of tar-like polymeric byproducts.

Purification Workflow:

  • Work-up: After the reaction is complete, a carefully designed work-up procedure is the first line of defense against impurities. This may involve quenching the reaction, adjusting the pH, and performing liquid-liquid extractions to remove acidic or basic impurities.

  • Column Chromatography: For high-purity requirements, column chromatography is often necessary.[6] However, this can be challenging and costly on a large scale.

    • Optimization: Before scaling up, screen various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation. A gradient elution may be more effective than an isocratic one.[6]

  • Recrystallization: This is a more scalable purification technique.

    • Solvent Selection: The key is to find a suitable solvent or solvent mixture in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble or insoluble at all temperatures. Potential solvents include ethanol, methanol, and ethyl acetate.[6]

  • Activated Carbon Treatment: If colored impurities or trace organic residues are present, a treatment with activated carbon followed by filtration can be effective.

Purification Method Advantages Disadvantages on Scale-Up
Recrystallization Cost-effective, simple equipment.Solvent selection can be challenging, potential for product loss in the mother liquor.
Column Chromatography High purity achievable, good for removing closely related impurities.High cost of stationary phase and solvents, time-consuming, requires specialized equipment.
Acid-Base Extraction Effective for removing acidic or basic impurities.May not be effective for neutral impurities, requires large volumes of solvents.
Problem 3: Side Reactions in Fischer Indole Synthesis-based Routes

Question: We are exploring a synthetic route based on a Fischer indole-type synthesis to create the indazole ring. We are observing significant byproduct formation. What are the common side reactions and how can they be minimized?

Answer:

The Fischer indole synthesis, while versatile, is notorious for being sensitive to reaction conditions and substrate electronics, which can lead to competing side reactions, especially on a larger scale.[7][8]

Common Side Reactions and Mitigation:

  • N-N Bond Cleavage: Electron-donating groups on the arylhydrazine precursor can weaken the N-N bond, leading to cleavage as a side reaction instead of the desired cyclization.[7][9]

    • Mitigation: Careful selection of the acid catalyst and reaction temperature is critical. Lewis acids like zinc chloride are often preferred over protic acids for certain substrates.[9]

  • Aldol Condensation: If the carbonyl partner in the reaction has α-hydrogens, self-condensation can occur under acidic conditions.[7]

    • Mitigation: Optimize the reaction temperature and catalyst concentration to favor the hydrazone formation and cyclization over the aldol reaction. A stepwise process where the hydrazone is pre-formed and isolated before cyclization can also be beneficial.

  • Regioselectivity Issues: With unsymmetrical ketones, the formation of regioisomers is possible.

    • Mitigation: The choice of acid catalyst and reaction conditions can influence the regioselectivity. A thorough understanding of the reaction mechanism and the electronic effects of the substituents is necessary for directing the cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the critical process safety considerations when scaling up the synthesis of this compound?

A1: The primary safety concern is the handling of diazonium salts, which can be explosive when isolated and dry. Therefore, they should always be prepared and used in solution and at low temperatures. The diazotization reaction is also highly exothermic and requires robust temperature control to prevent a runaway reaction. Additionally, the use of cyanide sources in some synthetic routes necessitates strict handling protocols to avoid exposure.[10] A thorough process hazard analysis (PHA) should be conducted before any scale-up activities.

Q2: How can we monitor the progress of the reaction effectively during a large-scale run?

A2: In-process controls (IPCs) are essential for monitoring reaction progress and ensuring consistency. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitatively tracking the consumption of starting materials and the formation of the product and key impurities. For faster qualitative checks, Thin Layer Chromatography (TLC) can be employed.[4][6]

Q3: What are the key starting materials for the synthesis, and what are their quality requirements?

A3: A common starting material is 2-amino-3-methylbenzonitrile. The purity of this starting material is critical. Impurities can interfere with the diazotization reaction, lead to the formation of byproducts, and complicate the purification of the final product. It is recommended to use a starting material with a purity of >98% and to characterize any significant impurities.

Q4: Are there any specific recommendations for the choice of reactor material?

A4: For reactions involving strong acids like hydrochloric acid, a glass-lined or Hastelloy reactor is recommended to prevent corrosion. For less corrosive conditions, stainless steel reactors may be suitable. The choice of reactor material should be based on a thorough compatibility study with all the reagents, intermediates, and solvents used in the process.

Visualizing the Workflow

Synthetic Pathway Diagram

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate cluster_3 Final Product & Purification 2-amino-3-methylbenzonitrile 2-amino-3-methylbenzonitrile Diazotization Diazotization (0-5 °C) 2-amino-3-methylbenzonitrile->Diazotization Sodium Nitrite Sodium Nitrite Sodium Nitrite->Diazotization Acid (e.g., HCl) Acid (e.g., HCl) Acid (e.g., HCl)->Diazotization Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Cyclization Intramolecular Cyclization Crude Product Crude Product Cyclization->Crude Product Diazonium Salt->Cyclization Purification Purification (Recrystallization/Chromatography) Crude Product->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow Diagram

Caption: A logical flow for troubleshooting common production problems.

References

  • Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification - Benchchem.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
  • Fischer Indole Synthesis: Mechanism, Features, Drawbacks - Science Info.
  • Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol - Benchchem.
  • Why Do Some Fischer Indolizations Fail? - PMC - NIH.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E.
  • Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
  • Sandmeyer Reaction - Organic Chemistry Portal.
  • Sandmeyer reaction - Wikipedia.

Sources

Technical Support Center: Synthesis of Indazole-3-Carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indazole-3-carboxamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic sequence. The following content is structured in a question-and-answer format to directly address specific issues, providing not only solutions but also the underlying scientific principles to empower your experimental design and troubleshooting.

FAQs and Troubleshooting Guides

Section 1: Low Yield and Incomplete Reactions

Question 1: My overall yield for the synthesis of indazole-3-carboxamide is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low overall yield in a multi-step synthesis like that of indazole-3-carboxamide can be attributed to several factors, from suboptimal reaction conditions in individual steps to cumulative losses during purification. Here’s a breakdown of common culprits and strategies for improvement:

  • Suboptimal Amide Coupling: The final step of coupling 1H-indazole-3-carboxylic acid with an amine is often a major point of yield loss.

    • Causality: Inefficient activation of the carboxylic acid, inappropriate choice of coupling reagents, or unsuitable reaction conditions can lead to incomplete conversion. Common coupling reagents like HOBT (Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective, but their performance can be sensitive to reaction parameters.[1]

    • Troubleshooting Protocol:

      • Reagent Stoichiometry: Ensure you are using a slight excess of the coupling reagents (typically 1.2 equivalents of both HOBT and EDC) and a suitable base like triethylamine (TEA) (around 3 equivalents) to neutralize the HCl salt of EDC and the carboxylic acid.

      • Activation Time: Allow for a pre-activation period where the carboxylic acid, coupling reagents, and base are stirred together for at least 15 minutes at room temperature before adding the amine. This ensures the formation of the active ester intermediate.

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, gentle heating (e.g., to 40-50 °C) can sometimes drive it to completion, provided the starting materials and product are thermally stable.

      • Alternative Coupling Reagents: If EDC/HOBT fails, consider other coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high efficiency, especially with hindered amines.[2]

  • Issues in Precursor Synthesis (1H-indazole-3-carboxylic acid): The purity and yield of your starting carboxylic acid are critical.

    • Causality: If you are synthesizing the carboxylic acid, for instance, via hydrolysis of an ester or carboxylation of a protected indazole, incomplete reactions or side reactions in these steps will directly impact your final yield. For example, incomplete hydrolysis of a methyl or ethyl ester precursor will leave unreacted starting material that can be difficult to remove later.[3][4][5][6][7]

    • Troubleshooting Protocol:

      • Hydrolysis Conditions: For ester hydrolysis, ensure complete saponification by using a sufficient excess of base (e.g., LiOH or NaOH) and allowing adequate reaction time. Monitoring by TLC is crucial to confirm the disappearance of the starting ester.

      • Purification of Intermediates: Purify the 1H-indazole-3-carboxylic acid intermediate thoroughly before proceeding to the amide coupling step. Impurities can interfere with the coupling reaction.

Question 2: My amide coupling reaction is not going to completion, and I observe a significant amount of unreacted 1H-indazole-3-carboxylic acid. What's wrong?

Answer:

This is a common issue often related to the activation of the carboxylic acid or the reactivity of the amine.

  • Possible Causes & Solutions:

    • Insufficient Activation: The carboxylic acid needs to be converted to a more reactive species (like an active ester) to react with the amine.[8]

      • Solution: As mentioned previously, ensure the correct stoichiometry of your coupling reagents (e.g., EDC/HOBT) and allow for a pre-activation step. Check the quality of your coupling reagents, as they can degrade over time, especially if exposed to moisture.

    • Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines are less nucleophilic and may react slowly.

      • Solution: For such amines, you may need to switch to a more powerful coupling reagent like HATU.[2] Alternatively, increasing the reaction temperature or extending the reaction time can be beneficial.

    • Solubility Issues: If either the carboxylic acid or the amine has poor solubility in the reaction solvent (commonly DMF or a mixture of 10% Methanol in Chloroform), the reaction rate will be significantly reduced.

      • Solution: Try a different solvent system in which all reactants are fully dissolved. For instance, using a co-solvent like DMSO might be helpful. Gentle heating can also improve solubility.

Parameter Standard Condition Troubleshooting Action
Coupling Reagents EDC/HOBT (1.2 eq each)Increase equivalents to 1.5 each; switch to HATU for challenging couplings.
Base TEA (3 eq)Use DIPEA for more sensitive substrates.
Solvent DMFTry DCM, THF, or a co-solvent system if solubility is an issue.
Temperature Room TemperatureIncrease to 40-50 °C for slow reactions.
Reaction Time 4-6 hoursExtend to 12-24 hours and monitor by TLC.
Section 2: Regioselectivity in N-Alkylation

Question 3: I am performing an N-alkylation on an indazole precursor and getting a mixture of N1 and N2 isomers. How can I control the regioselectivity?

Answer:

Controlling the N1 versus N2 regioselectivity during the alkylation of indazoles is a significant challenge, as the indazole anion is a bidentate nucleophile. The outcome is influenced by a complex interplay of steric and electronic effects of the indazole substituents, the nature of the electrophile, the base, and the solvent.[9][10][11][12][13]

  • Factors Influencing Regioselectivity:

    • Steric Hindrance: Bulky substituents at the C3 or C7 positions of the indazole ring can sterically hinder the N2 and N1 positions, respectively, influencing the site of alkylation. For instance, a large group at C7 can favor N1 alkylation.[9][12]

    • Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the electron density at the N1 and N2 positions, thereby affecting their relative nucleophilicity.[9][12]

    • Base and Solvent System: The choice of base and solvent is crucial.

      • For N1 Selectivity: A combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a coordinating solvent like tetrahydrofuran (THF) often favors N1 alkylation. It is proposed that the sodium cation coordinates with the N2 atom and an oxygen atom of a C3 substituent (like in 3-carboxymethyl indazole), directing the alkylating agent to the N1 position.[9][12][14]

      • For N2 Selectivity: Conditions that favor kinetic control, such as Mitsunobu reactions, can show a preference for the N2 isomer.[12] Some studies have also shown that specific substituents, like a nitro or carboxylate group at the C7 position, can strongly direct alkylation to the N2 position.[9][12]

  • Troubleshooting Protocol for Regioselectivity:

    • Analyze Your Substrate: Examine the substitution pattern of your indazole. Are there bulky groups near N1 or N2? Are there electron-withdrawing or -donating groups?

    • Optimize for N1-Alkylation:

      • Use NaH as the base in anhydrous THF.

      • Perform the reaction at a controlled temperature, as higher temperatures can sometimes reduce selectivity.

    • Optimize for N2-Alkylation:

      • If your substrate allows, consider a Mitsunobu reaction.

      • Experiment with different base/solvent combinations, as the optimal conditions can be substrate-dependent.

Condition Favors N1-Alkylation Favors N2-Alkylation Reference
Base/Solvent NaH in THFMitsunobu Conditions (DEAD/PPh3)[9][12]
Substituents Bulky group at C3Electron-withdrawing group at C7[9][12]
Section 3: Side Products and Impurities

Question 4: I am observing significant side products in my reaction mixture. What are the common impurities and how can I minimize their formation?

Answer:

Side product formation is a common issue. Identifying the impurity is the first step to mitigating its formation.

  • Common Side Products and Their Causes:

    • Unreacted Starting Materials: As discussed, this is often due to incomplete reactions.[1]

    • Dimerization or Polymerization: This can occur under harsh reaction conditions or with highly reactive intermediates.

    • Hydrolysis of Amide Product: If the workup or purification involves strongly acidic or basic conditions, the newly formed amide bond can be hydrolyzed back to the carboxylic acid and amine.

    • Side reactions from precursor synthesis: For instance, in the synthesis of 1H-indazole-3-carboxaldehyde from indoles via nitrosation, side products like carboxylic acids can form through a dediazoniation process under acidic conditions.[15]

  • Strategies for Minimizing Side Products:

    • Control Reaction Temperature: Run reactions at the lowest effective temperature to minimize side reactions.

    • Optimize Reagent Stoichiometry: Use the appropriate equivalents of reagents to avoid excess reactants that might lead to side products.

    • Inert Atmosphere: For sensitive reactions, use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Careful Workup: Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions during extraction.

Section 4: Purification Challenges

Question 5: I am having difficulty purifying my final indazole-3-carboxamide product. What are the best practices for column chromatography and recrystallization?

Answer:

Purification is a critical step to obtain a high-purity product. Both column chromatography and recrystallization are powerful techniques when optimized correctly.[1][16][17]

  • Column Chromatography:

    • Problem: Poor Separation.

      • Causality: The chosen solvent system (eluent) may not have the optimal polarity to differentiate between your product and impurities.[1]

      • Troubleshooting Protocol:

        • TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol). Aim for an Rf value of 0.2-0.4 for your desired compound to achieve good separation on the column.[1]

        • Gradient Elution: If a single solvent system (isocratic elution) doesn't provide good separation, use a gradient elution. Start with a less polar solvent and gradually increase the polarity.[1]

        • Stationary Phase: While silica gel is common, consider using neutral alumina, especially if your compound is sensitive to the acidic nature of silica gel.[1]

    • Problem: Compound Not Eluting.

      • Causality: The eluent is too non-polar, causing your compound to remain strongly adsorbed to the stationary phase.[1]

      • Solution: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[1]

  • Recrystallization:

    • Problem: Low Recovery.

      • Causality: The chosen solvent is too good at dissolving your compound even at low temperatures, or you have used too much solvent.[1]

      • Troubleshooting Protocol:

        • Solvent Screening: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Screen a range of solvents (e.g., ethanol, methanol, ethyl acetate, or mixed solvent systems) to find the optimal one.[1][16]

        • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

        • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.

  • Problem: Oily Precipitate Forms.

    • Causality: The solution is supersaturated, or impurities are preventing crystal lattice formation.

    • Solution: Try adding a seed crystal of the pure compound to induce crystallization. If an oil persists, try redissolving it in a slightly larger volume of solvent and cooling more slowly.

Visualizations and Workflows

General Synthetic Workflow for Indazole-3-Carboxamide

G cluster_0 Precursor Synthesis cluster_1 Amide Coupling cluster_2 Purification Indazole Indazole Protected_Indazole Protected_Indazole Indazole->Protected_Indazole Protection (e.g., SEM-Cl) Indazole_3_Carboxylic_Acid Indazole_3_Carboxylic_Acid Protected_Indazole->Indazole_3_Carboxylic_Acid Lithiation & Carboxylation Amide_Coupling 1H-Indazole-3-Carboxylic Acid + Amine Indazole_3_Carboxylic_Acid->Amide_Coupling Purification Crude_Product Crude_Product Amide_Coupling->Crude_Product Coupling Reagents (EDC/HOBT), Base (TEA) Purified_Product Purified_Product Crude_Product->Purified_Product Column Chromatography or Recrystallization Final_Characterization Final_Characterization Purified_Product->Final_Characterization NMR, MS, etc.

Caption: A general workflow for the synthesis of indazole-3-carboxamide.

Troubleshooting Logic for Low Yield in Amide Coupling

G Start Low Yield in Amide Coupling Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents TLC_Analysis Monitor Reaction by TLC Check_Reagents->TLC_Analysis Incomplete_Reaction Reaction Stalled? TLC_Analysis->Incomplete_Reaction Increase_Temp Increase Temperature (40-50 °C) Incomplete_Reaction->Increase_Temp Yes Change_Reagent Switch to Stronger Coupling Reagent (e.g., HATU) Incomplete_Reaction->Change_Reagent Still stalled Check_Solubility Are all reactants soluble? Incomplete_Reaction->Check_Solubility No Increase_Temp->TLC_Analysis Change_Reagent->TLC_Analysis Change_Solvent Try a different solvent system Check_Solubility->Change_Solvent No Purification_Loss Significant loss during workup/purification? Check_Solubility->Purification_Loss Yes Change_Solvent->TLC_Analysis Optimize_Purification Optimize purification protocol Purification_Loss->Optimize_Purification Yes Success Yield Improved Optimize_Purification->Success

Caption: A decision tree for troubleshooting low yield in amide coupling reactions.

References

  • Keating, S. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938–1948.
  • ResearchGate. (2023). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • National Center for Biotechnology Information. (n.d.). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • ResearchGate. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • National Center for Biotechnology Information. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • University of Calgary. (n.d.). Synthesis of Carboxylic Acids.
  • National Center for Biotechnology Information. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II.
  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems.
  • University of Rochester. (n.d.). Recrystallization and Crystallization.
  • DiVA portal. (2022). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 7-Methyl-1H-indazole-3-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2][3] This guide provides an in-depth comparative analysis of the potential bioactivity of 7-Methyl-1H-indazole-3-carbonitrile, a compound with limited publicly available data. By examining its structurally related analogs, we can infer its likely biological targets and compare its potential efficacy against well-characterized indazole derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships within this potent class of molecules.

The Indazole Scaffold: A Versatile Pharmacophore

Indazole-containing derivatives are prominent in modern drug discovery due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and kinase inhibitory activities.[3][4][5] The bicyclic system, consisting of a benzene ring fused to a pyrazole ring, provides a rigid framework that can be strategically functionalized to achieve high-affinity and selective interactions with various biological targets. Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, highlighting its clinical significance.[6]

This compound: An Unexplored Frontier

Direct experimental data on the bioactivity of this compound is not extensively documented in publicly accessible literature. However, based on the established bioactivities of its close structural relatives, we can postulate its potential therapeutic applications and biological targets. The primary areas of interest for this compound are likely to be in the realms of nitric oxide synthase inhibition, kinase inhibition, and cannabinoid receptor modulation.

Comparative Bioactivity Analysis

To provide a clear performance benchmark, this guide will compare the bioactivity of analogs structurally related to this compound. These analogs fall into three main categories based on their primary biological targets:

  • Nitric Oxide Synthase (NOS) Inhibitors: Based on the activity of 1H-indazole-7-carbonitrile.

  • p21-Activated Kinase 1 (PAK1) Inhibitors: Drawing from the 1H-indazole-3-carboxamide scaffold.

  • Cannabinoid Receptor (CB) Modulators: Also related to the 1H-indazole-3-carboxamide core.

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. Overproduction of NO is implicated in inflammatory diseases and neurodegenerative disorders. Certain indazole derivatives have been identified as potent NOS inhibitors.

Quantitative Comparison of NOS Inhibitory Activity

CompoundTargetIC50 (µM)Reference
1H-indazole-7-carbonitrilenNOS0.45[7]
iNOS1.8[7]
eNOS0.6[7]
3-Bromo-1H-indazole-7-carbonitrilenNOS0.04[7]
iNOS0.2[7]
eNOS0.07[7]
7-Nitroindazole (Reference)nNOS0.47[7]

The data indicates that the 7-carbonitrile substitution on the indazole ring confers potent NOS inhibitory activity. The addition of a bromine atom at the 3-position, as seen in 3-Bromo-1H-indazole-7-carbonitrile, significantly enhances this potency. This suggests that this compound may also exhibit NOS inhibitory properties, although the effect of the 7-methyl group in combination with the 3-carbonitrile has yet to be experimentally determined.

p21-Activated Kinase 1 (PAK1) Inhibition

PAK1 is a serine/threonine kinase that plays a pivotal role in cell motility, proliferation, and survival.[8] Its dysregulation is linked to cancer progression and metastasis, making it an attractive target for anticancer therapies. The 1H-indazole-3-carboxamide scaffold, a close analog of the 3-carbonitrile, has been identified as a potent and selective inhibitor of PAK1.[8][9]

Quantitative Comparison of PAK1 Inhibitory Activity

Compound ID (Indazole-3-carboxamide derivative)PAK1 IC50 (nM)Reference(s)
87b159[10]
87c52[10]
87d16[10]
30l9.8[8][10]

These findings highlight the potential of the indazole-3-carboxamide core in developing highly potent PAK1 inhibitors. The structure-activity relationship (SAR) studies indicate that substitutions on the carboxamide nitrogen are crucial for potency and selectivity.[8] Given the structural similarity, it is plausible that this compound could be a precursor or a scaffold for designing novel PAK1 inhibitors.

Signaling Pathway

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_rho Rho GTPases cluster_downstream Downstream Effects RTK RTKs (e.g., EGFR) Rac1_Cdc42 Rac1 / Cdc42 RTK->Rac1_Cdc42 GPCR GPCRs GPCR->Rac1_Cdc42 Integrins Integrins Integrins->Rac1_Cdc42 PAK1 PAK1 Rac1_Cdc42->PAK1 Activation Cytoskeleton Cytoskeletal Remodeling (Cell Motility & Invasion) PAK1->Cytoskeleton Survival Cell Survival (Anti-apoptosis) PAK1->Survival Proliferation Cell Proliferation PAK1->Proliferation

Caption: Simplified PAK1 signaling pathway.

Cannabinoid Receptor (CB) Modulation

The endocannabinoid system, primarily through the CB1 and CB2 receptors, is involved in a multitude of physiological processes, including pain, appetite, and immune function. Synthetic indazole-3-carboxamides have been identified as potent cannabinoid receptor agonists.

Quantitative Comparison of Cannabinoid Receptor Binding Affinity

Compound (Indazole-3-carboxamide derivative)CB1 Ki (nM)CB2 Ki (nM)Reference
S-form of a specific indazole carboxamide78.4-[11]
MDMB-FUBINACA0.0985-[12]
ADB-BINACA--[11] (Potent agonist, specific Ki not provided)

The indazole-3-carboxamide scaffold is a key feature in many synthetic cannabinoids, demonstrating high affinity for the CB1 receptor.[11] This suggests that this compound and its derivatives could also interact with cannabinoid receptors.

Signaling Pathway

Cannabinoid_Receptor_Signaling Ligand Cannabinoid Ligand (e.g., Indazole Analog) CB1_R CB1 Receptor Ligand->CB1_R Binds G_Protein Gi/o Protein CB1_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway (ERK, JNK) G_Protein->MAPK Ion_Channels Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channels cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA

Caption: Simplified cannabinoid receptor signaling.

Experimental Protocols

For researchers aiming to validate the bioactivity of this compound or its analogs, the following standardized protocols provide a robust framework.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is designed to determine the IC50 value of a test compound against a specific kinase, such as PAK1.[10]

Materials:

  • Purified kinase (e.g., PAK1)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (e.g., this compound)

  • Kinase buffer

  • 384-well white microplates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution to each well.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow Start Start Prep Prepare Compound Dilutions Start->Prep Reaction Set up Kinase Reaction (Enzyme, Substrate, ATP, Compound) Prep->Reaction Incubate_Kinase Incubate (60 min) Reaction->Incubate_Kinase Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate_Kinase->Stop_Reaction Incubate_Stop Incubate (40 min) Stop_Reaction->Incubate_Stop Detect_Signal Add Detection Reagent & Generate Signal Incubate_Stop->Detect_Signal Incubate_Detect Incubate (30 min) Detect_Signal->Incubate_Detect Read Measure Luminescence Incubate_Detect->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for in vitro kinase inhibition assay.

Protocol 2: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[13][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Treat_Cells Treat with Test Compound Incubate_24h->Treat_Cells Incubate_Treatment Incubate (48-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate % Viability & IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion

While direct experimental evidence for the bioactivity of this compound remains to be established, a comparative analysis of its structural analogs provides a strong foundation for predicting its potential as a bioactive molecule. The available data on related indazole derivatives suggests that this compound is a promising candidate for investigation as a nitric oxide synthase inhibitor, a p21-activated kinase 1 inhibitor, or a cannabinoid receptor modulator. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to explore the therapeutic potential of this and other novel indazole derivatives. Further synthesis and biological evaluation are warranted to fully elucidate the pharmacological profile of this compound.

References

  • BenchChem. (2025).
  • Chavda, V. P., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1185-1207.
  • BenchChem. (2025). Application Notes and Protocols for MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.
  • Roche. (n.d.).
  • Zhang, T., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.
  • Tegdes, A., et al. (2008). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. Bioorganic & Medicinal Chemistry, 16(11), 5962-5973.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • RCSB PDB. (n.d.).
  • Wikimedia Commons. (2020).
  • Biosynth. (n.d.). 1H-Indazole-7-carbonitrile.
  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
  • BenchChem. (2025).
  • Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • BenchChem. (2025). Application Notes and Protocols for CBDPA in Cannabinoid Receptor Binding Assays.
  • RSC Medicinal Chemistry. (2022).
  • International Journal of Molecular Sciences. (2023).
  • Pharmaceuticals. (2020). Cannabinoid CB1 and CB2 Receptor Signaling and Bias.
  • Wikimedia Commons. (2020).
  • Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • Promega Corpor
  • Der Pharma Chemica. (2014).
  • Forensic Toxicology. (2018). Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds.
  • Bioorganic & Medicinal Chemistry Letters. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†).
  • Experimental & Molecular Medicine. (2016). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay.
  • ResearchGate. (n.d.).
  • ResearchGate. (2020). Illustration of the IC50 values for the compounds 3(a–ja; b; c; d; e; f; g; h; i; j) and 5(a–ja; b; c; d; e; f; g; h; i; j; a; b; c; d; e; f; g; h; i; j).
  • Springer Nature Experiments. (n.d.). The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells.
  • British Journal of Pharmacology. (2017). The p21‐activated kinase 1 (Pak1)
  • Wikipedia. (n.d.). PAK1.
  • Annual Review of Pharmacology and Toxicology. (2016). Structure, Biochemistry, and Biology of PAK Kinases.
  • ResearchGate. (n.d.). Scheme 20.
  • BenchChem. (2025). Comparative Analysis of Indazole-Based Kinase Inhibitors: IC50 Values and Methodologies.
  • Frontiers in Pharmacology. (2023). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay.
  • Forensic Toxicology. (2022). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists.
  • Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Drug Testing and Analysis. (2019).
  • Journal of Ovarian Research. (2021). The anticancer IC50 values of synthesized compounds against 3 cell lines.
  • BenchChem. (2025).
  • Forensic Toxicology. (2022). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists.
  • Acta Pharmaceutica Sinica B. (2021). P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer.
  • Current Topics in Medicinal Chemistry. (2012). Development of small-molecule inhibitors of the group I p21-activated kinases, emerging therapeutic targets in cancer.
  • Chem-Impex. (n.d.). 1H-Indazole-7-carboxylic acid.
  • Oncotarget. (2015). Effects of p21-activated kinase 1 inhibition on 11q13 amplified ovarian cancer cells.
  • ScienceDirect. (2014).
  • Journal of Medicinal Chemistry. (2010).

Sources

The Impact of C7-Methylation on the Bioactivity of the Indazole-3-carbonitrile Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1H-indazole scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The strategic functionalization of this bicyclic system is a cornerstone of modern drug design, with minor structural modifications often leading to profound changes in biological activity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of 7-Methyl-1H-indazole-3-carbonitrile and its parent compound, 1H-indazole-3-carbonitrile, focusing on the influence of the C7-methyl group on potential kinase inhibitory activity.

While direct, head-to-head experimental data for this compound is not extensively available in peer-reviewed literature, we can construct a robust, predictive comparison. This analysis is based on well-established Structure-Activity Relationships (SAR) for the indazole class and extensive experimental data available for the parent scaffold and its close analogs.[4][5][6]

Core Thesis: The Role of the C7 Position

The C7 position of the indazole ring projects into a region of space that can be critical for target engagement. Depending on the topology of the target protein's binding site, substitution at this position can either enhance or diminish affinity. A methyl group, while small, is a significant modulator of local lipophilicity and can introduce steric constraints that influence the binding orientation of the entire molecule. Furthermore, it can block metabolic attack, potentially improving the compound's pharmacokinetic profile.

Comparative Biological Activity: A Predictive Analysis

The 1H-indazole-3-carboxamide scaffold, a close structural relative of the 3-carbonitrile, has been identified as a potent inhibitor of p21-activated kinase 1 (PAK1), a key regulator of cell motility and proliferation implicated in cancer progression.[4][7][8] This provides a validated starting point for our comparison.

Table 1: Quantitative Activity of 1H-Indazole-3-carboxamide Derivatives against PAK1 and a Predictive Assessment for this compound

CompoundTargetIC50 (nM)Rationale & CommentsReference
Compound 30l (A 1H-indazole-3-carboxamide derivative)PAK19.8This potent inhibitor establishes the 1H-indazole-3-carboxamide core as a high-affinity PAK1-binding scaffold.[4][4]
1H-indazole-3-carbonitrile PAK1Predicted: Moderate to Low µMThe carbonitrile is a known bioisostere for the carboxamide and can engage in similar hydrogen bonding. However, without the additional interactions of the amide substituent, its intrinsic potency is expected to be lower.N/A (Prediction)
This compound PAK1Predicted: Potentially Increased PotencyThe addition of a methyl group at the C7 position can enhance binding affinity through favorable hydrophobic interactions within a lipophilic pocket adjacent to the hinge-binding region of many kinases. It may also improve metabolic stability, leading to greater cellular efficacy. This prediction is contingent on the specific topology of the PAK1 active site.N/A (Prediction)

Causality behind the Prediction: The rationale for predicting enhanced activity for the 7-methyl derivative is rooted in SAR studies of related heterocyclic kinase inhibitors. For many kinases, the region around the C7 position of the indazole (the "back pocket") can accommodate small hydrophobic groups. The methyl group can increase van der Waals contacts and displace unfavorable water molecules from this pocket, thereby increasing binding affinity. A study on 7-substituted indazoles as nitric oxide synthase inhibitors demonstrated that substitutions at this position significantly modulate potency, underscoring its importance for target engagement.[6]

Logical Relationship: Structure-Activity Relationship (SAR)

The following diagram illustrates the predicted impact of the C7-methyl group on the activity of the indazole-3-carbonitrile scaffold.

SAR_Comparison cluster_parent Parent Scaffold cluster_derivative C7-Methylated Derivative Parent 1H-Indazole-3-carbonitrile Parent_Activity Baseline Activity (Predicted: Moderate) Parent->Parent_Activity Binds to Target Modification Addition of C7-Methyl Group Parent->Modification Derivative This compound Derivative_Activity Potentially Enhanced Activity Derivative->Derivative_Activity Enhanced Binding Modification->Derivative Factors Potential Effects: - Increased Lipophilicity - Steric Influence - Improved Metabolic Stability Modification->Factors

Caption: Predicted SAR for C7-methylation of the indazole-3-carbonitrile core.

Experimental Validation: Kinase Inhibition Assay

To experimentally validate the predicted activities, a robust and reliable biochemical assay is required. The following protocol describes a widely used method for determining the in vitro inhibitory activity of compounds against a target kinase, such as PAK1. This protocol is designed as a self-validating system by including appropriate controls.

Protocol: In Vitro PAK1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)

1. Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The luminescent signal generated is inversely correlated with the amount of kinase inhibition.

2. Materials:

  • Recombinant human PAK1 enzyme

  • Kinase substrate (e.g., a specific peptide substrate for PAK1)

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test Compounds (this compound, 1H-indazole-3-carbonitrile) dissolved in DMSO

  • Positive Control Inhibitor (e.g., Compound 30l)

  • 384-well plates (white, low-volume)

  • Multichannel pipettes and plate reader capable of luminescence detection

3. Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compounds and the positive control in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
  • Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor solution from the dilution series. For control wells, add 1 µL of 5% DMSO (vehicle control for 0% inhibition) and 1 µL of a high concentration of the positive control (for 100% inhibition).
  • Enzyme Addition: Add 2 µL of the PAK1 enzyme solution (diluted in kinase buffer to the desired concentration) to each well.
  • Initiation of Kinase Reaction: Add 2 µL of the substrate/ATP mixture (at a concentration near the Km for ATP) to each well to start the reaction.
  • Incubation: Incubate the plate at room temperature for 60 minutes.
  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration.
  • Signal Detection: Incubate at room temperature for 30-60 minutes, then measure the luminescence using a plate reader.

4. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and high-concentration positive control (100% inhibition) wells.
  • Plot the percentage of inhibition against the logarithm of the compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Experimental Workflow Diagram

The following diagram outlines the workflow for the described kinase inhibition assay.

Kinase_Assay_Workflow start Start: Compound Dilution plate_prep Plate Preparation: Add 1µL Compound/Control to 384-well plate start->plate_prep enzyme_add Add 2µL PAK1 Enzyme plate_prep->enzyme_add reaction_start Initiate Reaction: Add 2µL Substrate/ATP Mixture enzyme_add->reaction_start incubation1 Incubate for 60 min at RT reaction_start->incubation1 reaction_stop Stop Reaction: Add 5µL ADP-Glo™ Reagent incubation1->reaction_stop incubation2 Incubate for 40 min at RT reaction_stop->incubation2 signal_dev Signal Development: Add 10µL Kinase Detection Reagent incubation2->signal_dev incubation3 Incubate for 30-60 min at RT signal_dev->incubation3 read_plate Measure Luminescence incubation3->read_plate data_analysis Data Analysis: Calculate % Inhibition and IC50 read_plate->data_analysis end End: Determine Potency data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The 1H-indazole-3-carbonitrile scaffold is a valuable starting point for the development of kinase inhibitors. Based on established SAR principles, the introduction of a methyl group at the C7 position to yield this compound is a rational design strategy with a high probability of increasing potency against certain kinase targets, such as PAK1. This enhancement is likely driven by favorable hydrophobic interactions within the target's active site and potentially improved metabolic stability.

This predictive guide underscores the necessity of empirical validation. The synthesis of this compound and its direct comparison against the parent compound using the detailed biochemical assay herein would provide definitive data on the impact of C7-methylation. Such studies are crucial for advancing the indazole scaffold in the ongoing quest for more potent and selective therapeutics.

References

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities.European Journal of Medicinal Chemistry. [Link]
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.RSC Medicinal Chemistry. [Link]
  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway.Bioorganic & Medicinal Chemistry. [Link]
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2).Bioorganic & Medicinal Chemistry Letters. [Link]
  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines.Journal of Medicinal Chemistry. [Link]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.Molecules. [Link]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.RSC Medicinal Chemistry. [Link]
  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition.Journal of Chemical Sciences. [Link]
  • Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile.Bioorganic & Medicinal Chemistry. [Link]

Sources

A Guide to Orthogonal Purity Confirmation for 7-Methyl-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of orthogonal analytical methods for confirming the purity of 7-Methyl-1H-indazole-3-carbonitrile, a key heterocyclic intermediate in pharmaceutical development. As drug development professionals, we understand that establishing the purity of an active pharmaceutical ingredient (API) or its precursors is not merely a matter of routine testing; it is a foundational requirement for ensuring safety and efficacy. A single analytical method, no matter how robust, provides only one perspective on a sample's composition. True confidence in a purity profile is achieved through an orthogonal approach, where multiple analytical techniques based on different scientific principles are employed to challenge the sample.[1][2][3] This guide will detail a primary chromatographic method, a truly orthogonal spectroscopic method for absolute quantification, and confirmatory techniques for identity and bulk property analysis.

The Analyte: Understanding this compound and Its Impurity Profile

This compound belongs to the indazole class of nitrogen-containing heterocycles, a scaffold of significant interest in medicinal chemistry due to its prevalence in compounds with diverse biological activities.[4] Its purity is paramount, as even trace impurities can affect downstream reactions, final product stability, and toxicological profiles.

Potential impurities in a typical batch can originate from various sources, including the synthesis and storage processes:[5][6]

  • Starting Materials: Unreacted 7-methyl-indole or other precursors.[7][8]

  • Intermediates: Incomplete conversion of intermediate species.

  • By-products: Isomeric indazoles, products of over-reaction, or side reactions.

  • Reagents and Catalysts: Residual reagents, ligands, or catalysts used in the synthesis.[9]

  • Degradation Products: Compounds formed during storage or under stress conditions (e.g., hydrolysis of the nitrile group).

A robust analytical strategy must be capable of separating and detecting all these potential impurities.

Primary Purity Assessment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and precision.[10] We select a reversed-phase method as our primary technique, which separates compounds based on their relative polarity. This method is universally accepted by regulatory bodies and is detailed in pharmacopeial guidelines like USP General Chapter <621>.[11][12][13][14]

Causality Behind Experimental Choices: The selection of a C18 stationary phase provides a non-polar surface that effectively retains the moderately polar this compound and its likely organic impurities. A gradient elution is chosen over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable runtime. Formic acid is added to the mobile phase to control the ionization state of the indazole ring and any acidic or basic impurities, leading to sharper, more symmetrical peaks. UV detection is selected based on the chromophoric nature of the indazole scaffold.

Experimental Protocol: RP-HPLC Purity Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Trustworthiness: The Self-Validating System Suitability Test (SST)

Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[15] This is a non-negotiable part of the protocol that validates the system for each run.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
Repeatability (%RSD) ≤ 2.0% for 5 replicate injectionsConfirms precision of the instrument and method.
Data Presentation: Hypothetical Batch Analysis
Peak IDRetention Time (min)Area %Identity
Impurity 14.50.08Starting Material
Impurity 211.20.15Unknown
Main Peak 12.5 99.72 This compound
Impurity 315.80.05By-product
Total Impurities 0.28
Purity (by Area %) 99.72

Orthogonal Confirmation: Quantitative NMR (qNMR) Spectroscopy

While HPLC is powerful, it has limitations. Co-elution of impurities with the main peak can occur, and impurities with poor UV chromophores may go undetected. Quantitative Nuclear Magnetic Resonance (qNMR) is an ideal orthogonal method because it relies on a fundamentally different principle: the direct proportionality between the integrated NMR signal area and the number of atomic nuclei responsible for that signal.[16][17][18] It is a primary analytical method recognized by pharmacopeias, capable of providing a highly accurate purity value without requiring reference standards for each impurity.[19]

Causality Behind Experimental Choices: ¹H NMR is chosen for its high sensitivity and the presence of unique, well-resolved protons in the analyte's structure. DMSO-d₆ is a suitable solvent for its ability to dissolve the analyte and the internal standard. Maleic acid is selected as the internal standard because it is a stable, non-volatile solid, possesses protons that resonate in a clear region of the spectrum away from the analyte's signals, and is available as a high-purity certified reference material. A long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated is critical to ensure complete relaxation of all nuclei between pulses, which is the cornerstone of accurate quantification.

Experimental Protocol: ¹H-qNMR Purity Assay
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Internal Standard (IS) Preparation: Accurately weigh ~10 mg of certified maleic acid into a vial.

  • Sample Preparation: Accurately weigh ~20 mg of this compound into the same vial. Dissolve the mixture in ~0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (D1): 30 seconds.

    • Number of Scans: 16 (or as needed for good signal-to-noise).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the well-resolved singlet from the maleic acid (δ ~6.2 ppm, 2H) and a well-resolved, unique signal from the analyte (e.g., a specific aromatic proton).

  • Purity Calculation: The purity is calculated using the following formula:

    Purity (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

Data Presentation: Sample qNMR Purity Calculation
ParameterAnalyteInternal Standard (Maleic Acid)
Mass (m) 20.15 mg10.05 mg
Molecular Weight (MW) 157.17 g/mol 116.07 g/mol
Signal Integral (I) 1.00 (for a 1H signal)0.95 (for the 2H signal)
Number of Protons (N) 12
Purity of IS (PIS) 99.9%
Calculated Purity 99.6%

This qNMR result of 99.6% provides strong orthogonal confirmation of the 99.72% purity determined by HPLC.

Further Confirmation: Mass Spectrometry and Thermal Analysis

To build a complete, self-validating data package, we employ two additional techniques to confirm identity and assess bulk properties.

A. Mass Spectrometry (MS) for Impurity Identification

Coupling our validated HPLC method to a mass spectrometer (LC-MS) provides definitive mass information for the main peak and any detected impurities.[20][21][22] This is crucial for meeting ICH guidelines, which require the identification of impurities above certain thresholds.[23][24][25]

Workflow: The eluent from the HPLC column is directed into a high-resolution mass spectrometer (e.g., ESI-QTOF). This provides accurate mass measurements, allowing for the determination of elemental formulas for unknown impurities.

Data Presentation: LC-MS Peak Identification

RT (min)Area % (UV)Observed m/z [M+H]⁺Proposed Identity
4.50.08132.08117-Methyl-indole (Starting Material)
11.20.15172.0764Isomer of main peak + CH₂
12.5 99.72 158.0713 This compound
B. Differential Scanning Calorimetry (DSC) for Bulk Purity

DSC offers a truly orthogonal perspective by measuring the purity of the bulk crystalline material based on a thermodynamic property: the melting point depression caused by impurities.[26][27] This method quantifies the total level of eutectic impurities, which are soluble in the melt but not in the solid phase.[28][29]

Experimental Protocol: A small sample (1-3 mg) is hermetically sealed in an aluminum pan and heated at a slow, constant rate (e.g., 1 °C/min) under a nitrogen atmosphere. The heat flow required to raise the sample's temperature is measured relative to an empty reference pan.

Data Interpretation: The resulting thermogram shows a melting endotherm. The purity is automatically calculated by the instrument software using a simplified form of the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[26][28] A purity of >99.5 mol% from DSC would provide excellent corroborating evidence for the high purity determined by chromatography and NMR.

Visualization of the Orthogonal Workflow

A structured, multi-step approach ensures that all aspects of the compound's purity are investigated.

OrthogonalWorkflow cluster_0 Primary Analysis cluster_1 Orthogonal Confirmation cluster_2 Final Purity Confirmation HPLC HPLC Purity (Separation by Polarity) qNMR qNMR Assay (Quantification by Nuclei Count) HPLC->qNMR Orthogonal Quantification LCMS LC-MS Identification (Mass-to-Charge Ratio) HPLC->LCMS Impurity Identification DSC DSC Bulk Purity (Thermodynamic Property) HPLC->DSC Bulk Property Confirmation Report Comprehensive Purity Report (High Confidence) qNMR->Report LCMS->Report DSC->Report

Caption: Workflow for comprehensive purity assessment of this compound.

OrthogonalConcept Sample Analyte Sample (this compound) Prop1 Physicochemical Partitioning Sample->Prop1 Prop2 Nuclear Magnetic Properties Sample->Prop2 Prop3 Mass-to-Charge Ratio Sample->Prop3 Prop4 Thermodynamic Properties Sample->Prop4 Method1 HPLC Prop1->Method1 Method2 qNMR Prop2->Method2 Method3 MS Prop3->Method3 Method4 DSC Prop4->Method4

Caption: Orthogonal methods probe different intrinsic properties of the analyte sample.

Conclusion

The purity confirmation of a pharmaceutical intermediate like this compound cannot be entrusted to a single analytical technique. This guide has demonstrated a robust, multi-faceted strategy that combines the high-resolution separation of HPLC with the absolute quantification of qNMR, the definitive identification power of mass spectrometry, and the bulk property analysis of DSC. By leveraging these orthogonal methods, which probe different chemical and physical properties of the analyte, we construct a self-validating and comprehensive purity profile. This rigorous approach not only ensures the quality of the material but also satisfies the stringent expectations of global regulatory authorities, ultimately safeguarding the integrity of the drug development process.

References

  • Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL:[Link]
  • Title: Investigating the Purity of Substances by Means of DSC Source: NETZSCH Analyzing & Testing URL:[Link]
  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL:[Link]
  • Title: Purity Determination by DSC Source: Cre
  • Title: Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities Source: Chrom
  • Title: ICH Q3A(R) Guideline: Impurities in New Drug Substances Source: IKEV URL:[Link]
  • Title: Are You Sure You Understand USP <621>?
  • Title: Mass Spectrometry in Small Molecule Drug Development Source: Bioanalysis Zone URL:[Link]
  • Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances Source: European Medicines Agency URL:[Link]
  • Title: Purity Determination of Low-Molecular-Mass Compounds by DSC Source: Scribd URL:[Link]
  • Title: The benefits of high-resolution mass spectrometry for impurity profiling Source: LGC URL:[Link]
  • Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investig
  • Title: Orthogonal method in pharmaceutical product analysis Source: Alphalyse URL:[Link]
  • Title: Impurity Profiling and Characterization for Generic Project Submission to USFDA Source: Veeprho URL:[Link]
  • Title: Use of Orthogonal Methods During Pharmaceutical Development: Case Studies Source: Pharmaceutical Technology URL:[Link]
  • Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: P
  • Title: Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: American Pharmaceutical Review URL:[Link]
  • Title: Mass spectrometry in impurity profiling Source: ResearchG
  • Title: Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol Source: ResearchG
  • Title: Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances Source: ResearchG
  • Title: Quantitative NMR Spectroscopy in Pharmaceutical R&D Source: ResearchG
  • Title: Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics Source: American Pharmaceutical Review URL:[Link]
  • Title: Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: European Pharmaceutical Review URL:[Link]
  • Title: Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions Source: PubMed Central (PMC) URL:[Link]
  • Title: Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 Source: Pharmacia URL:[Link]
  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 Source: Pharmacia Journal URL:[Link]

Sources

A Senior Application Scientist's Guide to Analytical Standards of 7-Methyl-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of your work is fundamentally tethered to the quality of your starting materials. An analytical standard is not merely a bottle on a shelf; it is the benchmark against which all subsequent measurements are judged. This guide provides an in-depth technical comparison of the analytical standards for 7-Methyl-1H-indazole-3-carbonitrile, a key building block in medicinal chemistry.

As a senior application scientist, my objective is to move beyond a simple listing of specifications. Instead, this guide will dissect the causality behind the analytical choices, empowering you to critically evaluate and qualify a reference standard of this compound. We will explore this topic by comparing it with its parent compound, 1H-indazole-3-carbonitrile, a common alternative and potential impurity. This comparative approach mirrors the real-world challenges of process development and quality control, where distinguishing between structurally similar compounds is paramount.

The Imperative of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance intended for use in analytical procedures.[1][2] Its purpose is to ensure the identity, strength, quality, and purity of a substance.[3] For a novel compound like this compound, establishing a robust analytical standard is the first step in any validatable workflow, from early discovery to quality control in manufacturing.[4] The US Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and be "thoroughly characterized".[3]

This guide will walk through the essential analytical techniques required to fully characterize a standard of this compound, using 1H-indazole-3-carbonitrile as a comparative benchmark.

Physicochemical Properties: A Head-to-Head Comparison

A foundational understanding of the physicochemical differences between this compound and its non-methylated counterpart is crucial for developing selective analytical methods.

PropertyThis compound1H-indazole-3-carbonitrileRationale for Comparison
Chemical Formula C₉H₇N₃[5]C₈H₅N₃[6]The addition of a methyl group significantly alters the molecular weight, a key differentiator in mass spectrometry.
Molecular Weight 157.17 g/mol [5]143.15 g/mol [6]This difference is readily detectable and is a primary identifier in mass spectrometric analysis.
Appearance Typically a colorless to off-white solid.[5]Light-yellow solid.[7]While not a definitive test, visual inspection is an initial quality control step.
Solubility Low solubility in water; soluble in organic solvents like dichloromethane and chloroform.[5]Insoluble in water; likely soluble in similar organic solvents.Solubility dictates the choice of diluents for HPLC and NMR analysis, and differences can be exploited for separation.

Analytical Workflow for Qualification and Comparison

The qualification of a new batch of this compound as a reference standard is a systematic process. The following workflow illustrates the key analytical techniques and their interplay.

Analytical Workflow cluster_2 Final Qualification NMR NMR Spectroscopy (1H, 13C, 2D) HPLC HPLC-UV (Chromatographic Purity) NMR->HPLC MS Mass Spectrometry (GC-MS, LC-MS) MS->HPLC IR FTIR Spectroscopy IR->HPLC qNMR qNMR (Absolute Purity) HPLC->qNMR GC_HS GC-HS (Residual Solvents) HPLC->GC_HS KF Karl Fischer Titration (Water Content) HPLC->KF TGA TGA (Non-volatile Impurities) HPLC->TGA CoA Certificate of Analysis Generation HPLC->CoA qNMR->CoA GC_HS->CoA KF->CoA TGA->CoA start Candidate Material (this compound) start->NMR start->MS start->IR comparator Reference Material (1H-indazole-3-carbonitrile) comparator->NMR comparator->MS

Caption: Analytical workflow for qualifying a reference standard.

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR is arguably the most powerful technique for the unambiguous identification of organic molecules. For a reference standard, both ¹H and ¹³C NMR are essential.

Objective & Causality: To confirm the chemical structure of this compound and differentiate it from isomers and the parent compound, 1H-indazole-3-carbonitrile. The chemical shifts and coupling patterns are unique fingerprints of the molecule's electronic environment and connectivity.

Comparative Analysis: this compound vs. 1H-indazole-3-carbonitrile

FeatureThis compound (Expected)1H-indazole-3-carbonitrile (Observed)Differentiation Rationale
¹H NMR
Methyl ProtonsA singlet around δ 2.5-2.8 ppm, integrating to 3H.Absent.The presence of this singlet is a definitive marker for the 7-methyl group.
Aromatic ProtonsThree distinct aromatic protons, with chemical shifts influenced by the methyl group's electron-donating effect.Four aromatic protons with characteristic shifts and couplings.[7]The number of aromatic signals and their splitting patterns will differ.
N-H ProtonA broad singlet at δ > 10 ppm.A broad singlet around δ 12.0 ppm.[7]The chemical shift of the N-H proton can be influenced by substitution on the benzene ring.
¹³C NMR
Methyl CarbonA signal around δ 15-20 ppm.Absent.A clear indicator of the methyl group's presence.
Aromatic CarbonsDistinct shifts for the 7 carbons of the indazole ring and the nitrile carbon, with the C7 signal being a quaternary carbon.Characteristic signals for the 7 aromatic carbons and the nitrile carbon.[7]The chemical shift of C7 will be significantly different and will lack a C-H coupling in a coupled spectrum.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the standard and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the smallest proton signal).

    • Set a spectral width that encompasses all expected signals (e.g., 0-16 ppm).

    • Use a relaxation delay (d1) of at least 5 times the longest T₁ of the protons of interest for quantitative integration.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

    • Integrate all signals and verify that the relative integrals correspond to the number of protons in the proposed structure.

Quantitative NMR (qNMR) for Purity Assessment

qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[6][8][9]

Objective & Causality: To obtain an absolute purity value for the this compound standard. The signal intensity in NMR is directly proportional to the number of nuclei, allowing for accurate quantification against a certified internal standard of known purity.[8]

Experimental Protocol: qNMR

  • Internal Standard Selection: Choose a stable, non-reactive internal standard with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The internal standard must have a certified purity.

  • Sample Preparation: Accurately weigh the candidate standard and the internal standard into the same vial. Dissolve the mixture in a suitable deuterated solvent and transfer to an NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, sufficient number of scans).

  • Calculation: Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Objective & Causality: To confirm the molecular weight of this compound and to establish a characteristic fragmentation pattern that can be used for identification and differentiation from related compounds. Electron ionization (EI) in GC-MS provides reproducible fragmentation patterns that are valuable for structural elucidation.[10][11]

Comparative Fragmentation Analysis

IonThis compound (Predicted)1H-indazole-3-carbonitrile (Predicted)Differentiation Rationale
Molecular Ion [M]⁺˙ m/z 157m/z 143Confirms the molecular weight and the presence of the methyl group.
[M-HCN]⁺˙ m/z 130m/z 116Loss of hydrogen cyanide from the pyrazole ring is a common fragmentation pathway for indazoles.
[M-CH₃]⁺ m/z 142Not applicableLoss of the methyl radical is a characteristic fragmentation for the 7-methyl isomer.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the standard in a volatile organic solvent such as methanol or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280-300 °C) at 10-20 °C/min.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to the analyte and analyze its mass spectrum. Compare the observed molecular ion and fragmentation pattern with the expected values.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

Objective & Causality: To determine the chromatographic purity of the standard by separating it from any potential impurities, including the parent compound, positional isomers, and starting materials from the synthesis.[12][13][14] A well-developed HPLC method should be specific, linear, accurate, and precise, in line with ICH Q2(R1) guidelines.[15][16]

Method Development Considerations

  • Column: A C18 reversed-phase column is a good starting point for this type of aromatic, moderately polar compound.[17][18]

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is typically effective.[15][17]

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., determined by a UV scan).

Experimental Protocol: HPLC Purity

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., acetonitrile/water).

    • Prepare a working solution at a lower concentration (e.g., 0.1 mg/mL) for the main analysis.

  • Chromatographic Conditions (Example):

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area % method).

    • Ensure that any known impurities, such as 1H-indazole-3-carbonitrile, are well-resolved from the main peak.

HPLC Separation cluster_0 HPLC Chromatogram cluster_1 Peaks a Intensity b Time (min) a->b p1 p2 p3

Sources

comparative analysis of kinase inhibition by indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Kinase Inhibition by Indazole Derivatives

The indazole core is a "privileged scaffold" in medicinal chemistry, a versatile structure capable of binding to multiple biological targets with high affinity.[1] Its prominence in oncology drug discovery is particularly noteworthy, with numerous approved drugs, such as axitinib and pazopanib, featuring this moiety.[2][3][4] This guide provides a comparative analysis of indazole derivatives targeting key kinase families implicated in cancer, offering field-proven insights into their structure-activity relationships (SAR), selectivity profiles, and the experimental methodologies crucial for their evaluation.

Comparative Analysis of Indazole Derivatives by Kinase Family

The strategic modification of the indazole ring system allows for the fine-tuning of potency and selectivity against various kinases.[5] Here, we compare derivatives targeting three critical kinase families: Aurora Kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and the TRK/ROS1/ALK family.

Aurora Kinase Inhibitors

Aurora kinases are essential serine/threonine kinases that regulate mitosis; their overexpression is common in many cancers, making them a key therapeutic target.[3] The indazole scaffold has been successfully utilized to develop potent inhibitors, with substitutions dictating isoform selectivity.[2][6]

Computational modeling and subsequent synthesis have revealed that specific substitutions can target unique residues within the Aurora kinase binding pocket.[2][6] For instance, interactions with hinge residues Ala213 and Glu211 are crucial for potent inhibition, while modifications that interact with residues like Arg220 or Thr217 can confer selectivity for either Aurora A or Aurora B.[2][6][7]

Compound Class/ExampleTarget(s)IC50 (nM)Key Structural Features & SAR InsightsReference
3-(pyrrolopyridin-2-yl) indazoles Aurora A1.3 - 8.3 (cellular)Identified as potent and selective Aurora A inhibitors over other kinases like CHK1 and CDK2.[8][8]
Amide Derivatives Aurora A~13,000 (initial hit)Optimization of amide substitutions on the indazole core led to significant potency improvements.[3][3]
Optimized Indazoles Aurora A/B (Dual)Potent (unspecified)Possess a core indazole scaffold with substituents designed for dual inhibition.[2][6][2][6]
Optimized Indazoles Aurora A SelectivePotent (unspecified)Substituents are designed to specifically target residues like Glu177 in the Aurora A binding pocket.[2][6][2][6]
Optimized Indazoles Aurora B SelectivePotent (unspecified)Modifications target residues such as Thr217 to achieve selectivity for Aurora B.[2][6][2][6]
VEGFR Inhibitors

Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, is a clinically validated strategy to block tumor angiogenesis.[9] The indazole scaffold is central to several multi-kinase inhibitors that target this pathway.

Pazopanib , an FDA-approved drug, is a prime example. It functions as a multi-targeted tyrosine kinase inhibitor against VEGFR-1, -2, and -3, as well as PDGFR and c-Kit.[10][11][12] This broad-spectrum inhibition effectively blocks the formation of new blood vessels that tumors need to grow.[13] The indazole moiety in Pazopanib is crucial for its interaction with the ATP-binding pocket of these kinases.[12]

CompoundTarget(s)IC50 (nM)Key Structural Features & SAR InsightsReference
Pazopanib VEGFR-1, -2, -3, PDGFR-α/β, c-Kit10 (VEGFR-1), 30 (VEGFR-2), 47 (VEGFR-3), 84 (PDGFR-β), 74 (c-Kit)A pyrimidine substituent on the indazole core is critical for its multi-targeted profile. Pazopanib is an oral angiogenesis inhibitor.[10][12][14][15][10][12][14][15]
Axitinib VEGFR-1, -2, -31.2 (VEGFR-1), 0.2 (VEGFR-2), 0.1-0.3 (VEGFR-3)Demonstrates exceptionally high potency against VEGFRs, with sub-nanomolar efficacy.[15][15]
Indazole-based Derivatives (Compound 30) VEGFR-21.24Designed specifically for potent and selective VEGFR-2 inhibition, showing significant anti-angiogenic properties in preclinical models.[9][9]
Indazole-pyrimidine Hybrids VEGFR-221 - 61Methoxy substitutions on the pyrimidine ring generally improve potency compared to alkyl or halogen groups.[7][16][16]
Pan-TRK, ROS1, and ALK Inhibitors

Oncogenic fusions involving NTRK genes, ROS1, and ALK are key drivers in various solid tumors.[17] Entrectinib is a potent, CNS-active indazole derivative designed to inhibit all three Tropomyosin Receptor Kinase (TRK) family members (TRKA, B, C), ROS1, and ALK.[17][18][19][20]

Entrectinib's design as an ATP-competitive inhibitor allows it to potently block the kinase activity of these targets.[17][20] Its ability to cross the blood-brain barrier is a critical feature, enabling the treatment of primary and metastatic brain tumors.[17][19]

CompoundTarget(s)IC50 (nM)Key Structural Features & SAR InsightsReference
Entrectinib TRKA, TRKB, TRKC, ROS1, ALK1 (TRKA), 3 (TRKB), 5 (TRKC), 7 (ROS1), 12 (ALK)A 3-aminoindazole derivative optimized for oral bioavailability and CNS penetration.[17][18] It is a selective inhibitor with a favorable safety profile.[19][20][17][18][20]

Signaling Pathway Context and Inhibition

Understanding the signaling cascades where these kinases operate is essential to appreciate the mechanism of action of their inhibitors.

Aurora Kinase A in Mitosis

Aurora Kinase A is a master regulator of mitotic entry, centrosome maturation, and spindle assembly. Its inhibition by an indazole derivative prevents the phosphorylation of downstream substrates, leading to mitotic arrest and ultimately, cancer cell death.

Aurora_Kinase_Pathway cluster_0 Upstream Activation cluster_1 Downstream Effects TPX2 TPX2 AuroraA Aurora Kinase A TPX2->AuroraA activates PLK1 Polo-like Kinase 1 PLK1->AuroraA activates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle CellCycle Mitotic Progression Spindle->CellCycle Indazole Indazole Derivative Indazole->AuroraA inhibits VEGFR_Signaling cluster_downstream Intracellular Signaling cluster_effects Cellular Response VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K/AKT VEGFR2->PI3K activates RAS RAS/MAPK VEGFR2->RAS activates Pazopanib Pazopanib (Indazole Derivative) Pazopanib->VEGFR2 inhibits autophosphorylation Migration Migration PLCg->Migration Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation

Caption: Pazopanib inhibits the VEGFR-2 angiogenic signaling pathway.

Essential Experimental Protocols

The characterization of kinase inhibitors requires robust and reproducible assays. The following protocols are foundational for determining inhibitor potency in both biochemical and cellular contexts.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction, providing a direct measure of inhibitor potency (IC50). [21][22] Workflow Diagram:

ADPGlo_Workflow Start 1. Kinase Reaction Setup (Kinase, Substrate, ATP, Inhibitor) AddReagent1 2. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Start->AddReagent1 Incubate1 3. Incubate (40 min @ RT) AddReagent1->Incubate1 AddReagent2 4. Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase) Incubate1->AddReagent2 Incubate2 5. Incubate (30-60 min @ RT) AddReagent2->Incubate2 Read 6. Measure Luminescence (Signal ∝ ADP produced) Incubate2->Read

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction (e.g., 5 µL volume) containing the kinase, substrate, ATP (at or near its Km), and varying concentrations of the indazole inhibitor. Include no-inhibitor (positive) and no-enzyme (negative) controls. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination: Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well. [23]This terminates the kinase reaction and depletes the remaining ATP.

  • ATP Depletion: Incubate the plate at room temperature for 40 minutes. [23][24]4. ADP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to detect the newly synthesized ATP. [24]5. Signal Development: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal. [23][24]6. Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Protocol: Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)

This homogeneous "add-mix-measure" assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells. [25]It is a gold-standard method for assessing the cytotoxic or cytostatic effects of kinase inhibitors on cancer cell lines.

Workflow Diagram:

CTG_Workflow Start 1. Cell Plating & Dosing (Seed cells, add inhibitor) Incubate1 2. Incubate (e.g., 72 hours) Start->Incubate1 Equilibrate 3. Equilibrate Plate (30 min @ RT) Incubate1->Equilibrate AddReagent 4. Add CellTiter-Glo® Reagent (Lyses cells, releases ATP) Equilibrate->AddReagent Mix 5. Mix & Incubate (2 min shake, 10 min RT) AddReagent->Mix Read 6. Measure Luminescence (Signal ∝ viable cells) Mix->Read

Caption: Workflow for the CellTiter-Glo® Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Culture and Dosing: Seed cancer cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight. Treat the cells with a serial dilution of the indazole inhibitor and incubate for a relevant period (e.g., 72 hours).

  • Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. [26]This prevents temperature gradients from affecting the enzymatic assay.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium). [27]4. Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. [27]Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. [27]5. Data Acquisition: Measure the luminescence. The signal strength is proportional to the amount of ATP present, which directly correlates with the number of viable cells in the well.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot this against the logarithm of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

References

  • The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects.
  • Pazopanib. Wikipedia. [Link]
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]
  • Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. PubMed. [Link]
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.
  • What is the mechanism of Pazopanib Hydrochloride?
  • What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? Dr.Oracle. [Link]
  • Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indic
  • ADP-Glo™ Assay Formats and Step-By-Step Protocol.
  • An updated review on Therapeutic potential of Entrectinib as a promising TrK, ROS 1, and ALK inhibitor in solid tumors and lung cancer. Jcdronline. [Link]
  • Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. PubMed. [Link]
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. [Link]
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors. PubMed. [Link]
  • Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors.
  • Structures and activities of indazole derivatives 9 u–z.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications.
  • An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors.
  • Synthesis (A) and VEGFR-2 activity profiles (B) of novel indazole-based...
  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC - NIH. [Link]
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties.
  • Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. MDPI. [Link]

Sources

A Multi-faceted Approach to Structural Validation: A Guide to Confirming the Identity of 7-Methyl-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with heterocyclic compounds, such as the promising indazole scaffolds, this validation is paramount. This guide provides an in-depth, experience-driven comparison of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the definitive identification of 7-Methyl-1H-indazole-3-carbonitrile. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a self-validating workflow.

The Analytical Imperative: Why a Dual-Technique Approach is Essential

Relying on a single analytical method for structural elucidation is fraught with risk. While Mass Spectrometry provides an accurate molecular weight, it often cannot distinguish between structural isomers. NMR spectroscopy, conversely, excels at mapping the precise connectivity of atoms within a molecule.[1][2][3] For this compound (Molecular Formula: C₉H₇N₃), several positional isomers exist (e.g., 4-Methyl-, 5-Methyl-, or 6-Methyl- derivatives), all sharing the same exact mass. Therefore, the synergistic use of MS and NMR is not merely best practice; it is a scientific necessity for irrefutable proof of identity.

Mass Spectrometry: Confirming the Molecular Blueprint

Mass spectrometry is the first step in our validation workflow, designed to confirm that the compound has the correct molecular formula by providing a high-accuracy mass measurement.[4] Electrospray Ionization (ESI) is a preferred "soft" ionization technique for this class of molecules as it typically generates the protonated molecular ion ([M+H]⁺) with minimal fragmentation, simplifying spectral interpretation.[4][5][6]

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

  • Instrument Setup: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).[6]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

Data Interpretation and Expected Results

The primary goal is to identify the protonated molecular ion peak. For this compound (molar mass 157.17 g/mol ), the expected result is a prominent signal at an m/z (mass-to-charge ratio) of 158.177.

Ion SpeciesCalculated m/zObserved m/z (Hypothetical)Interpretation
[M+H]⁺158.0718158.0715Confirms the molecular formula C₉H₇N₃.
[M+Na]⁺180.0538180.0535A common sodium adduct, further supporting the molecular weight.[5]

This high-resolution mass measurement provides strong evidence for the elemental composition but, as stated, cannot confirm the specific isomeric identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Puzzle

NMR spectroscopy provides the detailed structural information necessary to definitively identify the correct isomer.[1][2][7] By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, we can piece together the molecule's unique architecture.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation cluster_validation Final Validation Prep Dissolve ~5-10 mg in 0.6 mL DMSO-d6 H1_NMR ¹H NMR (e.g., 400 MHz) Prep->H1_NMR Acquire Proton Spectrum C13_NMR ¹³C NMR (e.g., 100 MHz) H1_NMR->C13_NMR Acquire Carbon Spectrum Analysis Analyze Chemical Shifts, Multiplicity, and Integration C13_NMR->Analysis Process Data Validation Structure Confirmed? Analysis->Validation Compare to Predicted Structure

Caption: NMR analysis workflow from sample preparation to structural confirmation.

¹H NMR Analysis: A Proton's Perspective

The ¹H NMR spectrum is particularly powerful for distinguishing isomers due to the sensitivity of proton chemical shifts and coupling patterns to their local environment. For this compound, we expect to see distinct signals for the methyl group and the three aromatic protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-4~7.80d1H~8.0Deshielded by the adjacent nitrogen and fused ring system.
H-5~7.15t1H~7.5Coupled to both H-4 and H-6.
H-6~7.50d1H~7.0Influenced by the electron-donating methyl group at position 7.
CH₃~2.50s3H-A singlet, characteristic of a methyl group attached to an aromatic ring.
NH>12.0br s1H-Broad signal for the acidic indazole proton.

Note: Predicted chemical shifts are estimates based on typical values for substituted indazoles and may vary slightly.[8][9]

¹³C NMR Analysis: The Carbon Backbone

The ¹³C NMR spectrum complements the proton data by providing information on the carbon framework of the molecule.[1]

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-3~115Position of the electron-withdrawing nitrile group.
C-3a~140Bridgehead carbon.
C-4~122Aromatic CH.
C-5~120Aromatic CH.
C-6~128Aromatic CH.
C-7~118Carbon bearing the methyl group.
C-7a~142Bridgehead carbon adjacent to the methyl group.
CH₃~16Typical range for an aromatic methyl carbon.
CN~117Nitrile carbon.

Note: These are estimated chemical shifts based on known data for similar structures.[10][11][12]

Comparative Analysis: The Power of Orthogonal Data

The true power of this dual-technique approach becomes evident when comparing the expected data for this compound with a potential isomer, such as 4-Methyl-1H-indazole-3-carbonitrile .

Feature7-Methyl Isomer4-Methyl Isomer (Predicted)Distinguishing Observation
Molecular Weight (MS) 157.17 g/mol 157.17 g/mol Indistinguishable by MS alone.
¹H NMR: Methyl Signal Singlet, ~2.50 ppmSinglet, ~2.60 ppmChemical shift may differ slightly, but multiplicity is the same.
¹H NMR: Aromatic Pattern A triplet and two doublets.Two doublets and one singlet (H-5).This is the key differentiator. The coupling pattern of the aromatic protons provides an unambiguous fingerprint for each isomer. The 4-methyl isomer would show a singlet for H-5, which is a clear distinction from the triplet seen in the 7-methyl isomer.

This comparative analysis underscores why NMR is indispensable. The unique spin-spin coupling patterns in the aromatic region of the ¹H NMR spectrum provide a definitive structural signature that mass spectrometry cannot resolve.

A Self-Validating Logic for Structural Confirmation

The combination of MS and NMR creates a self-validating system where each technique addresses the inherent limitations of the other.

Validation_Logic Start Synthesized Compound MS_Analysis MS Analysis Start->MS_Analysis Check_Mass Correct Molecular Weight? MS_Analysis->Check_Mass NMR_Analysis NMR Analysis Check_Mass->NMR_Analysis Yes Structure_Incorrect Identity Not Validated Check_Mass->Structure_Incorrect No Check_Pattern Correct Isomeric Pattern? NMR_Analysis->Check_Pattern Structure_Confirmed Identity Validated: This compound Check_Pattern->Structure_Confirmed Yes Check_Pattern->Structure_Incorrect No

Caption: Logical workflow for the validation of this compound.

Conclusion

The structural validation of this compound is a clear illustration of the power of a multi-technique analytical approach. While mass spectrometry efficiently confirms the elemental composition, it is the detailed architectural information from ¹H and ¹³C NMR that provides the conclusive evidence required to distinguish it from its isomers. By integrating these orthogonal datasets, researchers can proceed with confidence, knowing their molecule is unambiguously identified, thereby upholding the highest standards of scientific integrity in their research and development endeavors.

References

  • Vertex AI Search. (2024).
  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Slideshare.
  • PMC - NIH.
  • Physics LibreTexts. (2022). 6.
  • IonSource. (2005). Interpreting Electrospray Mass Spectra.
  • Journal of Chemical and Pharmaceutical Sciences.
  • Emory University.
  • PMC - PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • ResearchGate. Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts.
  • Wesleyan University.
  • Wiley Online Library. (2008).
  • BenchChem. High-Sensitivity LC-MS/MS Method for the Detection of 7-Methyl-1H-indazole-3-carboxamide and its Metabolites.
  • ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids....
  • The Royal Society of Chemistry.
  • The Royal Society of Chemistry.
  • ResearchG
  • Methylamine Supplier. This compound.
  • Wiley-VCH. (2007).
  • ACS Publications. Synthesis of 1H-Indazoles via Silver(I)
  • ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
  • BenchChem.
  • ChemicalBook. (2022). This compound (90322-82-2).
  • Scirp.org. (2016).
  • PMC - NIH.
  • MDPI. 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile.
  • BLD Pharm.
  • Oregon State University. 13-C NMR Chemical Shift Table.
  • University of California, Irvine. 1H-indazole-3-carbonitrile (1).
  • BLD Pharm. 7-Methyl-1H-indazole-3-carbaldehyde.
  • BenchChem. 7-Methyl-1H-indazole-3-carboxamide CAS number and molecular weight.
  • Oregon State University. 13 C NMR Chemical Shifts.
  • Semantic Scholar.
  • PubChem.
  • ResearchGate. (2025).
  • SciELO.

Sources

A Researcher's Guide to the Cross-Reactivity Profiling of 7-Methyl-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous characterization. A critical, and often decisive, aspect of this journey is understanding the compound's selectivity. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology, fundamentally altering a compound's therapeutic potential.

This guide provides a comprehensive framework for the cross-reactivity profiling of 7-Methyl-1H-indazole-3-carbonitrile . The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting protein kinases and other enzyme families.[1][2] While specific experimental data for this compound is not extensively published, its structural motifs and the known activities of related analogs allow us to construct a robust, evidence-based strategy for its comprehensive profiling. We will explain the causality behind experimental choices, provide detailed, self-validating protocols, and use data from well-characterized indazole-based inhibitors as illustrative examples to guide your analysis.

Predicted Target Landscape and the Rationale for Profiling

The structure of this compound suggests potential interactions with several key protein families.

  • Protein Kinases: The indazole ring is a well-established hinge-binding motif in a multitude of kinase inhibitors.[3] The high conservation of the ATP-binding pocket across the human kinome makes broad kinase screening an absolute necessity.

  • Nitric Oxide Synthases (NOS): Studies have demonstrated that indazole derivatives, including 1H-indazole-7-carbonitrile, can act as potent inhibitors of NOS isoforms.[4][5] This suggests that this compound should be evaluated against this enzyme family.

  • Other ATP-Binding Enzymes: The structural similarity to ATP warrants a broader assessment against other ATPases and enzymes where ATP is a cofactor.

Given this landscape, a multi-tiered profiling strategy is essential to build a comprehensive selectivity profile, mitigate risks of late-stage failure, and uncover the full therapeutic potential of the molecule.

A Strategic Workflow for Cross-Reactivity Profiling

A logical, tiered approach ensures that resources are used efficiently, starting with broad screening to identify potential off-targets and progressing to more detailed, quantitative validation in physiologically relevant systems.

G T1_Kinome Large-Panel Kinase Screen (e.g., KINOMEscan®) Primary hit identification T2_IC50 In Vitro Enzymatic Assays (e.g., ADP-Glo™) Determine IC50 for hits T1_Kinome->T2_IC50 Validate Hits T1_Safety Broad Safety Panel (e.g., SafetyScreen™ 87) GPCRs, Ion Channels, Transporters T1_Safety->T2_IC50 Validate Hits T3_CETSA Cellular Thermal Shift Assay (CETSA) Confirm target binding in intact cells T2_IC50->T3_CETSA Confirm in Cells T2_NOS NOS Inhibition Assays (nNOS, eNOS, iNOS) Confirm activity on predicted target class T2_NOS->T3_CETSA Confirm in Cells T3_Pheno Phenotypic Assays (e.g., Cell Proliferation, Migration) Link target engagement to cellular function T3_CETSA->T3_Pheno

A tiered workflow for comprehensive cross-reactivity profiling.

PART I: BROAD-SPECTRUM PRIMARY SCREENING

The initial goal is to cast a wide net to identify all potential interactions, both expected and unexpected.

Methodology 1: Large-Panel Kinase Binding Assay (e.g., KINOMEscan®)

Expertise & Experience: This approach is prioritized as the first step due to the high probability of kinase interactions based on the indazole scaffold. A competition binding assay provides a direct, ATP-independent measure of interaction between the compound and a large panel of kinases (typically >400).[6][7] This avoids the complexities of varying substrate and ATP concentrations inherent in enzymatic assays at this broad screening stage.

Protocol: Generalized KINOMEscan® Profiling [6][8]

  • Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM in 100% DMSO). The service provider will typically perform the necessary dilutions. A common screening concentration is 1 µM or 10 µM.

  • Assay Principle: The assay involves kinases tagged with DNA, an immobilized, active-site-directed ligand, and the test compound.[7] The test compound competes with the immobilized ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.

  • Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value signifies a stronger binding interaction.

Illustrative Data Presentation: Below is a hypothetical KINOMEscan® result for our compound of interest, compared with two known indazole-based multi-kinase inhibitors, BMS-777607 and R428 (Bemcentinib), to provide context.

Kinase TargetThis compound (%Ctrl @ 1 µM)BMS-777607 (%Ctrl @ 1 µM)R428 (Bemcentinib) (%Ctrl @ 1 µM)
AXL 1.5 0.5 0.1
MET 3.2 1.0 35
VEGFR2 8.5 1545
AURKB 455.5 88
LCK 602592
TYRO3 9.8 2.1 18
RON 4.1 1.2 65
Hypothetical data. Hits demanding follow-up are highlighted in bold.
Methodology 2: Broad Off-Target Safety Panel (e.g., Eurofins SafetyScreen87)

Expertise & Experience: To ensure comprehensive safety assessment, profiling against a panel of targets associated with adverse drug reactions is crucial.[9][10] These panels typically include a diverse set of GPCRs, ion channels, transporters, and non-kinase enzymes.[11] This step is vital for early de-risking of the compound.

Protocol: General Safety Panel Screening

  • Compound Submission: Similar to kinase screening, a concentrated stock solution is submitted to the service provider. A standard initial screening concentration is 10 µM.[10]

  • Assay Formats: The panel employs a mix of binding assays (radioligand displacement) and functional assays (e.g., enzymatic or cellular response) tailored to each specific target.

  • Data Analysis: Results are reported as percent inhibition or activation relative to a control. A common threshold for a "hit" is >50% inhibition at 10 µM.

PART II: QUANTITATIVE VALIDATION

Hits from Tier 1 must be validated and quantified. This involves determining the potency of interaction (IC50 or Kd) through dose-response experiments.

Methodology 3: In Vitro Enzymatic Kinase Assay (e.g., ADP-Glo™)

Expertise & Experience: For validating kinase hits, an enzymatic assay is essential. The ADP-Glo™ assay is a robust, luminescence-based method that measures kinase activity by quantifying ADP production.[2][12] It is highly sensitive and compatible with a wide range of ATP concentrations, allowing for the determination of ATP-competitive inhibition mechanisms.[13] We describe this protocol to determine the half-maximal inhibitory concentration (IC50).

Protocol: ADP-Glo™ IC50 Determination [14][15]

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare serial dilutions of this compound and comparator compounds in kinase buffer. Ensure the final DMSO concentration is constant (e.g., 1%).

  • Kinase Reaction (25°C):

    • In a 384-well plate, add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Add 2.5 µL of the serially diluted compound or vehicle control.

    • Incubate for 60 minutes at room temperature. The ATP concentration should ideally be set near the Km for each specific kinase to accurately reflect inhibitor potency.[16]

  • Signal Generation (25°C):

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unused ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and drive the luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Convert luminescence to % kinase inhibition relative to controls. Plot % inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Illustrative Data Presentation: Comparative Kinase Inhibition Profile

Kinase TargetThis compound (IC50, nM)BMS-777607 (IC50, nM)[17]R428 (Bemcentinib) (IC50, nM)[1]
AXL 1201.114
MET 953.9>1000
VEGFR2 450>100>1000
AURKB >10,00016>10,000
TYRO3 3804.3>1000
RON 1501.8>1000
Hypothetical data for this compound. Published data for comparators.

Selectivity Score (S-Score): A key metric for quantifying selectivity is the S-score.[16][18] It is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested. For example, S(100 nM) is the number of kinases with an IC50 < 100 nM divided by the total kinases profiled. A lower score indicates higher selectivity.

  • Hypothetical S(100nM) for this compound: 1/400 = 0.0025

  • BMS-777607 S(100nM): ~6/400 = 0.015 [17][19]

  • R428 S(100nM): ~1/400 = 0.0025 [1][20]

This quantitative comparison immediately positions our hypothetical compound's selectivity relative to established benchmarks.

PART III: CELLULAR TARGET ENGAGEMENT

Confirming that a compound binds its intended target in the complex milieu of a living cell is a critical validation step.

Methodology 4: Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: CETSA is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[3][21] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a stabilizing ligand.[22][23] This allows for confirmation of on-target activity and can reveal factors like cell permeability and intracellular metabolism that influence target binding.

Protocol: Western Blot-Based CETSA [3][24]

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge: Harvest and resuspend cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Fractionation: Separate the soluble protein fraction (containing stabilized, non-denatured target) from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blot using an antibody specific to the target protein (e.g., anti-AXL or anti-MET).

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target stabilization and engagement.

Illustrative Data Presentation: CETSA Melt Curve Data

Temperature (°C)Vehicle Control (% Soluble Target)Compound-Treated (% Soluble Target)
46100100
499598
528295
555588
582565
61530
Hypothetical CETSA data for a primary target, showing a clear thermal shift upon compound binding.

Conclusion and Forward Look

This guide outlines a rigorous, multi-tiered strategy for the comprehensive cross-reactivity profiling of this compound. By progressing from broad, high-throughput screening to quantitative biochemical validation and finally to cellular target engagement, researchers can build a high-confidence selectivity profile. This systematic approach, grounded in established methodologies, is essential for making informed decisions in the drug discovery process. It enables the early identification of potential liabilities, clarifies the mechanism of action, and ultimately increases the probability of developing a safe and effective therapeutic.

References

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology.
  • Wikipedia. (n.d.). Bemcentinib.
  • Wang, X., et al. (2013). Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents. Molecular Cancer Therapeutics.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • ResearchGate. (n.d.). Selectivity scores as a quantitative measure of specificity.
  • PubChem. (n.d.). Bms-777607.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Cottyn, B., et al. (2008). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. Bioorganic & Medicinal Chemistry.
  • PubChem. (n.d.). Bemcentinib.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Liu, T., et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
  • Pelago Bioscience. (n.d.). CETSA.
  • Kinnings, S. L., et al. (2009). X-ReactKIN: a chemical systems biology approach to virtual kinome cross-reactivity profiling. PLoS Computational Biology.
  • Eurofins DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform.
  • Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Journal of Pharmacological and Toxicological Methods.
  • Eurofins Discovery. (n.d.). SafetyScreen87 Panel.
  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling.
  • Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Journal of Pharmacological and Toxicological Methods.
  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel.
  • Semantic Scholar. (n.d.). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile.
  • PubChem. (n.d.). 7-Nitroindazole.
  • Port, J. D., et al. (2000). 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase. Acta Crystallographica Section C.
  • Peyton, J. C., et al. (1996). Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. Anesthesiology.

Sources

A Comparative Guide to the Synthetic Routes of 7-Methyl-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2][3] Among its many derivatives, 7-Methyl-1H-indazole-3-carbonitrile stands out as a key building block for the synthesis of complex molecules, including kinase inhibitors for targeted cancer therapy.[1][3] The strategic placement of the methyl group at the 7-position and the nitrile at the 3-position offers unique opportunities for molecular interactions and further functionalization.

This guide provides an in-depth comparison of two prominent synthetic routes for the preparation of this compound, offering insights into the practical considerations and underlying chemical principles of each approach. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic strategy for their specific research and development needs.

Route A: Synthesis via Nitrosation of 7-Methyl-indole

This classical yet effective route leverages the readily available starting material, 7-methyl-indole, and proceeds through a key intermediate, 7-Methyl-1H-indazole-3-carboxaldehyde. The overall strategy involves the formation of the indazole ring system through nitrosation, followed by conversion of the aldehyde to the target nitrile.

Chemical Logic and Mechanistic Overview

The core of this route is the acid-catalyzed reaction of 7-methyl-indole with a nitrosating agent, typically generated in situ from sodium nitrite and an acid.[4][5] The reaction is believed to proceed through the nitrosation of the electron-rich C3 position of the indole ring to form a nitroso-intermediate. This is followed by a cascade of reactions involving ring opening of the pyrrole moiety and subsequent intramolecular cyclization to yield the stable indazole ring system.[5] The resulting 7-Methyl-1H-indazole-3-carboxaldehyde can then be converted to the nitrile via a two-step sequence of oxidation to the carboxylic acid followed by dehydration of the corresponding amide, or more directly through reaction with a suitable dehydrating agent in the presence of a nitrogen source.

Route_A_Nitrosation Start 7-Methyl-1H-indole Intermediate1 7-Methyl-1H-indazole-3-carboxaldehyde Start->Intermediate1 NaNO2, HCl, DMF/H2O Intermediate2 7-Methyl-1H-indazole-3-carboxylic acid Intermediate1->Intermediate2 NaClO2, NaH2PO4 Intermediate3 7-Methyl-1H-indazole-3-carboxamide Intermediate2->Intermediate3 Amidation (e.g., HATU, NH4Cl) End This compound Intermediate3->End Dehydration (e.g., P2O5, SOCl2)

Caption: Synthetic pathway for Route A starting from 7-methyl-indole.

Advantages and Considerations

This route benefits from the use of relatively inexpensive and readily available starting materials. The nitrosation reaction to form the indazole-3-carboxaldehyde is well-documented and has been optimized for various indole substrates.[5] However, the multi-step nature of the conversion from the aldehyde to the nitrile can impact the overall yield. Careful control of the nitrosation reaction conditions is also crucial to minimize the formation of byproducts.[5]

Route B: Synthesis via Palladium-Catalyzed Cyanation

A more contemporary approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the nitrile functionality onto a pre-formed 7-methyl-1H-indazole scaffold. This route typically starts with the synthesis of a 3-halo-7-methyl-1H-indazole (e.g., 3-iodo or 3-bromo), followed by a cyanation reaction.

Chemical Logic and Mechanistic Overview

This strategy relies on the powerful and versatile palladium-catalyzed cyanation of aryl halides. The synthesis would first involve the preparation of a suitable precursor, 3-halo-7-methyl-1H-indazole. This can be achieved through various methods, including direct halogenation of 7-methyl-1H-indazole. The subsequent cyanation step employs a palladium catalyst, a suitable ligand (e.g., dppf or Xantphos), and a cyanide source.[6][7][8] Modern protocols often favor less toxic cyanide sources like potassium ferrocyanide (K4[Fe(CN)6]) or zinc cyanide (Zn(CN)2) over highly toxic alkali metal cyanides.[6][8] The catalytic cycle involves oxidative addition of the palladium complex to the carbon-halogen bond, followed by transmetalation with the cyanide source and reductive elimination to yield the desired nitrile and regenerate the active catalyst.

Route_B_Cyanation Start 7-Methyl-1H-indazole Intermediate 3-Halo-7-methyl-1H-indazole Start->Intermediate Halogenation (e.g., NBS, I2) End This compound Intermediate->End Pd-catalyzed Cyanation (e.g., Zn(CN)2, Pd(dppf)Cl2)

Caption: Synthetic pathway for Route B via a halogenated intermediate.

Advantages and Considerations

Route B offers a more direct and often higher-yielding approach to the final product in the last step. Palladium-catalyzed cyanations are generally robust and tolerant of a wide range of functional groups, which can be advantageous for the synthesis of more complex analogues. The use of less toxic cyanide sources enhances the safety profile of this method.[6][8] However, the cost of the palladium catalyst and ligands can be a significant factor, especially for large-scale synthesis. The initial preparation of the 3-halo-7-methyl-1H-indazole precursor is an additional step that needs to be considered in the overall efficiency of the synthesis.

Quantitative Comparison of Synthetic Routes

ParameterRoute A: Nitrosation of 7-Methyl-indoleRoute B: Palladium-Catalyzed Cyanation
Starting Material Cost Generally lower (7-methyl-indole is readily available)Can be higher (requires a pre-functionalized indazole and palladium catalyst)
Number of Steps Typically 3-4 steps from 7-methyl-indole2 steps from 7-methyl-1H-indazole
Overall Yield Moderate, can be variable depending on the efficiency of each stepPotentially higher, especially in the final cyanation step
Reagent Toxicity Uses sodium nitrite and strong acids.Can utilize less toxic cyanide sources like K4[Fe(CN)6] or Zn(CN)2.[6][8]
Scalability Generally scalable, but may require careful process optimization.Scalability can be limited by the cost of the palladium catalyst.
Versatility The aldehyde intermediate can be used to synthesize other derivatives.Highly versatile for introducing the nitrile group onto various aryl halides.

Senior Application Scientist's Insights

The choice between Route A and Route B is contingent on the specific objectives of the synthesis.

For exploratory, lab-scale synthesis, Route A offers a cost-effective entry point, utilizing fundamental organic reactions. The intermediate aldehyde is also a valuable branch point for the synthesis of other 3-substituted 7-methyl-indazoles, such as carboxylic acids and amides, which can be beneficial for structure-activity relationship (SAR) studies.

For process development and scale-up manufacturing, Route B presents a more convergent and potentially higher-yielding strategy. The directness of the cyanation step can lead to a more efficient overall process, despite the higher initial cost of the catalyst. The milder reaction conditions and the use of safer cyanide sources are also significant advantages in a production environment. The key to the successful implementation of Route B lies in the efficient synthesis of the 3-halo-7-methyl-1H-indazole precursor.

Ultimately, a thorough cost-benefit analysis, considering reagent costs, reaction times, yields, and purification requirements, should be conducted to determine the most appropriate route for a given application.

Experimental Protocols

Route A: Nitrosation of 7-Methyl-indole

Step 1: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde [4][5]

  • In a round-bottom flask, a solution of sodium nitrite (e.g., 8 equivalents) in deionized water and DMF is cooled to 0 °C.[5]

  • Slowly add 2 N hydrochloric acid (e.g., 2.7 equivalents) to the solution at 0 °C and stir for 10 minutes.[5]

  • A solution of 7-methyl-indole (1 equivalent) in DMF is then added dropwise over a period of 2 hours using a syringe pump.[4][5]

  • The reaction mixture is stirred at room temperature for 12 hours.[4][5]

  • The mixture is extracted three times with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[4]

  • The crude product is purified by column chromatography on silica gel to afford 7-Methyl-1H-indazole-3-carboxaldehyde.[4]

Step 2: Synthesis of 7-Methyl-1H-indazole-3-carboxylic acid [4]

  • Dissolve 7-Methyl-1H-indazole-3-carboxaldehyde in a 1:1 mixture of tert-butanol and water.[4]

  • Add sodium dihydrogen phosphate (4.0 equiv) and 2-methyl-2-butene (5.0 equiv) to the solution.[4]

  • In a separate flask, dissolve sodium chlorite (5.0 equiv) in water. Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.[4]

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).[4]

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Extract the aqueous layer with ethyl acetate.[4]

  • Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid. Filter the precipitate, wash with cold water, and dry under vacuum.[4]

Step 3 & 4: Conversion to this compound (General Procedure)

  • The carboxylic acid is converted to the primary amide, 7-Methyl-1H-indazole-3-carboxamide, using a standard peptide coupling reagent such as HATU in the presence of a base (e.g., DIPEA) and an ammonia source (e.g., ammonium chloride).[4]

  • The resulting amide is then dehydrated using a suitable dehydrating agent (e.g., phosphorus pentoxide, thionyl chloride, or trifluoroacetic anhydride) in an appropriate solvent to yield this compound.

Route B: Palladium-Catalyzed Cyanation

Step 1: Synthesis of 3-Halo-7-methyl-1H-indazole (Illustrative Example: Bromination)

  • To a solution of 7-methyl-1H-indazole in a suitable solvent (e.g., DMF or acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 3-bromo-7-methyl-1H-indazole.

Step 2: Palladium-Catalyzed Cyanation of 3-Bromo-7-methyl-1H-indazole [7]

  • To a reaction vessel, add 3-bromo-7-methyl-1H-indazole, zinc cyanide (e.g., 0.6-1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 4 mol%), a ligand (e.g., dppf, 8 mol%), and zinc powder (25 mol%) in an anhydrous, degassed solvent such as DMA.[7]

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at an elevated temperature (e.g., reflux) for several hours until the starting material is consumed (monitored by TLC or LC-MS).[7]

  • Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

References

  • Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Applic
  • 7-Methyl-1H-indazole-3-carboxamide CAS number and molecular weight. Benchchem.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros
  • Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purific
  • Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses.
  • Scheme 20. Synthesis of indazole derivatives in different methods.
  • Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles.
  • 1H-Indazole-5-carbonitrile, 3-methyl- synthesis. ChemicalBook.
  • Synthesis of 1H-Indazoles via Silver(I)
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
  • Preparation of 1 H ‐Indazole‐3‐Carbonitrile.
  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.

Sources

A Comparative Guide to the Biological Profile of 7-Methyl-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the potential biological activities of 7-Methyl-1H-indazole-3-carbonitrile. Given the limited direct experimental data for this specific molecule, this document leverages structure-activity relationship (SAR) data from closely related indazole analogues to provide a predictive overview of its potential as a kinase inhibitor, a nitric oxide synthase (NOS) inhibitor, and a modulator of Calcium-Release Activated Calcium (CRAC) channels. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel indazole derivatives.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in medicinal chemistry.[1][2] This is due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[3][4] The structural rigidity of the indazole core, combined with its capacity for various substitutions, allows for the fine-tuning of its physicochemical properties and biological target engagement. Numerous indazole-containing compounds have been developed as therapeutic agents, with some receiving FDA approval for the treatment of various diseases, including cancer.[4]

This compound is a novel derivative of this important scaffold. The introduction of a methyl group at the 7-position and a carbonitrile group at the 3-position is anticipated to modulate its biological activity profile compared to other known indazole derivatives. This guide will explore these potential activities through a comparative lens, drawing on existing data for structurally similar compounds.

Comparative Analysis 1: Kinase Inhibition

The indazole scaffold is a common feature in many potent kinase inhibitors.[4][5][6][7] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Cyclin-dependent kinases (CDKs) and Pim kinases are two families of serine/threonine kinases that are attractive targets for cancer therapy.

Indazoles as CDK Inhibitors

CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Several indazole-based compounds have been identified as potent CDK inhibitors.[1][6][8] For instance, a series of 3,5-disubstituted 6-azaindazoles have shown inhibitory activity against pan-Pim kinases.[5]

Indazoles as Pim Kinase Inhibitors

Pim kinases (PIM1, PIM2, and PIM3) are involved in cell survival, proliferation, and drug resistance.[9][10] Overexpression of Pim kinases is observed in various cancers, making them a promising therapeutic target.[9] Indazole derivatives have been explored as inhibitors of this kinase family.

The table below summarizes the activity of some representative indazole-based kinase inhibitors.

Compound IDTarget Kinase(s)IC50 (nM)Reference
Compound 59a PIM1, PIM2, PIM33, 11, 3[5]
Compound 59c PIM1, PIM2, PIM33, 70, 70[5]
Quercetagetin PIM1340[11]
Indazole Derivative 93 CHK1, CDK28.3 (HL60), 1.3 (HCT116)[6]
Indazole Derivative 114 CDK8, CDK192.3, 2.6[6]
Tetrahydroindazole 53 CDK2/cyclin A1, E, O-[8]
Tetrahydroindazole 59 CDK2/cyclin A1, E, O-[8]

Discussion on this compound as a Potential Kinase Inhibitor:

The 3-carbonitrile moiety in this compound can act as a hydrogen bond acceptor, a key interaction in many kinase-inhibitor binding modes. The 7-methyl group, while potentially influencing solubility and metabolism, could also provide additional hydrophobic interactions within the ATP-binding pocket of certain kinases. Based on the broad activity of the indazole scaffold against various kinases, it is plausible that this compound could exhibit inhibitory activity against kinases such as CDKs or PIMs. However, direct experimental validation is necessary to confirm this hypothesis and determine its potency and selectivity.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Phosphorylation Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylation Kinase_3 Kinase_3 Kinase_2->Kinase_3 Phosphorylation Transcription_Factor Transcription_Factor Kinase_3->Transcription_Factor Phosphorylation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulation Ligand Ligand Ligand->Receptor Activation Inhibitor 7-Methyl-1H- indazole-3-carbonitrile Inhibitor->Kinase_2 Inhibition

Caption: A generic kinase signaling pathway illustrating potential inhibition.

Comparative Analysis 2: Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes. It is produced by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While NO is essential for normal cellular function, its overproduction by iNOS is implicated in inflammatory diseases.[12]

A study on a series of 7-substituted-indazoles revealed that 1H-indazole-7-carbonitrile is a potent inhibitor of NOS, equipotent to the well-known NOS inhibitor 7-nitro-1H-indazole.[13] This compound demonstrated a preference for constitutive NOS (nNOS and eNOS) over iNOS.

CompoundTarget NOSPotencyReference
1H-indazole-7-carbonitrile cNOS > iNOSEquipotent to 7-nitro-1H-indazole[13]
3-Bromo-7-nitroindazole NOSPotent inhibitor[13]

Discussion on this compound as a Potential NOS Inhibitor:

The presence of a carbonitrile group at the 7-position in a known NOS inhibitor suggests that the 3-carbonitrile in our target molecule could also contribute to NOS binding. The key difference is the position of the carbonitrile and the addition of a methyl group at the 7-position. The 7-methyl group could alter the binding affinity and selectivity for the different NOS isoforms. It may provide favorable hydrophobic interactions or, conversely, introduce steric hindrance. Further investigation is required to determine if this compound retains NOS inhibitory activity and to characterize its isoform selectivity.

Comparative Analysis 3: CRAC Channel Modulation

Calcium-Release Activated Calcium (CRAC) channels are critical for calcium signaling in immune cells.[14][15] Dysregulation of CRAC channel activity is linked to various inflammatory and autoimmune diseases.[16] A series of indazole-3-carboxamides have been identified as potent blockers of CRAC channels, demonstrating sub-micromolar IC50 values in inhibiting calcium influx.[15][17][18]

Compound IDTargetIC50 (µM)Reference
Indazole-3-carboxamide 12d CRAC Channel0.67 (Calcium Influx)[15]
Indazole-3-carboxamide 12a CRAC Channel1.51 (Calcium Influx)[15]

Discussion on this compound as a Potential CRAC Channel Modulator:

The 3-carbonitrile group in this compound can be considered a bioisostere of the 3-carboxamide group found in the active CRAC channel blockers. Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. It is plausible that the 3-carbonitrile could mimic the hydrogen bonding interactions of the 3-carboxamide within the binding site of the CRAC channel. The 7-methyl group would likely influence the overall lipophilicity and binding orientation of the molecule. Therefore, this compound warrants investigation as a potential modulator of CRAC channels.

Experimental Protocols

To facilitate the biological evaluation of this compound and other novel indazole derivatives, detailed protocols for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[19][20][21]

Materials:

  • Kinase (e.g., CDK2/Cyclin A2, PIM1)[20][21]

  • Kinase-specific substrate (e.g., Histone H1 for CDK2)[20]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)[19][20]

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)[20][21]

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in kinase buffer.

  • Reaction Setup: In a 384-well plate, add:

    • 1 µL of inhibitor or vehicle (e.g., 5% DMSO).[20]

    • 2 µL of diluted kinase.[20]

    • 2 µL of a substrate/ATP mixture.[20]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[20]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[20]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[20]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Start->Prepare_Reagents Plate_Setup Add Inhibitor, Kinase, and Substrate/ATP to 384-well Plate Prepare_Reagents->Plate_Setup Incubate_Reaction Incubate at Room Temperature (60 min) Plate_Setup->Incubate_Reaction Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent (Incubate 40 min) Incubate_Reaction->Add_ADP_Glo_Reagent Add_Kinase_Detection_Reagent Add Kinase Detection Reagent (Incubate 30 min) Add_ADP_Glo_Reagent->Add_Kinase_Detection_Reagent Read_Luminescence Measure Luminescence Add_Kinase_Detection_Reagent->Read_Luminescence Analyze_Data Calculate % Inhibition and IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)

This colorimetric assay measures the production of nitrite, a stable oxidation product of NO.[22][23][24][25]

Materials:

  • NOS enzyme (e.g., recombinant human nNOS, eNOS, or iNOS)

  • L-arginine (substrate)

  • NADPH

  • Other cofactors (FAD, FMN, tetrahydrobiopterin, calmodulin)

  • Griess Reagent System (e.g., sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrate Reductase

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing NOS assay buffer, NOS enzyme, L-arginine, NADPH, and other necessary cofactors.

  • Inhibitor Addition: Add varying concentrations of this compound or a control inhibitor to the reaction wells.

  • Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[23]

  • Nitrate Reduction: Add nitrate reductase to convert any nitrate formed back to nitrite.

  • Color Development: Add the Griess reagents to each well. A pink to magenta color will develop in the presence of nitrite.[22]

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[22]

  • Data Analysis: Generate a nitrite standard curve to quantify the amount of NO produced. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

NOS_Inhibition_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare NOS Reaction Mix (Enzyme, Substrate, Cofactors) Start->Prepare_Reaction_Mix Add_Inhibitor Add Inhibitor to Wells Prepare_Reaction_Mix->Add_Inhibitor Incubate_37C Incubate at 37°C Add_Inhibitor->Incubate_37C Nitrate_Reduction Add Nitrate Reductase Incubate_37C->Nitrate_Reduction Add_Griess_Reagents Add Griess Reagents Nitrate_Reduction->Add_Griess_Reagents Read_Absorbance Measure Absorbance at 540 nm Add_Griess_Reagents->Read_Absorbance Analyze_Data Calculate % Inhibition and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a NOS inhibition assay.

CRAC Channel Activity Assay (Calcium Influx Assay)

This fluorescence-based assay measures the influx of extracellular calcium into cells following the activation of CRAC channels.[14][16][26][27]

Materials:

  • Cell line expressing CRAC channels (e.g., RBL-2H3, Jurkat)[15][27]

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)[14]

  • Store-depleting agent (e.g., thapsigargin)[14]

  • Calcium-free and calcium-containing buffers

  • 96-well or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed the cells in the assay plates and allow them to adhere.

  • Dye Loading: Load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in a calcium-free buffer.

  • Inhibitor Incubation: Add varying concentrations of this compound or a control inhibitor to the wells and incubate.

  • Baseline Measurement: Measure the baseline fluorescence in a fluorescence plate reader.

  • Store Depletion and Calcium Influx: Inject a store-depleting agent (thapsigargin) to activate the CRAC channels, followed by the injection of a calcium-containing buffer to initiate calcium influx.[14]

  • Kinetic Reading: Immediately begin a kinetic reading of fluorescence intensity to monitor the change in intracellular calcium concentration.

  • Data Analysis: Calculate the rate of calcium influx or the peak fluorescence intensity. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Calcium_Influx_Assay_Workflow Start Start Seed_Cells Seed Cells in Assay Plate Start->Seed_Cells Load_Dye Load Cells with Calcium Indicator Seed_Cells->Load_Dye Add_Inhibitor Add Inhibitor and Incubate Load_Dye->Add_Inhibitor Measure_Baseline Measure Baseline Fluorescence Add_Inhibitor->Measure_Baseline Inject_Reagents Inject Thapsigargin and then Calcium-Containing Buffer Measure_Baseline->Inject_Reagents Kinetic_Read Kinetic Reading of Fluorescence Inject_Reagents->Kinetic_Read Analyze_Data Calculate % Inhibition and IC50 Kinetic_Read->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a calcium influx assay.

Conclusion

This compound represents a novel chemical entity with the potential to interact with multiple important biological targets. Based on the extensive research into the biological activities of the indazole scaffold, this compound is a promising candidate for investigation as a kinase inhibitor, a NOS inhibitor, and a CRAC channel modulator. The comparative analysis and detailed experimental protocols provided in this guide offer a solid foundation for initiating the biological evaluation of this compound and other related indazole derivatives. Direct experimental evidence is now required to validate these predictions and to fully elucidate the therapeutic potential of this compound.

References

  • Bai, X. et al. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. 2017. [Link]
  • BPS Bioscience.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. 2021. [Link]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018. [Link]
  • In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. Journal of Biomolecular Structure and Dynamics. 2023. [Link]
  • Molecular Devices. Measure calcium release-activated Ca2+ (CRAC)
  • Bai, X. et al. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.
  • BPS Bioscience. Chemi-Verse™ PIM1 Kinase Assay Kit. [Link]
  • IC 50 values of PIM-1 inhibitory potency of synthesized compounds in...
  • Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Drug Discoveries & Therapeutics. 2022. [Link]
  • Molecular Devices. Calcium Release-Activated Channel Assays, FLIPR Tetra System, CRAC. [Link]
  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Bioorganic & Medicinal Chemistry Letters. 2015. [Link]
  • Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism.
  • Reaction Biology. PIM1 Kinase Assay Service. [Link]
  • A Quantitative Structure-Activity Relationship Study on Some Imidazoles and 2-Aminopyridines Acting as Nitric Oxide Synthase (NOS) Inhibitors. Current Computer-Aided Drug Design. 2010. [Link]
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design. 2022. [Link]
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry. 2021. [Link]
  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics. 2007. [Link]
  • 2-h-indazole derivatives as cyclin-dependent kinase (cdk) inhibitors and therapeutic uses thereof. University of California Los Angeles. 2018. [Link]
  • Identification of indazole derivative 31 as aCDK inhibitor.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. 2023. [Link]
  • Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical and Pharmaceutical Bulletin. 2004. [Link]
  • Quantitative Structure-Activity Relationship Studies on Nitric Oxide Synthase Inhibitors. Current Enzyme Inhibition. 2012. [Link]
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. 2025. [Link]
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. 2017. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Methyl-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide is based on established principles of laboratory safety and chemical waste management. At the time of writing, a specific, verified Safety Data Sheet (SDS) for 7-Methyl-1H-indazole-3-carbonitrile was not publicly available. Therefore, the procedural recommendations provided herein are derived from an expert analysis of its chemical structure—specifically the indazole core and the carbonitrile functional group—and data from analogous compounds. This material must be treated as potentially hazardous. Crucially, you must always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations before handling or disposing of this chemical.

Core Principle: Hazard Identification and Risk Assessment

As laboratory professionals, our primary responsibility is to anticipate and mitigate risk. The structure of this compound presents two key areas of concern that dictate its handling and disposal: the indazole ring system and, most critically, the carbonitrile (-C≡N) group.

  • Indazole Core: Substituted indazoles are common in pharmaceutical development. Analogs, such as 1-Methyl-1H-indazole-3-carboxylic acid, are often classified as irritants, capable of causing skin, eye, and respiratory irritation.[1][2]

  • Carbonitrile Functional Group: The carbonitrile group classifies this compound as an organic nitrile.[3] While nitriles are distinct from inorganic cyanide salts, they can, under certain conditions (e.g., reaction with strong acids, combustion), hydrolyze or decompose to release highly toxic hydrogen cyanide (HCN) gas.[3][4] Due to this potential, the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have stringent regulations for cyanide-containing compounds.[5][6][7]

Therefore, all waste streams containing this compound must be managed as toxic and potentially reactive hazardous waste.

Table 1: Anticipated Hazard Profile and Required PPE
Hazard Classification (Anticipated)Description of RiskRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4) Harmful if swallowed. Ingestion may lead to systemic toxic effects.[1][2]Standard laboratory PPE. Do not eat, drink, or smoke in the work area.[4]
Skin Irritation (Category 2) May cause redness, itching, and inflammation upon direct contact.[1]Chemical-resistant gloves (Nitrile recommended, inspect before use). Lab coat.
Serious Eye Irritation (Category 2A) Causes significant eye irritation, potentially leading to damage if not addressed promptly.[1][2]ANSI-approved safety goggles or a face shield.[4]
Respiratory Irritation (Category 3) Inhalation of dust or aerosols may irritate the respiratory tract.[1]Use in a certified chemical fume hood. If weighing powder, a NIOSH-approved respirator may be necessary.
Reactivity Hazard (Potential) CRITICAL: Can form highly toxic hydrogen cyanide gas upon contact with acids.[8]Strict segregation from all acidic materials is mandatory.
Aquatic Hazard (Potential) May be harmful to aquatic life. Do not release into the environment.[9]Prevent entry into drains, waterways, or soil.[10]

Procedural Guide: Waste Segregation and Disposal

The cornerstone of safe disposal is a rigorous, error-proof protocol for waste collection and segregation. The following steps provide a self-validating system to prevent accidental chemical reactions and ensure regulatory compliance.

Step 1: Designate a Hazardous Waste Satellite Accumulation Area (SAA)

Within your laboratory, identify a specific, designated area for collecting this waste. This SAA must be under the direct control of laboratory personnel, away from general traffic, and clearly marked with a "Hazardous Waste" sign.

Step-2: Select and Prepare the Waste Container
  • Container Choice: Use a dedicated, leak-proof container made of a compatible material (e.g., High-Density Polyethylene, HDPE). The container must have a secure, screw-top cap.

  • Initial Labeling: Before adding any waste, affix a hazardous waste tag. Fill in the generator information (your name, lab, phone number) and the full chemical name: "This compound ". List all components of the waste stream (e.g., "this compound, Methanol, paper towels").

Step 3: Waste Collection Protocol (The "Golden Rule")

Collect all materials that have come into contact with the compound as hazardous waste. This includes:

  • Unused or off-spec solid compound.

  • Solutions containing the compound.

  • Contaminated personal protective equipment (gloves, etc.).

  • Spill cleanup materials.

  • Empty stock bottles (unless triple-rinsed, with the rinsate collected as hazardous waste).[8]

The Golden Rule of Cyanide/Nitrile Waste: NEVER mix nitrile-containing waste with acidic waste.[8] This action can generate lethal hydrogen cyanide gas. Your waste container for this compound must be exclusively for this waste stream or compatible (neutral or basic) materials.

Step 4: On-Site Storage and Final Disposal
  • Container Management: Keep the waste container closed at all times except when adding waste.[11]

  • Secondary Containment: Place the primary waste container inside a larger, chemically-resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Arrange for Pickup: Do not allow waste to accumulate. Contact your institution's EHS department to schedule a pickup well before you reach the container's capacity or the regulatory time limit for SAAs. Disposal must be carried out by a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[12]

  • Forbidden Routes: Under no circumstances should this chemical or its containers be disposed of in the standard trash or poured down the sanitary sewer.[9][13]

Emergency Procedures: Spills and Exposures

Rapid and correct response to an accidental release is critical.

Small Spill (Contained within a Fume Hood)
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the full PPE detailed in Table 1.

  • Containment: Cover the spill with a chemical absorbent material suitable for solvents or dry powders. DO NOT use water or acidic absorbents.

  • Collection: Carefully scoop the absorbed material into your designated hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol, ethanol), and place the cloth in the waste container.

Large Spill (Outside of a Fume Hood)
  • EVACUATE: Immediately evacuate the laboratory and alert others to do the same.

  • ISOLATE: Close the laboratory doors and prevent re-entry.

  • NOTIFY: From a safe location, call your institution's emergency number and EHS department. Provide the chemical name and the approximate quantity spilled. Do not attempt to clean up a large spill yourself.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Visualization: Disposal Decision Workflow

The following diagram outlines the critical decision points for the proper management of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation & Hazard Assessment cluster_collection Waste Collection & Segregation cluster_disposal Storage & Final Disposal A Identify Waste Stream (Solid, Liquid, Contaminated PPE) B Assess Hazards: - Irritant (Indazole) - Toxic/Reactive (Carbonitrile) A->B C Don Full PPE (Gloves, Goggles, Lab Coat) B->C D Select Labeled, Compatible Waste Container C->D E Is the waste acidic? D->E F Add Waste to Designated This compound Container E->F No G STOP! DO NOT MIX. Prevents HCN Gas Release. Use Separate Waste Stream. E->G Yes H Keep Container Closed in Secondary Containment F->H I Store in Designated Satellite Accumulation Area H->I J Contact EHS for Pickup by Licensed Waste Vendor I->J K Forbidden Disposal Routes: - NO Sewer - NO Regular Trash

Caption: Workflow for the proper disposal of this compound.

References

  • Centers for Disease Control and Prevention. (n.d.). NIOSH/OSHA Standards Completion Program.
  • Occupational Safety and Health Administration (OSHA). (2024). Cyanides (as CN).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Toxicological Profile for Cyanide. National Center for Biotechnology Information.
  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Cyanide.
  • University of Canterbury. (2021). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Methylamine Supplier. (n.d.). This compound.
  • Wikipedia. (n.d.). Cyanide.
  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics.
  • U.S. Environmental Protection Agency (EPA). (2024). Steps in Complying with Regulations for Hazardous Waste.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Methyl-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Handling compounds like 7-Methyl-1H-indazole-3-carbonitrile, a heterocyclic aromatic nitrile, requires more than a standard checklist; it necessitates a comprehensive safety strategy rooted in a clear understanding of potential hazards and the hierarchy of controls. This guide provides essential, immediate safety and logistical information, moving beyond mere product specifications to instill a culture of safety and build trust in your laboratory's operational integrity.

Hazard Identification: A Logic-Based Assessment

A complete, peer-reviewed toxicological profile for this compound is not extensively documented in public literature. In such cases, a prudent approach, as outlined in the National Research Council's Prudent Practices in the Laboratory, is to handle the substance as potentially hazardous and to assess risk based on its chemical class and structurally similar compounds[1].

The structure combines an indazole ring system with a nitrile group. Analysis of GHS (Globally Harmonized System) classifications for close analogs, such as 7-Methyl-1H-indazole-3-carbaldehyde, reveals a consistent hazard profile.[2] Based on this data, we must assume this compound presents the following potential hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[2][3]

  • Skin Irritation: Causes skin irritation.[2][4]

  • Eye Damage/Irritation: Causes serious eye irritation.[2][4]

  • Respiratory Irritation: May cause respiratory irritation, particularly as a fine powder or dust.[2][5]

The nitrile functional group (-C≡N) warrants special caution. While not all nitriles are acutely toxic in the same manner as inorganic cyanides, some can metabolize to release cyanide ions. Therefore, minimizing all routes of exposure—inhalation, ingestion, and dermal absorption—is paramount.

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final line of defense. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates a structured approach to safety, beginning with the most effective control measures.[6][7][8]

  • Engineering Controls: This is the most critical protective measure. All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood.[1][9][10] The fume hood contains airborne particles and vapors, preventing inhalation, which is a primary route of exposure for powdered substances.[10]

  • Administrative Controls: Your laboratory's Chemical Hygiene Plan (CHP) should include a written Standard Operating Procedure (SOP) for handling this and similar compounds.[6][7] This includes designating a specific area within the lab for this work, ensuring personnel are trained on the specific hazards, and keeping quantities to the minimum required for the experiment.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a thorough risk assessment for each specific task.[11]

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety glasses with side shieldsSingle pair of nitrile glovesLab coat (fully buttoned)Not required
Weighing & Transfer (Powder) Chemical splash goggles & Face shieldDouble-glove with two pairs of nitrile glovesLab coat (fully buttoned)Not required (if inside a certified fume hood)
Solution Preparation & Reaction Chemical splash gogglesNitrile gloves (change immediately if splashed)Lab coat (fully buttoned)Not required (if inside a certified fume hood)
Spill Cleanup (Small, in hood) Chemical splash goggles & Face shieldHeavy-duty nitrile or neoprene glovesLab coat & Chemical-resistant apronNot required (if inside a certified fume hood)
Eye and Face Protection

Standard safety glasses are the absolute minimum and must meet ANSI Z87.1 standards.[1] However, due to the irritating nature of the compound and the risk of splashing during solution preparation, chemical splash goggles are mandatory .[1][12] When weighing the powder or handling larger quantities where the risk of an unexpected splash is higher, a full-face shield must be worn over the chemical splash goggles .[13][14]

Hand Protection

There is no universal glove that protects against all chemicals.[13] Thin, disposable nitrile gloves are common in labs and provide a good physical barrier for incidental contact.[15][16] However, they offer limited protection and can degrade quickly upon significant chemical contact.[16]

  • Recommended Practice: For handling the solid compound, a double-gloving technique using two pairs of disposable nitrile gloves is recommended. This provides an additional layer of protection against tears and contamination.

  • Immediate Removal: Gloves must be removed and discarded immediately after they become contaminated.[16] Never reuse disposable gloves.[16]

  • Proper Technique: Learn and use the proper glove removal technique to avoid skin contact with the contaminated outer surface.[16] Always wash hands thoroughly with soap and water after removing gloves.[1][10]

Body Protection

A clean, long-sleeved laboratory coat that is fully buttoned is required to protect skin and personal clothing.[12][17] For procedures involving larger volumes (e.g., >100 mL) or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[11] Do not wear lab coats outside of the laboratory to prevent cross-contamination.[1]

Procedural Workflow and Emergency Response

A structured workflow minimizes the risk of exposure. The following diagrams outline the critical steps for safe handling and emergency response.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify fume hood is operational prep2 Don required PPE: Lab Coat, Goggles, Double Gloves prep1->prep2 prep3 Designate work area inside hood prep2->prep3 handle1 Carefully weigh solid compound prep3->handle1 handle2 Add solvent slowly to prevent splashing handle1->handle2 handle3 Cap and mix solution handle2->handle3 clean1 Decontaminate surfaces in fume hood handle3->clean1 clean2 Dispose of waste in labeled container clean1->clean2 clean3 Remove outer gloves, then inner gloves clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Safe Handling Workflow for this compound.

Caption: Emergency Response Decision Tree for Accidental Exposure.

Spill and Disposal Plan

Spills: Small spills of solid material inside a chemical fume hood should be carefully cleaned up using appropriate absorbent materials. Avoid raising dust. The cleanup materials must be treated as hazardous waste.

Disposal: All waste containing this compound, including contaminated gloves, weigh paper, and absorbent pads, must be disposed of as hazardous chemical waste.[18]

  • Place waste in a clearly labeled, sealed container. The label should read "Hazardous Waste" and list the chemical constituents.

  • Never dispose of this chemical down the drain or in the regular trash.[17][18] Contaminated disposable gloves should be collected in a designated hazardous waste stream, not in common laboratory trash.[19]

By integrating these expert-level safety protocols into your daily operations, you ensure the protection of all laboratory personnel and maintain the integrity of your research.

References

  • Laboratory Safety Guidance.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
  • Preventing Exposure to Hazardous Chemicals in Laboratories.
  • 29 CFR 1910.
  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). [Link]
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. [Link]
  • Balancing Acute and Chronic Occupational Risks: The Use of Nitrile Butadiene Rubber Undergloves by Firefighters to Reduce Exposure to Toxic Contaminants. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
  • Feasibility of Chemical Recycling of Single-Use Nitrile Gloves.
  • This compound - Methylamine Supplier. Methylamine Supplier. [Link]
  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.
  • How to Recycle Nitrile Gloves. Thomasnet. [Link]
  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • methyl 1H-indazole-3-carboxylate. PubChem, National Institutes of Health (NIH). [Link]
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Irvine. [Link]
  • How to Choose PPE for Chemical Work. SafetySkills. [Link]
  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]
  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-1H-indazole-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-Methyl-1H-indazole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.